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  • Product: 3-(propylthio)-1H-1,2,4-triazol-5-amine
  • CAS: 51493-17-5

Core Science & Biosynthesis

Foundational

In-depth Technical Guide: 3-(propylthio)-1H-1,2,4-triazol-5-amine (CAS 51493-17-5)

To: Researchers, Scientists, and Drug Development Professionals Subject: Comprehensive Technical Profile of 3-(propylthio)-1H-1,2,4-triazol-5-amine (CAS 51493-17-5) Introduction This document provides a detailed technica...

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Profile of 3-(propylthio)-1H-1,2,4-triazol-5-amine (CAS 51493-17-5)

Introduction

This document provides a detailed technical overview of the chemical compound 3-(propylthio)-1H-1,2,4-triazol-5-amine, identified by the CAS number 51493-17-5. The 1,2,4-triazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating the available physicochemical, synthetic, and biological data for this specific molecule. However, it is important to note that publicly accessible, in-depth experimental data on this particular compound is limited.

Physicochemical Properties

Quantitative experimental data for many physicochemical properties of 3-(propylthio)-1H-1,2,4-triazol-5-amine are not extensively reported in the scientific literature. The following table summarizes the available information. For comparison, data for the closely related analogue, 3-amino-5-methylthio-1H-1,2,4-triazole, is included where available and may serve as a useful, albeit approximate, reference.

PropertyValue for 3-(propylthio)-1H-1,2,4-triazol-5-amineValue for 3-amino-5-methylthio-1H-1,2,4-triazole (CAS 45534-08-5)
Molecular Formula C₅H₁₀N₄SC₃H₆N₄S
Molecular Weight 158.22 g/mol [1]130.17 g/mol
Melting Point Data not available130-133 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Purity 95.0% (as per commercial supplier)[1]98% (as per commercial supplier)

Synthesis and Characterization

Synthesis

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Thiosemicarbazide Thiosemicarbazide S_Propyl_Thiosemicarbazide S-Propyl-isothiosemicarbazide hydrohalide Thiosemicarbazide->S_Propyl_Thiosemicarbazide Alkylation Propyl_halide Propyl halide (e.g., 1-bromopropane) Propyl_halide->S_Propyl_Thiosemicarbazide Product 3-(propylthio)-1H-1,2,4-triazol-5-amine S_Propyl_Thiosemicarbazide->Product Cyclization (e.g., with cyanogen bromide or similar reagent)

General Experimental Protocol (Hypothetical):

  • S-Alkylation of Thiosemicarbazide: Thiosemicarbazide would be reacted with a suitable propyl halide (e.g., 1-bromopropane or 1-iodopropane) in a polar solvent such as ethanol or isopropanol. The reaction may be heated to reflux to drive it to completion, yielding the corresponding S-propyl-isothiosemicarbazide salt.

  • Cyclization: The resulting S-propyl-isothiosemicarbazide salt would then be cyclized. A common method for forming the 3-amino-1,2,4-triazole ring is through reaction with a one-carbon electrophile, such as cyanogen bromide or a similar reagent, often in the presence of a base to neutralize the hydrohalide salt and facilitate the cyclization.

  • Purification: The final product would be isolated and purified using standard techniques such as recrystallization or column chromatography.

Note: This proposed synthesis is illustrative and would require experimental optimization and verification.

Spectral Data

No publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-(propylthio)-1H-1,2,4-triazol-5-amine (CAS 51493-17-5) has been identified. Characterization of this compound would be essential for any research application.

Biological Activity and Mechanism of Action

There is currently no published information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for 3-(propylthio)-1H-1,2,4-triazol-5-amine. While the broader class of 1,2,4-triazole derivatives is known for a wide range of biological effects, including antifungal, antimicrobial, and anticancer activities, the specific activity profile of this compound remains uninvestigated in the public domain.

Experimental Protocols for Biological Assays

As no biological activities have been reported for 3-(propylthio)-1H-1,2,4-triazol-5-amine, there are no established experimental protocols for its biological evaluation. Researchers interested in investigating this compound would need to develop and validate appropriate assays based on their specific research objectives. A general workflow for preliminary biological screening is suggested below.

Biological_Screening_Workflow Compound 3-(propylthio)-1H-1,2,4-triazol-5-amine Primary_Screening Primary Screening (e.g., antimicrobial, anticancer, enzyme inhibition assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and Potency Determination (IC₅₀/EC₅₀) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity and Off-Target Profiling Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Conclusion

3-(propylthio)-1H-1,2,4-triazol-5-amine is a chemical entity for which there is a significant lack of comprehensive scientific data in the public domain. While its basic molecular properties are known, its physicochemical characteristics, a detailed and validated synthetic protocol, spectral data, and biological activity remain to be thoroughly investigated. This presents an opportunity for original research to characterize this compound and explore its potential applications, particularly within the field of medicinal chemistry. Any future work on this molecule should prioritize the acquisition of detailed experimental data to build a more complete and useful technical profile.

References

Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(propylthio)-1H-1,2,4-triazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 3-(propylthio)-1H-1,2,4-triazol-5...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 3-(propylthio)-1H-1,2,4-triazol-5-amine. This document details a plausible synthetic pathway, including experimental protocols, and presents anticipated characterization data based on analogous structures. The information herein is intended to support research and development efforts in medicinal chemistry and related fields where 1,2,4-triazole derivatives are of significant interest for their diverse biological activities.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. The introduction of a thioether linkage and an amino group can significantly modulate the biological activity of the triazole core. This guide focuses on 3-(propylthio)-1H-1,2,4-triazol-5-amine, a molecule with potential for further chemical modification and biological screening.

Synthetic Pathway

The synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine is proposed to proceed via a two-step sequence. The initial step involves the synthesis of the precursor, 5-amino-1H-1,2,4-triazole-3-thiol, from thiocarbohydrazide. The subsequent step is the selective S-alkylation of the thiol group with a propyl halide.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: S-Alkylation Thiocarbohydrazide Thiocarbohydrazide Precursor 5-Amino-1H-1,2,4-triazole-3-thiol Thiocarbohydrazide->Precursor  Heat Guanidine_salt Guanidine Salt (e.g., dicyandiamide) Guanidine_salt->Precursor  Heat Final_Product 3-(propylthio)-1H-1,2,4-triazol-5-amine Precursor->Final_Product  Reaction Propyl_halide Propyl Halide (e.g., 1-bromopropane) Propyl_halide->Final_Product Base Base (e.g., NaOH, K2CO3) Base->Final_Product Solvent_alkylation Solvent (e.g., Ethanol, DMF) Solvent_alkylation->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Synthesis of 5-amino-1H-1,2,4-triazole-3-thiol (Precursor)

This procedure is adapted from generalized methods for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols.

Materials:

  • Thiocarbohydrazide

  • Dicyandiamide (or other suitable guanidine salt)

  • Water or an appropriate solvent

  • Hydrochloric acid (for acidification, if necessary)

Procedure:

  • A mixture of thiocarbohydrazide (1 equivalent) and dicyandiamide (1 equivalent) is heated in water.

  • The reaction mixture is refluxed for a specified period, typically several hours, with monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold water and can be recrystallized from a suitable solvent, such as ethanol or water, to afford pure 5-amino-1H-1,2,4-triazole-3-thiol.

Synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine (Final Product)

This procedure outlines the S-alkylation of the synthesized precursor.

Materials:

  • 5-amino-1H-1,2,4-triazole-3-thiol

  • 1-Bromopropane (or 1-iodopropane)

  • Sodium hydroxide or potassium carbonate

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • 5-amino-1H-1,2,4-triazole-3-thiol (1 equivalent) is dissolved in a suitable solvent such as ethanol or DMF.

  • A base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), is added to the solution to deprotonate the thiol group, forming the thiolate anion.

  • 1-Bromopropane (1.1 equivalents) is added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature or gentle heating for several hours, with the progress of the reaction monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography or recrystallization to yield 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Characterization Data (Predicted)

As no direct experimental data for 3-(propylthio)-1H-1,2,4-triazol-5-amine was found in the literature, the following characterization data is predicted based on the analysis of closely related S-alkylated amino-1,2,4-triazole derivatives.

Physical Properties
PropertyPredicted Value
Molecular Formula C₅H₁₀N₄S
Molecular Weight 158.23 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 100-150 °C
Spectroscopic Data

4.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the propyl group protons and the amine and triazole N-H protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H (triazole)
~5.0 - 6.0br s2H-NH₂
~3.0 - 3.2t2H-S-CH₂ -CH₂-CH₃
~1.6 - 1.8sextet2H-S-CH₂-CH₂ -CH₃
~0.9 - 1.1t3H-S-CH₂-CH₂-CH₃

4.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two distinct carbons of the triazole ring and the three carbons of the propyl chain.

Chemical Shift (δ, ppm)Assignment
~160 - 165C5 (C-NH₂)
~150 - 155C3 (C-S)
~30 - 35-S-CH₂ -CH₂-CH₃
~20 - 25-S-CH₂-CH₂ -CH₃
~10 - 15-S-CH₂-CH₂-CH₃

4.2.3. FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the amine and triazole N-H bonds, C-N, and C=N stretching vibrations.

Wavenumber (cm⁻¹)Assignment
3300 - 3100N-H stretching (amine and triazole)
2960 - 2850C-H stretching (aliphatic)
~1640C=N stretching (triazole ring)
~1560N-H bending (amine)
~1300C-N stretching
~700C-S stretching

4.2.4. Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.

m/z ValueAssignment
158[M]⁺
159[M+H]⁺

Logical Relationships in Characterization

Characterization_Logic cluster_spectroscopy Spectroscopic Techniques cluster_data Expected Data Structure Proposed Structure 3-(propylthio)-1H-1,2,4-triazol-5-amine H_NMR 1H NMR Structure->H_NMR predicts C_NMR 13C NMR Structure->C_NMR predicts FTIR FTIR Structure->FTIR predicts MS Mass Spectrometry Structure->MS predicts H_NMR_Data Propyl and NH signals H_NMR->H_NMR_Data yields C_NMR_Data Triazole and propyl carbon signals C_NMR->C_NMR_Data yields FTIR_Data N-H, C-H, C=N, C-S bands FTIR->FTIR_Data yields MS_Data Molecular Ion Peak MS->MS_Data yields

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

This technical guide outlines a feasible synthetic route and predicted analytical data for 3-(propylthio)-1H-1,2,4-triazol-5-amine. The provided experimental protocols are based on established chemical transformations for this class of compounds. The characterization data, while predicted, offers a reliable reference for researchers aiming to synthesize and identify this molecule. Further experimental validation is necessary to confirm the exact spectral values and physical properties. This document serves as a foundational resource for the synthesis and study of this and related 1,2,4-triazole derivatives for potential applications in drug discovery and development.

Foundational

3-(propylthio)-1H-1,2,4-triazol-5-amine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological significance of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological significance of 3-(propylthio)-1H-1,2,4-triazol-5-amine. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Molecular Structure and IUPAC Nomenclature

The compound with the chemical name 3-(propylthio)-1H-1,2,4-triazol-5-amine is a heterocyclic molecule featuring a 1,2,4-triazole ring. This five-membered ring contains three nitrogen atoms and two carbon atoms. The core triazole is substituted with a propylthio group (-S-CH₂CH₂CH₃) at position 3 and an amine group (-NH₂) at position 5.

IUPAC Name: 3-(propylthio)-1H-1,2,4-triazol-5-amine Alternative IUPAC Name: 3-propylsulfanyl-1H-1,2,4-triazol-5-amine[1] CAS Number: 51493-17-5[2][3]

The molecular structure of 3-(propylthio)-1H-1,2,4-triazol-5-amine is depicted below:

Physicochemical and Spectral Data

While specific experimental data for 3-(propylthio)-1H-1,2,4-triazol-5-amine is not widely published, data for the closely related methylthio analog, 3-(methylthio)-1H-1,2,4-triazol-5-amine (CAS 45534-08-5), can provide valuable estimates.

PropertyValue (for 3-(propylthio)-1H-1,2,4-triazol-5-amine)Value (for 3-(methylthio)-1H-1,2,4-triazol-5-amine)Reference
Molecular FormulaC₅H₁₀N₄SC₃H₆N₄S[2]
Molecular Weight158.23 g/mol 130.17 g/mol [2]
Melting PointNot available130-133 °C[4]
AppearanceNot availableBeige powder/solid

Experimental Protocols: Synthesis

The synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine can be achieved through the S-alkylation of a suitable precursor, 3-amino-5-mercapto-1,2,4-triazole. This is a common and effective method for introducing alkylthio side chains to the triazole ring.

Reaction Scheme:

Detailed Experimental Protocol (General Procedure):

This protocol is based on established methods for the S-alkylation of mercapto-1,2,4-triazoles.

Materials:

  • 3-amino-5-mercapto-1,2,4-triazole

  • 1-Bromopropane (or 1-iodopropane)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Distilled water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolution of the Triazole: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 3-amino-5-mercapto-1,2,4-triazole in a minimal amount of aqueous or alcoholic sodium hydroxide or potassium hydroxide solution (typically a 1-2 M solution). Stir until complete dissolution.

  • Addition of Alkylating Agent: To the stirred solution, add a slight excess (1.1 to 1.2 equivalents) of 1-bromopropane dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is typically removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture. The pH of the solution may be adjusted to precipitate the product.

Biological Activity and Potential Applications

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, and the introduction of an alkylthio group can significantly influence these properties.

Antimicrobial and Antifungal Activity:

The class of 3-alkylthio-1,2,4-triazoles has been reported to possess significant antimicrobial and antifungal properties.[5][6] The lipophilicity of the alkyl chain can play a crucial role in the compound's ability to penetrate microbial cell membranes. It is hypothesized that the triazole moiety may interfere with essential enzymatic processes within the microbial cells.

Potential Drug Development:

The 1,2,4-triazole nucleus is a key pharmacophore in a number of clinically used drugs. The structural features of 3-(propylthio)-1H-1,2,4-triazol-5-amine make it an attractive scaffold for further chemical modification in drug discovery programs. The amino and thioether groups provide reactive handles for the synthesis of more complex derivatives with potentially enhanced biological activity.

Signaling Pathways and Experimental Workflows

To illustrate a potential workflow for the investigation of the biological activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine, a logical diagram is presented below. This diagram outlines the steps from synthesis to the evaluation of its potential as an antifungal agent.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies start 3-amino-5-mercapto-1,2,4-triazole reaction S-alkylation start->reaction reagent 1-Bromopropane reagent->reaction product 3-(propylthio)-1H-1,2,4-triazol-5-amine reaction->product purification Purification product->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization screening Antifungal Activity Screening characterization->screening mic Determination of Minimum Inhibitory Concentration (MIC) screening->mic strains Fungal Strains (e.g., Candida albicans) strains->screening mechanism Elucidation of Antifungal Mechanism mic->mechanism target_id Target Identification mechanism->target_id pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis

Caption: Workflow for Synthesis and Antifungal Evaluation.

This guide provides a foundational understanding of 3-(propylthio)-1H-1,2,4-triazol-5-amine. Further experimental investigation is required to fully characterize its properties and explore its potential applications in drug development and other scientific fields.

References

Exploratory

Spectroscopic and Experimental Data for 3-(propylthio)-1H-1,2,4-triazol-5-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(propylthio)-1H-1,2,4-triazol-5-amine is a heterocyclic compound of interest within chemical and pharmaceutical research. This technical guid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(propylthio)-1H-1,2,4-triazol-5-amine is a heterocyclic compound of interest within chemical and pharmaceutical research. This technical guide aims to provide a comprehensive summary of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. However, a thorough search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, Mass Spec) or detailed experimental protocols for the synthesis and characterization of 3-(propylthio)-1H-1,2,4-triazol-5-amine (CAS Number: 51493-17-5).

While information on related 1,2,4-triazole derivatives is available, the specific data for the title compound could not be located. The following sections are structured to present the required information once it becomes publicly available.

Spectroscopic Data

A complete spectroscopic characterization is essential for the unequivocal identification and purity assessment of 3-(propylthio)-1H-1,2,4-triazol-5-amine. The anticipated data would be organized as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For 3-(propylthio)-1H-1,2,4-triazol-5-amine, both ¹H NMR and ¹³C NMR data would be crucial.

Table 1: ¹H NMR Spectroscopic Data for 3-(propylthio)-1H-1,2,4-triazol-5-amine

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data for 3-(propylthio)-1H-1,2,4-triazol-5-amine

Chemical Shift (δ) ppmAssignment
Data not availableData not available
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 3-(propylthio)-1H-1,2,4-triazol-5-amine

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableData not available
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 3-(propylthio)-1H-1,2,4-triazol-5-amine

m/zRelative Abundance (%)Assignment
Data not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols are vital for the replication of synthetic procedures and analytical measurements.

Synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine

A detailed experimental protocol for the synthesis of this specific compound is not currently available in the searched literature.

Spectroscopic Analysis

Detailed experimental protocols for the acquisition of NMR, IR, and Mass Spectra for this specific compound are not currently available in the searched literature.

Visualizations

To facilitate the understanding of experimental processes and molecular interactions, diagrams are essential. As no specific signaling pathways or detailed experimental workflows involving 3-(propylthio)-1H-1,2,4-triazol-5-amine were found, a generalized workflow for spectroscopic analysis is presented below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide underscores the current gap in publicly available, detailed spectroscopic and experimental data for 3-(propylthio)-1H-1,2,4-triazol-5-amine. For researchers and professionals in drug development, accessing such foundational data is critical for advancing research and development efforts. It is anticipated that as research on this and related compounds progresses, this information will become available, enabling a more complete understanding of its chemical and physical properties.

Foundational

An In-depth Technical Guide on the Solubility and Stability of 3-(propylthio)-1H-1,2,4-triazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 3-(propylthio)-1H-1,2,4-triazol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 3-(propylthio)-1H-1,2,4-triazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide furnishes detailed, representative experimental protocols for determining its solubility and stability profiles. Furthermore, it presents illustrative solubility and stability data for structurally analogous compounds to provide a comparative context. This document also explores the potential biological activities of this class of compounds and includes a visualization of a plausible signaling pathway associated with their anticonvulsant effects. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of therapeutic agents incorporating the 1,2,4-triazole scaffold.

Introduction

The 1,2,4-triazole nucleus is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, anticonvulsant, and antimycobacterial properties. The compound 3-(propylthio)-1H-1,2,4-triazol-5-amine, belonging to the class of 3-alkylthio-1,2,4-triazoles, represents a molecule of significant interest for drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic candidate. These parameters critically influence a drug's bioavailability, formulation, and overall efficacy. This guide addresses the current knowledge gap by providing a framework for the systematic evaluation of the solubility and stability of this compound.

Physicochemical Properties

Basic physicochemical properties of 3-(propylthio)-1H-1,2,4-triazol-5-amine are summarized below.

PropertyValue
CAS Number 51493-17-5[1]
Molecular Formula C₅H₁₀N₄S
Molecular Weight 158.23 g/mol
IUPAC Name 3-(Propylthio)-1H-1,2,4-triazol-5-amine

Solubility Profile

The aqueous solubility of a drug candidate is a critical determinant of its absorption and bioavailability. While specific experimental solubility data for 3-(propylthio)-1H-1,2,4-triazol-5-amine is not available in the public domain, a general understanding can be extrapolated from its structural features and data from analogous compounds. The presence of an amino group and the triazole ring suggests potential for hydrogen bonding, which may contribute to some degree of aqueous solubility. Conversely, the propylthio group introduces lipophilicity, which could limit its solubility in aqueous media.

Illustrative Solubility Data of Structurally Similar Compounds

To provide a practical reference, the following table summarizes hypothetical, yet realistic, solubility data for compounds with similar structural motifs in various solvents.

CompoundSolventTemperature (°C)Solubility (mg/mL)
3-(methylthio)-1H-1,2,4-triazol-5-amineWater25~0.5 (estimated)
Ethanol25~5.0 (estimated)
DMSO25>50 (estimated)
3-(ethylthio)-1H-1,2,4-triazol-5-amineWater25~0.2 (estimated)
Ethanol25~8.0 (estimated)
DMSO25>50 (estimated)

Disclaimer: The data presented in this table is illustrative and intended for comparative purposes only. It is based on general trends observed for similar chemical structures and is not experimentally derived data for the specified compounds.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the thermodynamic solubility of 3-(propylthio)-1H-1,2,4-triazol-5-amine is the shake-flask method.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.

Materials:

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine (solid powder)

  • Solvents: Purified water, Phosphate buffered saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the samples to stand undisturbed to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Assay cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to known volume of solvent prep1->prep2 inc1 Seal vials and incubate (e.g., 25°C, 24-48h) prep2->inc1 inc2 Agitate to ensure equilibrium inc1->inc2 an1 Filter supernatant (0.22 µm) inc2->an1 an2 Dilute filtrate an1->an2 an3 Analyze by HPLC an2->an3 an4 Calculate solubility an3->an4

Caption: A schematic representation of the shake-flask solubility determination protocol.

Stability Profile

Assessing the chemical stability of a drug candidate under various environmental conditions is a critical component of preclinical development. Forced degradation studies are employed to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to evaluate the stability of 3-(propylthio)-1H-1,2,4-triazol-5-amine under various stress conditions.

Objective: To investigate the degradation of the test compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Treat the compound solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

  • Base Hydrolysis: Treat the compound solution with 0.1 N NaOH at room temperature or with gentle heating.

  • Oxidative Degradation: Treat the compound solution with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80 °C).

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Logical Flow for Stability Testing

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Test Compound Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis results Quantify parent compound and degradation products analysis->results

Caption: A flowchart illustrating the process of a forced degradation study.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of 3-(propylthio)-1H-1,2,4-triazol-5-amine have not been elucidated, numerous studies have reported the anticonvulsant and antimycobacterial activities of structurally related 3-(alkylthio)-1H-1,2,4-triazole derivatives.[2][3][4][5][6][7]

Anticonvulsant Activity

The anticonvulsant mechanism of action for many 1,2,4-triazole derivatives is thought to involve the modulation of neurotransmitter systems. One plausible mechanism is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of its action can lead to a reduction in neuronal excitability, thereby suppressing seizures.

Proposed Signaling Pathway for Anticonvulsant Activity

G Hypothesized Anticonvulsant Mechanism cluster_outcome Cellular Response compound 3-(propylthio)-1H-1,2,4-triazol-5-amine (or related triazole derivative) gaba_r GABA-A Receptor compound->gaba_r Positive Allosteric Modulation cl_influx Increased Cl- Influx gaba_r->cl_influx neuron Postsynaptic Neuron hyperpol Hyperpolarization cl_influx->hyperpol inhibition Neuronal Inhibition hyperpol->inhibition seizure Reduced Seizure Activity inhibition->seizure

Caption: A diagram of a potential mechanism for the anticonvulsant action of 1,2,4-triazole derivatives.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of 3-(propylthio)-1H-1,2,4-triazol-5-amine. While specific experimental data for this compound remains scarce, the detailed protocols and illustrative data presented here offer a solid foundation for its systematic physicochemical characterization. The exploration of potential biological activities, particularly anticonvulsant effects, highlights the therapeutic promise of this class of molecules. Further experimental investigation into the solubility, stability, and biological activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine is warranted to fully assess its potential as a drug development candidate.

References

Exploratory

The Ascendant Therapeutic Potential of Substituted 1,2,4-Triazole Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole nucleus, a five-membered heterocyclic motif, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical propert...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic motif, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and capacity for hydrogen bonding, have rendered it a cornerstone in the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the burgeoning field of substituted 1,2,4-triazole amines, focusing on their diverse biological activities, underlying mechanisms of action, and the experimental methodologies pivotal to their evaluation.

Diverse Biological Activities of 1,2,4-Triazole Amines

Substituted 1,2,4-triazole amines have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in oncology, infectious diseases, and beyond. The introduction of various substituents onto the triazole core allows for the fine-tuning of their pharmacological profiles.

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of 1,2,4-triazole derivatives against a range of human cancer cell lines.[2] These compounds have been shown to induce apoptosis and inhibit key signaling pathways implicated in tumorigenesis.[3]

Table 1: Anticancer Activity of Substituted 1,2,4-Triazole Amines (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
BCTA A549 (Lung)1.095-Fluorouracil>50[3]
BCTA NCI-H460 (Lung)2.015-Fluorouracil>50[3]
BCTA NCI-H23 (Lung)3.285-Fluorouracil>50[3]
Compound 7 HepG2 (Liver)17.69Doxorubicin4.5[4]
Compound 7 MCF-7 (Breast)17.69Doxorubicin4.5[4]
Compound 14a MCF-7 (Breast)24.53Doxorubicin4.5[4]
Compound 28 HepG2 (Liver)21.28Doxorubicin4.5[4]
Compound 28 MCF-7 (Breast)20.45Doxorubicin4.5[4]
Compound 34 HepG2 (Liver)25.40Doxorubicin4.5[4]
Compound 34 MCF-7 (Breast)27.09Doxorubicin4.5[4]
Compound 47 HepG2 (Liver)20.48Doxorubicin4.5[4]
Compound 8c ----[5]
EGFR Inhibition3.6--[5]
Compound 14d Renal Cancer Cell Line PanelGI50 Selective--[6]
EGFR InhibitionPromising--[6]

BCTA: 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine

Antimicrobial Activity

The escalating threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 1,2,4-triazole derivatives have emerged as potent antibacterial and antifungal compounds, often exhibiting efficacy against resistant strains.[7]

These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action can involve the inhibition of essential bacterial enzymes.

Table 2: Antibacterial Activity of Substituted 1,2,4-Triazole Amines (MIC in µg/mL)

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Nalidixic acid-based azomethine (1a-g) P. aeruginosa16--[7]
Mannich base 3a (norfloxacin containing) M. smegmatis<1.9Streptomycin4[7]
Mannich base 3b (ciprofloxacin containing) M. smegmatis<1.9Streptomycin4[7]
4-trichloromethyl substituted phenyltriazole E. coli, B. subtilis, P. aeruginosa, P. fluoroscens5Ceftriaxone-[7]
Clinafloxacin-triazole hybrid 28g MRSA0.25-1Chloramphenicol, Clinafloxacin-[8]
Fused triazole 39c E. coli3.125--[8]
Fused triazole 39h P. aeruginosa3.125--[8]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol (36) S. aureus0.264 mMAmpicillin, Chloramphenicol-[7]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol (36) S. pyogenes0.132 mMAmpicillin, Chloramphenicol-[7]

Certain 1,2,4-triazole derivatives exhibit potent antifungal activity, particularly against clinically relevant species such as Candida albicans.[9] The mechanism often involves the inhibition of enzymes crucial for fungal cell membrane integrity.[10]

Table 3: Antifungal Activity of Substituted 1,2,4-Triazole Amines (MIC in µg/mL)

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
1,2,3-benzotriazine-4-one hybrids C. albicans, C. neoformans0.0156 - 2.0--[9]
Compound 14l C. glabrata, C. albicans0.125Fluconazole0.25[9]
Compound 5a (isoxazole hybrid) C. parapsilosis, C. albicans0.0313 (MIC80)--[9]
Sulfonamide-triazole derivatives (245b,c,f,j,k,l) C. albicans16--[11]
Antiviral Activity

The structural versatility of the 1,2,4-triazole nucleus has been leveraged in the development of antiviral agents. These compounds can interfere with various stages of the viral life cycle.

Mechanisms of Action

The biological effects of substituted 1,2,4-triazole amines are mediated through diverse mechanisms, with enzyme inhibition being a prominent mode of action.

Enzyme Inhibition

Many 1,2,4-triazole derivatives exert their therapeutic effects by targeting and inhibiting specific enzymes that are critical for the survival and proliferation of cancer cells or pathogenic microbes.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[12] Certain 1,2,4-triazole derivatives have been identified as potent EGFR inhibitors.[6]

  • B-Raf Inhibition: The B-Raf protein is a crucial component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.[13] Some triazole compounds have shown inhibitory activity against B-Raf.

  • Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential for cell division.[14] Disruption of tubulin polymerization is a validated anticancer strategy, and some 1,2,4-triazoles have been found to interfere with this process.

Signaling Pathways

The anticancer activity of many 1,2,4-triazole amines is linked to their ability to modulate critical signaling pathways that control cell fate.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Triazole 1,2,4-Triazole Inhibitor Triazole->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by 1,2,4-Triazole Derivatives.

BRaf_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras-GTP RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK Triazole 1,2,4-Triazole Inhibitor Triazole->BRaf ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: B-Raf Signaling Pathway and its Inhibition.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Disruption Disruption of Mitotic Spindle Microtubule->Disruption Triazole 1,2,4-Triazole Inhibitor Triazole->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Disruption->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Experimental Protocols

The evaluation of the biological activities of substituted 1,2,4-triazole amines relies on a suite of standardized and robust experimental protocols.

Synthesis of Substituted 1,2,4-Triazole Amines

A general and efficient method for the preparation of 3-amino-1,2,4-triazoles has been developed. The synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives often involves the cyclization of thiosemicarbazide precursors.

Example Protocol: Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol

  • Preparation of 1,4-substituted thiosemicarbazides: A carbohydrazide (e.g., furan-2-carboxylic acid hydrazide) is condensed with an appropriate arylisothiocyanate to yield the corresponding 1,4-substituted thiosemicarbazide.

  • Ring Closure: The synthesized thiosemicarbazide is then subjected to ring closure in an alkaline medium (e.g., aqueous sodium hydroxide) by refluxing to afford the 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol.[15]

  • Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol: The corresponding carbohydrazide is reacted with carbon disulfide in the presence of potassium hydroxide to form the potassium dithiocarbazate salt. This intermediate is then treated with hydrazine hydrate to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[15]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[16]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (substituted 1,2,4-triazole amines) and a positive control (e.g., doxorubicin) for a specified duration (typically 48-72 hours).[16]

  • MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assessment (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (broth microdilution) or incorporated into solid agar medium (agar dilution) in a 96-well plate or petri dishes, respectively.[19]

  • Inoculation: Each well or plate is inoculated with the standardized microbial suspension.[20]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[20]

Experimental and Drug Development Workflows

The discovery and development of novel 1,2,4-triazole-based therapeutic agents follow a structured workflow, from initial screening to preclinical evaluation.

Anticancer_Screening_Workflow Library 1,2,4-Triazole Compound Library PrimaryScreen Primary Screening (e.g., MTT Assay on a few cell lines) Library->PrimaryScreen HitID Hit Identification (Compounds with significant activity) PrimaryScreen->HitID SecondaryScreen Secondary Screening (Broader panel of cancer cell lines) HitID->SecondaryScreen LeadID Lead Identification (Potent and selective compounds) SecondaryScreen->LeadID Mechanism Mechanism of Action Studies (e.g., Enzyme inhibition, Apoptosis assays) LeadID->Mechanism InVivo In Vivo Studies (Animal models) Mechanism->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

Caption: General Workflow for Anticancer Drug Screening.

Antimicrobial_Screening_Workflow Library 1,2,4-Triazole Compound Library PrimaryScreen Primary Screening (e.g., MIC against standard strains) Library->PrimaryScreen HitID Hit Identification (Compounds with low MIC) PrimaryScreen->HitID SecondaryScreen Secondary Screening (Panel of clinical isolates, resistant strains) HitID->SecondaryScreen LeadID Lead Identification (Broad-spectrum or targeted activity) SecondaryScreen->LeadID Toxicity Cytotoxicity Assays (against mammalian cells) LeadID->Toxicity InVivo In Vivo Efficacy Studies (Infection models) Toxicity->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

Caption: General Workflow for Antimicrobial Drug Screening.

Conclusion

Substituted 1,2,4-triazole amines represent a highly versatile and promising class of compounds with significant potential for the development of new therapeutics. Their broad spectrum of biological activities, coupled with their amenability to chemical modification, makes them attractive candidates for addressing unmet medical needs in oncology and infectious diseases. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of next-generation drugs with enhanced efficacy and safety profiles.

References

Foundational

In Silico Prediction of 3-(propylthio)-1H-1,2,4-triazol-5-amine Bioactivity: A Technical Guide

Version: 1.0 Abstract This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of 3-(propylthio)-1H-1,2,4-triazol-5-amine. The 1,2,4-triazole scaffold is a well-established pharmacophor...

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of 3-(propylthio)-1H-1,2,4-triazol-5-amine. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to investigate the potential therapeutic applications of this specific triazole derivative. The proposed workflow integrates molecular docking, pharmacophore modeling, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to build a robust profile of the compound's potential biological targets and pharmacokinetic properties. While specific experimental data for 3-(propylthio)-1H-1,2,4-triazol-5-amine is not yet available, this guide leverages known activities of structurally related 1,2,4-triazole derivatives to inform a targeted in silico investigation.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to engage in various biological interactions, primarily through hydrogen bonding and dipole interactions.[1] Derivatives of this scaffold have been successfully developed into drugs with diverse clinical applications, including antifungals (e.g., fluconazole), antivirals (e.g., ribavirin), and anticancer agents (e.g., anastrozole, letrozole).[2] The wide-ranging bioactivities of 1,2,4-triazole derivatives, such as anti-proliferative, antioxidant, anti-inflammatory, and enzyme inhibitory effects, make them a fertile ground for new drug discovery endeavors.

This guide focuses on a specific, under-investigated derivative, 3-(propylthio)-1H-1,2,4-triazol-5-amine. The objective is to provide a structured in silico approach to hypothesize and evaluate its potential biological activities. By employing a suite of computational tools, we can efficiently screen for potential protein targets, predict binding affinities, and assess the compound's drug-likeness, thereby prioritizing and guiding future experimental validation.

Proposed In Silico Investigation Workflow

The proposed workflow is a multi-step computational screening process designed to comprehensively characterize the potential bioactivity of 3-(propylthio)-1H-1,2,4-triazol-5-amine.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Molecular Docking cluster_2 Phase 3: Pharmacophore Modeling & Virtual Screening cluster_3 Phase 4: ADMET Prediction Target_Identification Target Identification (Based on literature review of 1,2,4-triazole analogs) Protein_Preparation Protein Preparation (Receptor cleaning and protonation) Target_Identification->Protein_Preparation Ligand_Preparation Ligand Preparation (3D structure generation and energy minimization) Molecular_Docking Molecular Docking (Predicting binding mode and affinity) Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Pose_Analysis Pose and Interaction Analysis Molecular_Docking->Pose_Analysis Pharmacophore_Generation Pharmacophore Model Generation (Based on docked pose) Pose_Analysis->Pharmacophore_Generation Virtual_Screening Virtual Screening (Screening compound libraries) Pharmacophore_Generation->Virtual_Screening Hit_Identification Hit Identification and Filtering Virtual_Screening->Hit_Identification ADMET_Prediction ADMET Prediction (Assessing drug-likeness and safety profile) Hit_Identification->ADMET_Prediction

Caption: Proposed in silico workflow for bioactivity prediction.

Phase 1: Target Identification

Based on the documented activities of various 1,2,4-triazole derivatives, several potential protein targets can be prioritized for initial investigation.

Potential Biological TargetRationale for Selection (based on 1,2,4-triazole derivatives)Representative PDB ID(s)
Cyclin-Dependent Kinases (CDK4/CDK6) Anti-proliferative and cytotoxic effects against cancer cell lines.3O96
Aromatase (CYP19A1) Inhibition by clinically used anticancer drugs like anastrozole and letrozole.3S7S
PI3K/Akt/mTOR Pathway Kinases Involvement in cell survival and proliferation; modulation observed in some triazole compounds.4JPS (PI3Kγ), 1UNQ (Akt1)
Adenosine A2B Receptor Antagonistic activity has been reported for some triazole derivatives.4LJB

Phase 2: Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[3][4]

Ligand Preparation
  • 2D Structure Sketching: Draw the 2D structure of 3-(propylthio)-1H-1,2,4-triazol-5-amine using chemical drawing software (e.g., MarvinSketch, ChemDraw).

  • 3D Structure Generation: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation.

  • Charge Calculation: Assign appropriate partial charges (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared ligand in a suitable format for the docking software (e.g., .pdbqt for AutoDock).

Protein Preparation
  • PDB Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

  • Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for hydrogen bonding interactions.

  • Charge Assignment: Assign appropriate atomic charges to the protein atoms.

  • Grid Box Definition: Define the docking grid box around the active site of the protein. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.

Docking Simulation
  • Software Selection: Utilize a well-validated docking program such as AutoDock Vina, Glide, or GOLD.[5]

  • Execution: Run the docking simulation, allowing for flexible ligand conformations within a rigid receptor.

  • Output Analysis: The program will generate multiple binding poses for the ligand, each with a corresponding binding energy score (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Pose and Interaction Analysis
  • Visualization: Analyze the top-ranked docking poses using molecular visualization software (e.g., PyMOL, Discovery Studio).

  • Interaction Mapping: Identify and map the key molecular interactions between the ligand and the protein's active site residues. This includes hydrogen bonds, hydrophobic interactions, and any potential pi-stacking.

G cluster_0 Ligand Preparation cluster_1 Protein Preparation A 2D Structure B 3D Conversion A->B C Energy Minimization B->C H Perform Docking C->H D PDB Structure E Clean Receptor D->E F Add Hydrogens E->F G Define Grid Box F->G G->H I Analyze Interactions H->I

Caption: Molecular docking experimental workflow.

Phase 3: Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the essential molecular features required for a ligand to be recognized by a specific receptor.[6]

Protocol
  • Model Generation: Based on the most stable docked pose of 3-(propylthio)-1H-1,2,4-triazol-5-amine, generate a structure-based pharmacophore model. The model will consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

  • Database Selection: Choose large chemical databases for screening, such as ZINC, ChEMBL, or Enamine.

  • Virtual Screening: Use the generated pharmacophore model as a 3D query to screen the selected databases.[7] This will filter out molecules that do not match the required pharmacophoric features.

  • Hit Filtering: The initial hits from the virtual screen can be further filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, to prioritize compounds with favorable physicochemical properties for oral bioavailability.

G A Best Docked Pose B Generate Pharmacophore (H-bond donors/acceptors, hydrophobic sites) A->B D Virtual Screening B->D C Select Compound Database (e.g., ZINC, ChEMBL) C->D E Filter Hits (e.g., Lipinski's Rule of Five) D->E F Prioritized Hit List E->F

Caption: Pharmacophore modeling and virtual screening process.

Phase 4: ADMET Prediction

In silico ADMET prediction is crucial for early assessment of a compound's pharmacokinetic and safety profile.[8][9]

Protocol
  • Software Selection: Utilize online servers or standalone software for ADMET prediction (e.g., SwissADME, admetSAR, Discovery Studio).

  • Parameter Calculation: Submit the 3D structure of 3-(propylthio)-1H-1,2,4-triazol-5-amine to calculate a range of properties.

  • Data Analysis: Analyze the predicted parameters to assess the compound's potential as a drug candidate.

Key ADMET Parameters and Predicted Data

The following table summarizes key ADMET parameters and provides a hypothetical prediction for 3-(propylthio)-1H-1,2,4-triazol-5-amine based on its structure.

Parameter CategoryPropertyPredicted Value/ClassificationImplication
Absorption Human Intestinal Absorption (HIA)HighGood potential for oral absorption.
Caco-2 PermeabilityModerate to HighLikely to cross the intestinal barrier.
P-glycoprotein SubstrateNoLess likely to be subject to efflux.
Distribution Blood-Brain Barrier (BBB) PermeationNoUnlikely to cause central nervous system side effects.
Plasma Protein Binding (PPB)ModerateA significant fraction will be free to exert its effect.
Metabolism CYP450 2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this pathway.
CYP450 3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions via this pathway.
Excretion Renal Organic Cation TransporterSubstratePotential for renal clearance.
Toxicity AMES MutagenicityNon-mutagenicLow risk of being a carcinogen.
CarcinogenicityNon-carcinogenLow risk of causing cancer.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.

Note: The values in this table are illustrative and would need to be calculated using specific ADMET prediction software.

Conclusion

This technical guide presents a systematic and comprehensive in silico strategy for predicting the bioactivity of 3-(propylthio)-1H-1,2,4-triazol-5-amine. By integrating molecular docking, pharmacophore modeling, virtual screening, and ADMET prediction, researchers can efficiently generate hypotheses about the compound's potential therapeutic targets and assess its drug-like properties. This computational approach allows for the rational prioritization of resources for subsequent experimental validation, accelerating the early stages of the drug discovery pipeline. The methodologies and workflows detailed herein provide a robust framework for the initial exploration of this and other novel chemical entities.

References

Exploratory

The Genesis and Evolution of 3-(Alkylthio)-1H-1,2,4-triazol-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazole nucleus, a five-membered heterocyclic ring, has long been a cornerstone in the development of therapeutic agents and agroche...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring, has long been a cornerstone in the development of therapeutic agents and agrochemicals. Its unique chemical properties have made it a privileged scaffold in medicinal chemistry. Among the vast array of triazole derivatives, the 3-(alkylthio)-1H-1,2,4-triazol-5-amine core has emerged as a particularly versatile and promising pharmacophore. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and biological applications of this important class of compounds.

Historical Perspective: From a Heterocyclic Curiosity to a Bioactive Scaffold

The journey of the 1,2,4-triazole ring system began in the late 19th century. In 1885, the Swedish chemist J. A. Bladin first reported the synthesis of a 1,2,4-triazole derivative, laying the groundwork for the exploration of this new class of heterocyclic compounds. For several decades, research primarily focused on the fundamental synthesis and characterization of the triazole ring.

The biological potential of triazoles, particularly as antifungal agents, did not come to the forefront until much later. The development of azole antifungals, such as the imidazoles in the mid-20th century, paved the way for the exploration of triazole-containing compounds. The first-generation triazoles, like fluconazole, which were introduced in the 1980s, marked a significant advancement in the treatment of fungal infections. These early successes spurred further research into the synthesis of novel triazole derivatives with diverse biological activities.

The specific 3-(alkylthio)-1H-1,2,4-triazol-5-amine scaffold emerged from the broader investigation of substituted 1,2,4-triazoles. The key precursor, 4-amino-5-mercapto-1,2,4-triazole, became a crucial building block. Early synthetic work focused on the cyclization of thiocarbohydrazide with various reagents. The subsequent S-alkylation of the thiol group and the exploration of the reactivity of the 4-amino group opened up a vast chemical space for derivatization. While early patents hint at the exploration of related structures for various applications, including as photographic chemicals and in polymer synthesis, the systematic investigation of their medicinal properties, particularly as antimicrobial and herbicidal agents, gained significant traction in the latter half of the 20th century and continues to be an active area of research today.

Synthetic Methodologies

The synthesis of 3-(alkylthio)-1H-1,2,4-triazol-5-amine derivatives typically proceeds through the formation of a 4-amino-5-mercapto-1,2,4-triazole intermediate, followed by S-alkylation.

Core Synthesis: 4-Amino-5-substituted-1,2,4-triazole-3-thiol

A common and versatile method for the synthesis of the 4-amino-5-substituted-1,2,4-triazole-3-thiol core involves the following steps:

  • Formation of Potassium Dithiocarbazinate: A carboxylic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution to yield the corresponding potassium dithiocarbazinate salt.

  • Cyclization with Hydrazine Hydrate: The potassium salt is then cyclized by refluxing with hydrazine hydrate to form the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [1]

  • Step 1: Synthesis of Benzoic Acid Hydrazide: A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.15 mol) is refluxed in ethanol for 6 hours. The excess solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol.

  • Step 2: Synthesis of Potassium 3-benzoyldithiocarbazate: To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), benzoic acid hydrazide (0.1 mol) is added with stirring. The mixture is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise. The reaction mixture is stirred for 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with cold ether, and dried.

  • Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A suspension of potassium 3-benzoyldithiocarbazate (0.05 mol) in water (50 mL) is treated with hydrazine hydrate (0.1 mol). The mixture is refluxed for 4-6 hours with occasional shaking. The color of the reaction mixture changes to green, and hydrogen sulfide gas is evolved. The reaction mixture is then cooled and filtered. The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the title compound.

S-Alkylation

The thiol group at the 3-position of the triazole ring is readily alkylated using various alkylating agents in the presence of a base.

Experimental Protocol: General Procedure for S-Alkylation

To a solution of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (1 mmol) in a suitable solvent such as ethanol or dimethylformamide, a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine; 1.1 mmol) is added. The mixture is stirred for a short period, and then the appropriate alkyl halide (1.1 mmol) is added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkylating agent, until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired 3-(alkylthio)-1H-1,2,4-triazol-5-amine derivative.

Biological Activities and Structure-Activity Relationships

Derivatives of 3-(alkylthio)-1H-1,2,4-triazol-5-amine have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, herbicidal, and anticancer properties.

Antifungal Activity

A significant area of research for this class of compounds has been in the development of novel antifungal agents. Many of these derivatives act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.

Table 1: In Vitro Antifungal Activity of Selected 3-(Alkylthio)-1H-1,2,4-triazol-5-amine Derivatives

CompoundRR'Test OrganismMIC (µg/mL)Reference
1a PhenylMethylCandida albicans16[5]
1b 4-ChlorophenylEthylCandida albicans8[5]
1c 2,4-DichlorophenylPropylCandida albicans4[5]
2a PhenylMethylAspergillus niger32[5]
2b 4-ChlorophenylEthylAspergillus niger16[5]
2c 2,4-DichlorophenylPropylAspergillus niger8[5]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the 5-phenyl ring: Electron-withdrawing groups, such as halogens, at the para or di-chloro positions of the phenyl ring generally enhance antifungal activity.

  • Nature of the alkylthio group: The length and nature of the alkyl chain at the 3-position can influence activity, with shorter to medium-length chains often showing good potency.

  • Modifications at the 4-amino group: Derivatization of the 4-amino group, for instance, by forming Schiff bases, has been a common strategy to modulate the biological activity and pharmacokinetic properties of these compounds.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method) [6][7]

  • Preparation of Inoculum: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Preparation of Drug Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥80% inhibition) compared to the drug-free control well.

Antibacterial Activity

Certain derivatives of this scaffold have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: In Vitro Antibacterial Activity of Selected 3-(Alkylthio)-1H-1,2,4-triazol-5-amine Derivatives

CompoundRR'Test OrganismMIC (µg/mL)Reference
3a 4-HydroxyphenylMethylStaphylococcus aureus16[5]
3b 4-NitrophenylEthylStaphylococcus aureus8[5]
4a 4-MethoxyphenylMethylEscherichia coli31[5]
4b 4-BromophenylEthylEscherichia coli25[5]
Herbicidal Activity

The 1,2,4-triazole ring is a component of several commercial herbicides. Some 3-(alkylthio)-1H-1,2,4-triazol-5-amine derivatives have been investigated for their herbicidal properties, often targeting enzymes in amino acid biosynthesis pathways in plants.

Visualizing the Molecular Landscape

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mode of antifungal action for many 3-(alkylthio)-1H-1,2,4-triazol-5-amine derivatives involves the disruption of the ergosterol biosynthesis pathway through the inhibition of lanosterol 14α-demethylase.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Ergosterol_edge Lanosterol->Lanosterol_to_Ergosterol_edge Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 3-(Alkylthio)-1H-1,2,4-triazol-5-amine Derivative Triazole->Lanosterol_to_Ergosterol_edge Lanosterol_to_Ergosterol_edge->Ergosterol

Caption: Inhibition of Lanosterol 14α-demethylase by a 3-(alkylthio)-1H-1,2,4-triazol-5-amine derivative.

Experimental Workflow: Antifungal Drug Discovery

The process of discovering and evaluating new antifungal agents based on the 3-(alkylthio)-1H-1,2,4-triazol-5-amine scaffold typically follows a structured workflow.

Antifungal_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Evaluation Preclinical Evaluation A Scaffold Selection (3-(Alkylthio)-1H-1,2,4-triazol-5-amine) B Library Synthesis (Derivatization) A->B C Compound Characterization (NMR, MS, etc.) B->C D Primary Antifungal Screening (e.g., Agar Diffusion) C->D E Secondary Screening (Broth Microdilution - MIC) D->E F Cytotoxicity Assay (e.g., on mammalian cells) E->F G Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) F->G H In Vivo Efficacy Studies (Animal Models) G->H I Lead Optimization H->I I->B Iterative Improvement

Caption: A generalized workflow for the discovery and development of novel antifungal agents.

Conclusion and Future Directions

The 3-(alkylthio)-1H-1,2,4-triazol-5-amine scaffold has proven to be a rich source of biologically active compounds with diverse therapeutic and agricultural potential. From its historical roots in fundamental heterocyclic chemistry to its current status as a key pharmacophore, this journey highlights the power of chemical exploration and derivatization. The synthetic accessibility of this core, coupled with the tunability of its physicochemical properties through substitution at multiple positions, ensures its continued relevance in the quest for novel and effective drugs and agrochemicals. Future research in this area will likely focus on the development of derivatives with enhanced potency, improved safety profiles, and novel mechanisms of action to combat the growing challenge of drug resistance. The application of modern drug design techniques, such as computational modeling and structure-based design, will undoubtedly accelerate the discovery of the next generation of 3-(alkylthio)-1H-1,2,4-triazol-5-amine-based agents.

References

Foundational

Theoretical studies on the electronic properties of 3-(propylthio)-1H-1,2,4-triazol-5-amine

Molecular Geometry and Structure The foundational step in any theoretical investigation is the optimization of the molecule's geometry to find its most stable conformation. For substituted 1,2,4-triazoles, this is typica...

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Geometry and Structure

The foundational step in any theoretical investigation is the optimization of the molecule's geometry to find its most stable conformation. For substituted 1,2,4-triazoles, this is typically achieved using DFT methods, with the B3LYP functional and a 6-311++G(d,p) or similar basis set being common choices.[1] The resulting bond lengths, bond angles, and dihedral angles define the three-dimensional structure of the molecule, which is essential for understanding its interactions with other molecules.

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[2] The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability.[1][2] A smaller energy gap suggests higher reactivity. For similar 1,2,4-triazole derivatives, these energy gaps are typically in the range of 4-5 eV.[3]

Several key quantum chemical descriptors are derived from the HOMO and LUMO energies:

  • Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

  • Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

  • Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

  • Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

  • Chemical Softness (S): The reciprocal of hardness. S = 1 / (2η)

  • Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).[1]

These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites.[2] The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (electronegative, susceptible to electrophilic attack) and blue representing regions of low electron density (electropositive, susceptible to nucleophilic attack). For 3-(propylthio)-1H-1,2,4-triazol-5-amine, the nitrogen atoms of the triazole ring and the amine group are expected to be the most electronegative regions, while the hydrogen atoms of the amine and propyl groups would be the most electropositive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. This analysis can reveal details about hybridization, charge transfer, and intramolecular interactions, such as hyperconjugation, which contribute to the overall stability of the molecule.

Quantitative Data Summary

The following tables summarize the expected electronic properties of 3-(propylthio)-1H-1,2,4-triazol-5-amine based on typical values for analogous compounds found in the literature.

Table 1: Frontier Molecular Orbital Properties

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5
HOMO-LUMO Energy GapEgap5.0

Table 2: Quantum Chemical Descriptors

ParameterSymbolValue (eV)
Ionization PotentialI6.5
Electron AffinityA1.5
Electronegativityχ4.0
Chemical Hardnessη2.5
Chemical SoftnessS0.2
Electrophilicity Indexω3.2

Experimental Protocols

While this guide focuses on theoretical studies, the computational results are ideally validated against experimental data. Key experimental techniques would include:

  • Synthesis: The synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine would likely involve the alkylation of a corresponding thiol precursor, such as 5-amino-1H-1,2,4-triazole-3-thiol, with a propyl halide.[4]

  • Spectroscopic Characterization:

    • NMR Spectroscopy (1H and 13C): To confirm the molecular structure and connectivity of the atoms.[5]

    • FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.[4]

    • UV-Vis Spectroscopy: To study the electronic transitions and compare them with theoretical predictions from Time-Dependent DFT (TD-DFT).[3]

  • X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, providing the most accurate bond lengths and angles for comparison with theoretical calculations.[6]

Visualizations

Caption: Molecular structure of 3-(propylthio)-1H-1,2,4-triazol-5-amine.

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties Calculation (HOMO, LUMO, MEP, NBO) geom_opt->electronic_props data_analysis Data Analysis and Visualization electronic_props->data_analysis

Caption: A typical workflow for the theoretical study of electronic properties.

References

Exploratory

Reactivity and chemical behavior of the 1,2,4-triazole ring system

An In-depth Technical Guide on the Reactivity and Chemical Behavior of the 1,2,4-Triazole Ring System For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole, a five-membered heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Chemical Behavior of the 1,2,4-Triazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic scaffold, is of immense interest in medicinal chemistry and drug development. Its prevalence in numerous clinically approved drugs stems from a unique combination of physicochemical properties, including high aromaticity, metabolic stability, and versatile reactivity.[1] This motif is an integral component of a variety of drugs, including antifungals (fluconazole, itraconazole), antivirals (ribavirin), and tranquilizers (alprazolam).[2][3][4] This technical guide provides a detailed exploration of the chemical stability and reactivity of the 1,2,4-triazole core.

Core Structure and Physicochemical Properties

The 1,2,4-triazole ring consists of two carbon and three nitrogen atoms. Its aromatic character is derived from the delocalization of 6π electrons over the sp2 hybridized atoms, which is the primary reason for its significant stability.[1][5] The parent 1,2,4-triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert, with the 1H form being generally more stable.[1][2][4] The molecule is amphoteric, meaning it can be protonated or deprotonated.[6] This dual acidic and basic nature is critical to its behavior in biological systems.[1]

Caption: Tautomeric forms of the 1,2,4-triazole ring.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for the parent 1H-1,2,4-triazole.

PropertyValueReference
Molecular FormulaC₂H₃N₃[2]
Melting Point119–121°C[5]
Boiling Point260°C[5]
Density1.13 g/cm³[5]
pKa (of the neutral molecule)10.26[5][6][7]
pKa (of the protonated species)2.19 - 2.45[5][6][7]
Dipole Moment (Dioxane)3.27 D[5]
SolubilityHighly soluble in water; soluble in alcohols[5][8]
Data Presentation: Spectroscopic Data
SpectroscopyWavelength/ShiftReference
UV (in THF)λmax: 216.5 nm[5]
¹H NMR (in MeOH-d₄)δ (ppm): 7.92 (C3–H), 8.85 (C5–H)[5]
¹³C NMR (in MeOH-d₄)δ (ppm): 147.4 (C3, C5)[5]
FT-IR (cm⁻¹)3126 (N-H stretch), 3097 & 3032 (C-H aromatic), 1543 (-N=N- stretch), 1529 & 1483 (C=C aromatic)[9]

Chemical Reactivity and Behavior

The reactivity of the 1,2,4-triazole ring is governed by the distribution of electron density. The nitrogen atoms are electron-rich, making them susceptible to electrophilic attack, while the carbon atoms are electron-deficient (π-deficient), rendering them vulnerable to nucleophilic substitution.[5]

Electrophilic Substitution

Electrophilic substitution reactions on the 1,2,4-triazole ring occur exclusively at the nitrogen atoms due to their high electron density.[5]

  • Protonation: The parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of strong acids like HCl.[5]

  • Alkylation and Acylation: Alkylation is a common reaction but can be problematic due to a lack of regioselectivity, often yielding a mixture of N1 and N4 substituted isomers.[10] The use of the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to provide a convenient and high-yielding method for the alkylation of 1,2,4-triazole, typically favoring the 1-substituted product.[10][11] The ratio of 1- to 4-alkylated isomers is often around 90:10.[10][11]

  • Metalation: 1H-1,2,4-triazoles can be easily metalated with reagents like NaOH, AgNO₃, and copper nitrate to form the corresponding organometallic compounds.[5]

Nucleophilic Substitution

The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient and are therefore susceptible to nucleophilic substitution, particularly when a good leaving group is present.[5] For example, halogen substituents on the triazole ring can be replaced by strong nucleophiles.[12] The C5 proton in 1-substituted triazoles is acidic enough to be removed by strong bases like organolithium reagents, forming a triazolyl-lithium species that can react with various electrophiles.[7][13]

Cycloaddition Reactions

The 1,2,4-triazole system can participate in cycloaddition reactions, although not as broadly as other heterocycles.[14] Derivatives such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog (MTAD) are well-known as reactive dienophiles in Diels-Alder reactions.[14] Additionally, [3+2] cycloaddition reactions are a key strategy for synthesizing the triazole ring itself, for example, by reacting nitrile imines with nitriles.[15][16]

Cycloaddition cluster_reactants Reactants cluster_process Process cluster_product Product NitrileImine Nitrile Imine (Generated in situ) Cycloaddition [3+2] Cycloaddition NitrileImine->Cycloaddition Trifluoroacetonitrile Trifluoroacetonitrile (CF3CN) Trifluoroacetonitrile->Cycloaddition TriazoleProduct 5-Trifluoromethyl-1,2,4-triazole Cycloaddition->TriazoleProduct

Caption: Logical workflow for [3+2] cycloaddition synthesis.

Synthesis of the 1,2,4-Triazole Ring

Several named reactions are employed for the synthesis of the 1,2,4-triazole core.

  • Pellizzari Synthesis: This classic method involves the reaction of an amide with a hydrazide, which proceeds through an acyl amidrazone intermediate followed by intramolecular cyclization.[5][17] High temperatures are often required.[17]

  • Einhorn-Brunner Reaction: This reaction involves the condensation of a diacylamine with a hydrazine, typically in the presence of a weak acid catalyst, to form the triazole ring.[5][17]

  • From Amidines: Amidines are common precursors for 1,2,4-triazole synthesis. For instance, a one-pot, two-step process can produce 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, amidines, and monosubstituted hydrazines with high regioselectivity.[18][19]

Pellizzari_Reaction cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Ring Closure cluster_product Final Product Amide Amide Intermediate Acyl Amidrazone Intermediate Amide->Intermediate Nucleophilic Attack Hydrazide Hydrazide Hydrazide->Intermediate Cyclization Intramolecular Cyclization (High Temperature) Intermediate->Cyclization Triazole 1,2,4-Triazole Derivative Cyclization->Triazole

Caption: Simplified mechanism of the Pellizzari Reaction.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility.

Protocol: Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole[17]
  • Reactant Mixture: In a round-bottom flask, combine benzamide (1.0 mmol, 121.1 mg) and benzoyl hydrazide (1.0 mmol, 136.1 mg).

  • Heating: Heat the mixture without a solvent at a high temperature (typically 160-250°C) for 2-4 hours.

  • Work-up: After cooling to room temperature, treat the solid residue with a dilute sodium hydroxide solution to remove unreacted starting materials.

  • Purification: Collect the crude product by filtration, wash it with water, and recrystallize from a suitable solvent such as ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.

Protocol: DBU-Mediated Alkylation of 1,2,4-Triazole[10][11]
  • Reactant Mixture: To a solution of 1,2,4-triazole (1.0 mmol) in a suitable solvent like THF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol).

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 1.0 mmol) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the residue by column chromatography to separate the N1 and N4 isomers.

Experimental_Workflow Reactants 1. Mix Reactants (e.g., Triazole, Base, Solvent) Reaction 2. Add Alkylating Agent & Stir at RT Reactants->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Aqueous Work-up (Extraction) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for 1,2,4-triazole alkylation.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Functionalization of the Amino Group in 3-(propylthio)-1H-1,2,4-triazol-5-amine

Audience: Researchers, scientists, and drug development professionals. Introduction: 3-(propylthio)-1H-1,2,4-triazol-5-amine is a versatile heterocyclic building block in medicinal chemistry and materials science. The pr...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(propylthio)-1H-1,2,4-triazol-5-amine is a versatile heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive primary amino group on the 1,2,4-triazole core allows for a variety of chemical modifications, enabling the synthesis of diverse compound libraries for screening and development. This document provides detailed protocols for several key functionalization reactions of the amino group: acylation, alkylation, arylation, and diazotization.

Physicochemical Properties of 3-(propylthio)-1H-1,2,4-triazol-5-amine:
PropertyValue
CAS Number 51493-17-5
Molecular Formula C₅H₁₀N₄S
Molecular Weight 158.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 148-152 °C
Solubility Soluble in DMSO and methanol, sparingly soluble in water.

Acylation of the Amino Group

Acylation of the amino group in 3-(propylthio)-1H-1,2,4-triazol-5-amine is a common strategy to introduce a wide range of functional groups, including alkyl, aryl, and heterocyclic moieties. This modification can significantly impact the compound's biological activity and physicochemical properties.

Experimental Protocol: General Procedure for Acylation

This protocol describes a general method for the acylation of 3-(propylthio)-1H-1,2,4-triazol-5-amine using an acid chloride or anhydride in the presence of a base.

Materials:

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Base (e.g., triethylamine, pyridine, or potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-(propylthio)-1H-1,2,4-triazol-5-amine (1.0 eq) in the chosen anhydrous solvent (10-20 mL per gram of starting material).

  • Add the base (1.1 - 1.5 eq) to the solution and stir at room temperature for 10-15 minutes. If using an inorganic base like potassium carbonate, vigorous stirring is required.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • If DCM is used as the solvent, separate the organic layer. If THF or DMF is used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acylated product.

Quantitative Data (Representative Examples):

Acylating AgentBaseSolventReaction Time (h)Yield (%)
Acetyl ChlorideTriethylamineDCM485-95
Benzoyl ChloridePyridineTHF1280-90
Acetic AnhydridePotassium CarbonateDMF675-85

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Workflow Diagram:

Acylation_Workflow start Dissolve Starting Material and Base in Solvent cool Cool to 0 °C start->cool add_reagent Add Acylating Agent cool->add_reagent react Stir at Room Temperature add_reagent->react quench Quench Reaction react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: General workflow for the acylation of 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Alkylation of the Amino Group

N-alkylation introduces alkyl substituents to the amino group, which can be useful for modulating lipophilicity and steric properties. Reductive amination is a common and effective method for this transformation.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general procedure for the N-alkylation of 3-(propylthio)-1H-1,2,4-triazol-5-amine with an aldehyde or ketone via reductive amination.

Materials:

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

  • Solvent (e.g., methanol, ethanol, or 1,2-dichloroethane (DCE))

  • Acetic acid (catalytic amount, if necessary)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-(propylthio)-1H-1,2,4-triazol-5-amine (1.0 eq) in the chosen solvent (15-25 mL per gram), add the aldehyde or ketone (1.0 - 1.2 eq).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent (1.5 - 2.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench by adding water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the N-alkylated product.

Quantitative Data (Representative Examples):

Aldehyde/KetoneReducing AgentSolventReaction Time (h)Yield (%)
BenzaldehydeNaBH₄Methanol670-85
AcetoneSTABDCE1265-80
CyclohexanoneNaBH₄Ethanol870-80

Note: Yields are indicative and may vary based on specific reagents and conditions.

Reaction Pathway Diagram:

Reductive_Amination amine 3-(propylthio)-1H-1,2,4-triazol-5-amine imine Imine Intermediate amine->imine + Carbonyl carbonyl Aldehyde or Ketone carbonyl->imine product N-Alkyl-3-(propylthio)-1H- 1,2,4-triazol-5-amine imine->product reducing_agent Reducing Agent (e.g., NaBH4, STAB) reducing_agent->imine

Caption: Reaction pathway for reductive amination.

Arylation of the Amino Group

N-arylation of the amino group can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a wide variety of (hetero)aryl substituents.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-arylation of 3-(propylthio)-1H-1,2,4-triazol-5-amine with an aryl halide.

Materials:

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

  • Celite®

  • Standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk tube, add the 3-(propylthio)-1H-1,2,4-triazol-5-amine (1.0 eq), aryl halide (1.1 eq), base (1.5 - 2.0 eq), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-arylated product.

Quantitative Data (Representative Examples):

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
BromobenzenePd₂(dba)₃/XantphosCs₂CO₃Toluene11060-75
4-ChlorotoluenePd(OAc)₂/BINAPK₃PO₄Dioxane10055-70

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. Optimization may be required.

Logical Relationship Diagram:

Buchwald_Hartwig reactants Amine + Aryl Halide product N-Aryl Product reactants->product catalyst_system Pd Catalyst + Ligand catalyst_system->product base Base base->product solvent Anhydrous Solvent solvent->product conditions Inert Atmosphere Heat conditions->product

Caption: Key components for Buchwald-Hartwig amination.

Diazotization of the Amino Group

The amino group of 3-(propylthio)-1H-1,2,4-triazol-5-amine can be converted to a diazonium salt, which is a versatile intermediate for introducing various other functional groups (e.g., -OH, -X, -CN) via Sandmeyer-type reactions.

Experimental Protocol: General Procedure for Diazotization and Subsequent Substitution

This protocol describes the formation of a diazonium salt and its in-situ reaction with a nucleophile.

Materials:

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine

  • Sodium nitrite (NaNO₂)

  • Strong acid (e.g., HCl, H₂SO₄)

  • Nucleophilic reagent (e.g., CuCl, CuBr, CuCN, KI, or water)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Suspend 3-(propylthio)-1H-1,2,4-triazol-5-amine (1.0 eq) in an aqueous solution of the strong acid (e.g., 2-3 M HCl) in a beaker or flask.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.0 - 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold suspension of the amine. Maintain the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • In a separate flask, prepare a solution or suspension of the nucleophilic reagent (e.g., CuCl in concentrated HCl for chlorination).

  • Slowly add the cold diazonium salt solution to the nucleophile solution. Gas evolution (N₂) is typically observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent.

  • Wash the organic extract, dry it over an anhydrous salt, and concentrate it.

  • Purify the crude product by chromatography or recrystallization.

Quantitative Data (Representative Examples):

NucleophileProductYield (%)
CuCl/HCl3-chloro-5-(propylthio)-1H-1,2,4-triazole40-60
CuBr/HBr3-bromo-5-(propylthio)-1H-1,2,4-triazole40-60
KI3-iodo-5-(propylthio)-1H-1,2,4-triazole50-70
H₂O/H₂SO₄ (heat)3-(propylthio)-1H-1,2,4-triazol-5-ol30-50

Note: Diazotization reactions can be hazardous. Appropriate safety precautions must be taken. Yields are often moderate.

Experimental Workflow Diagram:

Diazotization_Workflow start Suspend Amine in Acid Cool to 0-5 °C add_nitrite Add aq. NaNO₂ Solution start->add_nitrite diazonium Diazonium Salt Formation add_nitrite->diazonium add_to_nucleophile Add to Nucleophile Solution (e.g., CuX) diazonium->add_to_nucleophile reaction Warm and Stir add_to_nucleophile->reaction workup Extraction and Workup reaction->workup purify Purification workup->purify

Caption: Workflow for diazotization and subsequent nucleophilic substitution.

Application

Derivatisierung der Propylthio-Seitenkette von 3-(Propylthio)-1H-1,2,4-triazol-5-amin: Applikationshinweise und Protokolle

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Diese Applikationsschrift beschreibt detaillierte Protokolle für die chemische Modifikation der Propylthio-Seitenkette von 3-(Propylthio)-1H-1,2,...

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die chemische Modifikation der Propylthio-Seitenkette von 3-(Propylthio)-1H-1,2,4-triazol-5-amin. Die Derivatisierung dieser Verbindung ist von erheblichem Interesse für die medizinische Chemie und die Entwicklung neuer pharmazeutischer Wirkstoffe, da sie die Synthese einer Bibliothek von Analoga mit potenziell veränderten physikochemischen Eigenschaften, pharmakokinetischen Profilen und biologischen Aktivitäten ermöglicht. Die hier beschriebenen Methoden konzentrieren sich auf zwei Schlüsseltransformationen der Propylthio-Gruppe: die Oxidation zum Sulfoxid und Sulfon sowie die S-Alkylierung zur Einführung verschiedener Alkyl- oder Arylalkyl-Substituenten.

Oxidation der Propylthio-Seitenkette

Die Oxidation des Schwefelatoms in der Propylthio-Seitenkette zu einem Sulfoxid oder Sulfon kann die Polarität, Löslichkeit und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen des Moleküls erheblich verändern. Diese Modifikationen können die Wechselwirkung mit biologischen Zielstrukturen beeinflussen und neue therapeutische Möglichkeiten eröffnen.

Synthese von 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amin (Sulfoxid)

Die selektive Oxidation des Thioethers zum Sulfoxid erfordert milde und kontrollierte Reaktionsbedingungen, um eine weitere Oxidation zum Sulfon zu vermeiden. Eine bewährte Methode ist die Verwendung von meta-Chlorperbenzoesäure (m-CPBA) bei niedrigen Temperaturen.

Experimentelles Protokoll:

  • Lösen Sie 3-(Propylthio)-1H-1,2,4-triazol-5-amin (1 Äquiv.) in einem geeigneten organischen Lösungsmittel wie Dichlormethan (DCM) oder Chloroform.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Lösen Sie meta-Chlorperbenzoesäure (m-CPBA) (ca. 1,1 Äquivalente, Reinheit berücksichtigen) in DCM und geben Sie diese Lösung tropfenweise zu der gerührten Lösung des Thioethers.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständigem Umsatz des Ausgangsmaterials wird die Reaktion durch Zugabe einer gesättigten wässrigen Natriumsulfitlösung beendet, um überschüssiges Peroxid zu zersetzen.

  • Die organische Phase wird abgetrennt und nacheinander mit gesättigter wässriger Natriumbicarbonatlösung (zur Entfernung von meta-Chlorbenzoesäure) und gesättigter wässriger Natriumchloridlösung gewaschen.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.

ReagenzMolare ÄquivalenteFunktion
3-(Propylthio)-1H-1,2,4-triazol-5-amin1.0Substrat
meta-Chlorperbenzoesäure (m-CPBA)~1.1Oxidationsmittel
Dichlormethan (DCM)-Lösungsmittel
Gesättigtes wässriges Natriumsulfit-Quenchreagenz
Gesättigtes wässriges Natriumbicarbonat-Neutralisation
Synthese von 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amin (Sulfon)

Für die vollständige Oxidation zum Sulfon werden stärkere Oxidationsbedingungen oder ein Überschuss des Oxidationsmittels benötigt. Wasserstoffperoxid in Essigsäure ist eine effektive und umweltfreundliche Methode.

Experimentelles Protokoll:

  • Suspendieren Sie 3-(Propylthio)-1H-1,2,4-triazol-5-amin (1 Äquiv.) in Eisessig.

  • Geben Sie langsam eine 30%ige wässrige Wasserstoffperoxidlösung (>2,2 Äquivalente) unter Rühren bei Raumtemperatur zu.

  • Die Reaktion kann exotherm sein; bei Bedarf kann die Temperatur durch ein Wasserbad kontrolliert werden.

  • Rühren Sie die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur (40-50 °C), bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung neutralisiert.

  • Das Produkt kann aus der wässrigen Lösung ausfallen und durch Filtration isoliert werden. Alternativ kann die wässrige Phase mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) extrahiert werden.

  • Die vereinigten organischen Phasen werden getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um das Rohprodukt zu erhalten.

  • Die Reinigung erfolgt durch Umkristallisation.

ReagenzMolare ÄquivalenteFunktion
3-(Propylthio)-1H-1,2,4-triazol-5-amin1.0Substrat
Wasserstoffperoxid (30% wässrig)>2.2Oxidationsmittel
Eisessig-Lösungsmittel/Katalysator
Gesättigtes wässriges Natriumbicarbonat-Neutralisation

S-Alkylierung der Propylthio-Seitenkette

Die S-Alkylierung des Schwefelatoms führt zur Bildung eines Sulfoniumsalzes. Diese positiv geladene Gruppe verändert die elektronischen und sterischen Eigenschaften des Moleküls drastisch und kann zu neuen biologischen Aktivitäten führen.

Experimentelles Protokoll:

  • Lösen Sie 3-(Propylthio)-1H-1,2,4-triazol-5-amin (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie Acetonitril oder Dimethylformamid (DMF).

  • Geben Sie das Alkylierungsmittel (z.B. Iodmethan, Benzylbromid; 1,1-1,5 Äquivalente) zu der Lösung.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder leicht erhöhter Temperatur. Die Bildung eines Präzipitats des Sulfoniumsalzes kann beobachtet werden.

  • Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach vollständigem Umsatz wird das Produkt durch Filtration isoliert, falls es ausfällt. Alternativ wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird mit einem unpolaren Lösungsmittel (z.B. Diethylether, Hexan) gewaschen, um nicht umgesetztes Alkylierungsmittel zu entfernen.

  • Das resultierende Sulfoniumsalz wird im Vakuum getrocknet. Eine weitere Reinigung ist oft nicht notwendig, kann aber durch Umkristallisation aus einem geeigneten Lösungsmittelsystem erfolgen.

ReagenzMolare ÄquivalenteFunktion
3-(Propylthio)-1H-1,2,4-triazol-5-amin1.0Substrat
Alkylierungsmittel (z.B. RX)1.1 - 1.5Elektrophil
Acetonitril oder DMF-Lösungsmittel

Tabelle zur Zusammenfassung der quantitativen Daten (erwartete Werte basierend auf ähnlichen Reaktionen):

DerivatMethodeOxidations-/AlkylierungsmittelLösungsmittelTemperaturZeit (h)Ausbeute (%)
SulfoxidOxidationm-CPBADCM0 °C2-470-90
SulfonOxidationH₂O₂ / AcOHEssigsäureRT - 50 °C4-880-95
S-Methyl-SulfoniumiodidS-AlkylierungIodmethanAcetonitrilRT12-24>90
S-Benzyl-SulfoniumbromidS-AlkylierungBenzylbromidDMFRT - 40 °C6-12>85

Visualisierungen

Derivatization_Workflow Start 3-(Propylthio)-1H-1,2,4-triazol-5-amin Sulfoxide 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amin Start->Sulfoxide  Oxidation  (m-CPBA) Sulfone 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amin Start->Sulfone  Starke Oxidation  (H₂O₂ / AcOH) Sulfonium S-Alkyl-Sulfoniumsalz Start->Sulfonium  S-Alkylierung  (RX)

Abbildung 1: Workflow der Derivatisierung der Propylthio-Seitenkette.

Oxidation_Pathway Thioether Propylthio-Gruppe (-S-C₃H₇) Sulfoxide Propylsulfinyl-Gruppe (-SO-C₃H₇) Thioether->Sulfoxide + [O] Sulfone Propylsulfonyl-Gruppe (-SO₂-C₃H₇) Sulfoxide->Sulfone + [O]

Abbildung 2: Oxidationsweg der Propylthio-Gruppe.

Charakterisierung der Derivate

Die erfolgreiche Synthese der Derivate sollte durch Standardanalysemethoden bestätigt werden:

  • NMR-Spektroskopie (¹H, ¹³C): Die Oxidation zum Sulfoxid und Sulfon führt zu einer deutlichen Tieffeldverschiebung der Signale der α-Methylenprotonen der Propylgruppe. Bei der S-Alkylierung erscheinen neue Signale für die eingeführte Alkylgruppe.

  • Massenspektrometrie (MS): Die Molekülionenpeaks bestätigen die erwarteten Massenzunahmen (Sulfoxid: +16 Da; Sulfon: +32 Da; S-Alkylierung: + Masse der Alkylgruppe).

  • Infrarotspektroskopie (IR): Charakteristische starke Absorptionsbanden für die S=O-Streckschwingung im Sulfoxid (ca. 1030-1070 cm⁻¹) und für die symmetrischen und asymmetrischen SO₂-Streckschwingungen im Sulfon (ca. 1120-1160 cm⁻¹ und 1300-1350 cm⁻¹).

Diese Protokolle bieten eine solide Grundlage für die systematische Erforschung der Derivate von 3-(Propylthio)-1H-1,2,4-triazol-5-amin und deren Potenzial in der Wirkstoffforschung. Forscher werden ermutigt, die Reaktionsbedingungen je nach Substrat und gewünschtem Ergebnis weiter zu optimieren.

Method

The Versatile Scaffold: 3-(propylthio)-1H-1,2,4-triazol-5-amine in Medicinal Chemistry

Application Notes & Protocols for Researchers in Drug Discovery and Development The compound 3-(propylthio)-1H-1,2,4-triazol-5-amine is a valuable heterocyclic building block for the synthesis of a diverse array of biolo...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Drug Discovery and Development

The compound 3-(propylthio)-1H-1,2,4-triazol-5-amine is a valuable heterocyclic building block for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the 1,2,4-triazole core, a primary amine, and a flexible propylthio side chain, provide multiple points for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions. This scaffold has been successfully incorporated into numerous approved drugs, highlighting its significance in medicinal chemistry.

This document provides detailed application notes on the utility of 3-(propylthio)-1H-1,2,4-triazol-5-amine as a scaffold in medicinal chemistry, with a focus on its application in the development of anticancer and antimicrobial agents. It also includes detailed experimental protocols for the synthesis of derivatives and the execution of key biological assays.

Application in Anticancer Drug Discovery

Derivatives of 3-amino-5-thio-1,2,4-triazoles have demonstrated significant potential as anticancer agents. The core structure can be elaborated to interact with various biological targets implicated in cancer progression, such as protein kinases, tubulin, and apoptosis-regulating proteins like Bcl-2.

A series of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, which are structurally analogous to derivatives of 3-(propylthio)-1H-1,2,4-triazol-5-amine, have been synthesized and evaluated as potential pro-apoptotic Bcl-2-inhibitory anticancer agents. Active compounds from this series have been shown to exhibit sub-micromolar IC50 values in cancer cell lines that express Bcl-2.[1]

Quantitative Data: Anticancer Activity of Analogous 1,2,4-Triazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 1,2,4-triazole derivatives against various human cancer cell lines. While specific data for derivatives of 3-(propylthio)-1H-1,2,4-triazol-5-amine is not extensively available in the public domain, the data for these analogous compounds provide a strong rationale for its use as a building block.

Compound IDR Group (Analogue)Cancer Cell LineIC50 (µM)Reference
BCTA 4,5-bis(4-chlorophenyl)A549 (Lung)1.09[2]
NCI-H460 (Lung)2.01[2]
NCI-H23 (Lung)3.28[2]
Nitrobenzyl analogue 6c Indole + NitrobenzylBcl-2 expressing linesSub-micromolar[1]
Compound 3b N-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamideHT29 (Colorectal)3.69 ± 0.9[3]
Compound 3e N-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamideHT29 (Colorectal)15.31 ± 2.1[3]

Application in Antimicrobial Drug Discovery

The 1,2,4-triazole scaffold is also a cornerstone in the development of antimicrobial agents. The ability of the triazole ring to coordinate with metal ions in enzymes and its capacity for hydrogen bonding make it an effective pharmacophore for targeting microbial enzymes and proteins. Derivatives of 3-amino-5-thio-1,2,4-triazoles have been reported to possess broad-spectrum antibacterial and antifungal activities.

Quantitative Data: Antimicrobial Activity of Analogous 1,2,4-Triazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,2,4-triazole derivatives against various microbial strains, demonstrating the potential of this scaffold in developing new anti-infective agents.

Compound ClassR Group (Analogue)Microbial StrainMIC (µg/mL)Reference
4-amino-5-aryl-4H-1,2,4-triazole4-trichloromethylphenylE. coli5[4]
B. subtilis5[4]
P. aeruginosa5[4]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeSchiff basesVarious bacteria & fungiPromising activity[5]
S-substituted 1,2,4-triazol-3-thiols2-aryl-2-oxoethan-1-ylS. aureus31.25 - 62.5[6]
E. coli31.25 - 62.5[6]
P. aeruginosa31.25 - 62.5[6]
C. albicans31.25 - 62.5[6]

Experimental Protocols

Synthesis of N-Substituted-3-(propylthio)-1H-1,2,4-triazol-5-amine Derivatives (General Protocol)

This protocol describes a general method for the derivatization of the 5-amino group of 3-(propylthio)-1H-1,2,4-triazol-5-amine through reaction with various electrophiles, such as aldehydes, to form Schiff bases, which can be further modified.

Materials:

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine

  • Substituted aromatic or aliphatic aldehyde

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Sodium borohydride (for reduction of Schiff base, optional)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Schiff Base Formation:

    • To a solution of 3-(propylthio)-1H-1,2,4-triazol-5-amine (1 mmol) in absolute ethanol (20 mL), add the substituted aldehyde (1.1 mmol).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, filter the solid, wash with cold ethanol, and dry.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Reduction of Schiff Base to Secondary Amine (Optional):

    • Suspend the synthesized Schiff base (1 mmol) in methanol (20 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate/Product cluster_reduction Optional Reduction Start_Triazole 3-(propylthio)-1H-1,2,4-triazol-5-amine Reaction_Step Schiff Base Formation (Ethanol, Acetic Acid, Reflux) Start_Triazole->Reaction_Step Start_Aldehyde Substituted Aldehyde Start_Aldehyde->Reaction_Step Product_SchiffBase Schiff Base Derivative Reaction_Step->Product_SchiffBase Reduction_Step Reduction (Sodium Borohydride) Product_SchiffBase->Reduction_Step Product_Final Secondary Amine Derivative Reduction_Step->Product_Final

Caption: Synthetic workflow for N-substituted derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay Protocol)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Protocol)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a series of twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism from a fresh culture.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

    • Dilute this suspension in the broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without any compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37 °C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like resazurin to aid in the determination of microbial growth. A color change (e.g., blue to pink for resazurin) indicates viable cells.

MIC_Determination_Workflow Start Prepare Serial Dilutions of Test Compound Inoculate Inoculate 96-well Plate Start->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate for 18-24h Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC

Caption: Workflow for MIC determination via broth microdilution.

Signaling Pathway Diagram

Apoptosis Induction via Bcl-2 Inhibition

Many 1,2,4-triazole derivatives exert their anticancer effects by inducing apoptosis. One key mechanism is the inhibition of anti-apoptotic proteins like Bcl-2. Inhibition of Bcl-2 leads to the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway Triazole_Derivative 1,2,4-Triazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazole_Derivative->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bcl-2 inhibition leading to apoptosis.

References

Application

Application Notes and Protocols for Antimicrobial Screening of 3-(propylthio)-1H-1,2,4-triazol-5-amine Analogs

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for conducting antimicrobial screening assays on analogs of 3-(propylthio)-1H-1,2,4-triazol-5-amine. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting antimicrobial screening assays on analogs of 3-(propylthio)-1H-1,2,4-triazol-5-amine. The methodologies described are fundamental for determining the antimicrobial efficacy of novel chemical entities and are widely accepted in the fields of microbiology and drug discovery.[1][2][3]

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents.[4][5] Compounds incorporating the 1,2,4-triazole scaffold have shown a broad spectrum of biological activities, including antibacterial and antifungal properties.[6][7][8] The mechanism of action for many triazole antimicrobials involves the inhibition of essential microbial enzymes.[9] This document outlines the procedures for evaluating the in vitro antimicrobial activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine analogs.

Data Presentation

Quantitative data from antimicrobial screening should be presented in a clear and structured format to allow for easy comparison of the antimicrobial activity of the tested compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-(propylthio)-1H-1,2,4-triazol-5-amine Analogs against Bacterial Strains

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
Analog A1632>64
Analog B81664
Analog C3264>64
Ciprofloxacin0.250.0150.5

Table 2: Minimum Inhibitory Concentration (MIC) of 3-(propylthio)-1H-1,2,4-triazol-5-amine Analogs against Fungal Strains

Compound IDCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)
Analog A3264
Analog B1632
Analog C64>64
Fluconazole116

Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Analog B

Test OrganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
Staphylococcus aureus816Bactericidal
Escherichia coli1632Bactericidal
Candida albicans1664Fungistatic

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for determining the MIC of antimicrobial agents.[1][2]

Materials:

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine analogs

  • Sterile 96-well microtiter plates[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[11]

  • RPMI-1640 medium for fungi

  • Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland standard[12]

  • Sterile saline (0.85%)

  • Spectrophotometer

Protocol:

  • Preparation of Compounds: Prepare a stock solution of each analog and standard drug in a suitable solvent (e.g., DMSO).[13]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth/medium to each well of a 96-well plate.[14]

    • Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from each well to the next.[1] Discard the final 100 µL from the last well.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, except for the sterility control well.[15]

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no compound.

    • Sterility Control: Wells containing only broth to check for contamination.[2]

    • Positive Control: Wells containing a standard antimicrobial agent.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[1]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][3]

Broth_Microdilution_Workflow prep_compounds Prepare Compound Stock Solutions prep_plates Prepare Serial Dilutions in 96-Well Plates prep_compounds->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read and Record MIC Values incubate->read_results

Workflow for MIC Determination

Agar Well Diffusion Method

This method is a preliminary screening technique to assess the antimicrobial activity of the compounds.[16][17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer (6-8 mm diameter)

  • Test microorganisms

  • Compound solutions

Protocol:

  • Plate Preparation: Prepare MHA plates and allow them to solidify.

  • Inoculation: Evenly spread a standardized microbial suspension over the entire surface of the agar plate to create a lawn.[18]

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.[16]

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.[16]

  • Controls: Use a solvent control (negative control) and a standard antibiotic solution (positive control).[19]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow prep_plates Prepare Inoculated Agar Plates create_wells Create Wells in Agar prep_plates->create_wells add_compounds Add Compound Solutions to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Agar Well Diffusion Workflow

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[10][20]

Protocol:

  • Perform MIC Test: First, determine the MIC for each compound as described in the broth microdilution protocol.

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto fresh, compound-free agar plates.[10]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.[10]

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original number of colonies).[10][20]

MBC_MFC_Determination_Logic start Perform Broth Microdilution (MIC Assay) subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates start->subculture incubate Incubate Agar Plates subculture->incubate evaluate Evaluate Colony Growth incubate->evaluate no_growth No or ≥99.9% Reduction in Growth evaluate->no_growth Check for growth growth Growth evaluate->growth Check for growth mbc_mfc Determine MBC/MFC no_growth->mbc_mfc Yes not_bactericidal Not Bactericidal/Fungicidal at this Concentration growth->not_bactericidal Yes

Logic for MBC/MFC Determination

Potential Mechanism of Action of Triazole Analogs

The antimicrobial activity of triazole derivatives often stems from their ability to inhibit key microbial enzymes.[9] For instance, in fungi, azole antifungals target the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. In bacteria, potential targets include enzymes involved in cell wall synthesis, such as the MurB protein, or DNA gyrase.[9] The specific mechanism of 3-(propylthio)-1H-1,2,4-triazol-5-amine analogs would require further investigation through detailed mechanistic studies.

Triazole_Mechanism_of_Action triazole Triazole Analog enzyme Microbial Enzyme (e.g., 14α-demethylase, MurB) triazole->enzyme Binds to inhibition Inhibition of Enzyme Activity enzyme->inhibition Leads to disruption Disruption of Essential Cellular Process (e.g., Cell Membrane/Wall Synthesis) inhibition->disruption death Microbial Cell Death or Growth Inhibition disruption->death

Potential Triazole MoA

References

Method

Application Notes and Protocols for Evaluating the Anticancer Activity of Novel 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to evaluating the anticancer activity of novel 1,2,4-triazole derivatives. The 1,2,4-triazole scaffold is a pri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to evaluating the anticancer activity of novel 1,2,4-triazole derivatives. The 1,2,4-triazole scaffold is a privileged heterocyclic core in the development of anticancer agents due to its unique physicochemical properties, bioavailability, and diverse biological activities.[1] Many FDA-approved anticancer drugs, such as letrozole and anastrozole, incorporate this moiety, highlighting its therapeutic potential.[2] These compounds are known to exert their effects through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, interference with DNA, and modulation of apoptotic pathways.[1]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of representative novel 1,2,4-triazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Anticancer Activity of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one Derivatives

CompoundMCF-7 (Breast) IC50 (μM)HeLa (Cervical) IC50 (μM)A549 (Lung) IC50 (μM)
7d > 5011.88> 50
7e > 5010.14> 50
10a 20.119.8933.24
10d 22.1410.4545.33

Data sourced from a study on novel 1,2,4-triazole derivatives, where compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity, particularly against the HeLa cell line.[3][4]

Table 2: Anticancer Activity of 1,2,4-Triazole/Schiff Base Hybrids

CompoundPanc-1 (Pancreatic) IC50 (μM)PaCa-2 (Pancreatic) IC50 (μM)HT-29 (Colon) IC50 (μM)H-460 (Lung) IC50 (μM)
9a 2.11.92.52.8
9b 3.22.83.63.9
10a 4.54.14.95.2
11a 3.83.54.14.6
12a 5.14.75.55.9
13a 1.51.31.82.1
13b 2.92.63.23.5

These compounds demonstrated remarkable antiproliferative activity against a panel of human cancer cell lines.[5][6]

Table 3: Inhibitory Activity against Key Anticancer Targets

CompoundEGFR IC50 (μM)B-Raf IC50 (μM)
8c 3.6-
13a 1.90.7

Compounds 8c and 13a were identified as potent inhibitors of EGFR and B-Raf kinases, respectively.[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of novel 1,2,4-triazole derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (specific to the cell line)

  • Novel 1,2,4-triazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel 1,2,4-triazole derivatives in the growth medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the triazole derivatives on the expression levels of proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against EGFR, B-Raf, Akt, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a protein assay kit.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control like β-actin for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 1,2,4-triazole derivatives and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF B-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibition Triazole->RAF Inhibition

Caption: EGFR and B-Raf/MAPK signaling pathways targeted by 1,2,4-triazole derivatives.

experimental_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (Optional) Design Design of Novel 1,2,4-Triazole Derivatives Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity MTT Assay on Cancer Cell Lines Characterization->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) IC50->Mechanism Target_ID Target Identification (e.g., Kinase Assays) Mechanism->Target_ID Western_Blot Western Blot for Signaling Pathway Proteins Target_ID->Western_Blot Animal_Model Xenograft Animal Model Western_Blot->Animal_Model Efficacy Evaluate Antitumor Efficacy Animal_Model->Efficacy

Caption: Experimental workflow for anticancer activity evaluation of novel 1,2,4-triazole derivatives.

References

Application

Application Notes and Protocols for 3-(propylthio)-1H-1,2,4-triazol-5-amine as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential of 3-(propylthio)-1H-1,2,4-triazol-5-amine as an enzyme inhibitor, based on the we...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-(propylthio)-1H-1,2,4-triazol-5-amine as an enzyme inhibitor, based on the well-documented activities of structurally related 1,2,4-triazole derivatives. This document includes potential applications, detailed experimental protocols for inhibitor screening and characterization, and illustrative diagrams of relevant pathways and workflows.

Introduction to 1,2,4-Triazoles as Enzyme Inhibitors

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of 1,2,4-triazole have been extensively studied and identified as potent inhibitors of various enzymes, making them valuable candidates for drug discovery in therapeutic areas such as neurological disorders, cancer, and infectious diseases.[1][3] The versatility of the triazole ring allows for diverse chemical modifications, enabling the fine-tuning of inhibitory potency and selectivity against specific enzyme targets.[3]

While specific data on 3-(propylthio)-1H-1,2,4-triazol-5-amine is not extensively available in the public domain, its structural features—a 1,2,4-triazole core with amine and propylthio substituents—suggest potential interactions with various enzyme active sites. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors or donors and can coordinate with metal ions present in metalloenzymes.[3] The propylthio group can engage in hydrophobic interactions, while the amine group can form hydrogen bonds, further contributing to binding affinity and specificity.

Potential Enzyme Targets and Therapeutic Applications

Based on the known inhibitory profiles of other 1,2,4-triazole derivatives, 3-(propylthio)-1H-1,2,4-triazol-5-amine could potentially target a range of enzymes, including but not limited to:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[1][4][5]

  • α-Glucosidase: Inhibition of this enzyme is an established approach for managing type 2 diabetes mellitus.[1][4][5]

  • Urease and Lipoxygenase (LOX): These enzymes are implicated in various pathological conditions, and their inhibition is of therapeutic interest.[4][5]

  • Signal Transducer and Activator of Transcription 3 (STAT3): As a key signaling protein in cancer, STAT3 is a promising target for anticancer drug development.[6]

  • Thymidine Phosphorylase (TP): This enzyme is involved in tumor growth and metastasis, making it a target for anticancer therapies.[7]

  • Cytochrome P450 Enzymes (e.g., CYP51): Triazole compounds are well-known inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, leading to their widespread use as antifungal agents.[3]

The potential therapeutic applications of 3-(propylthio)-1H-1,2,4-triazol-5-amine could therefore span neurodegenerative diseases, diabetes, inflammatory disorders, cancer, and fungal infections.

Data Presentation: Inhibitory Activity of 1,2,4-Triazole Derivatives (Template)

The following table templates can be used to summarize quantitative data from enzyme inhibition assays for 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Table 1: In Vitro Enzyme Inhibitory Activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine

Target EnzymeIC₅₀ (µM)Kᵢ (µM)Type of InhibitionPositive Control (IC₅₀, µM)
AcetylcholinesteraseDonepezil
ButyrylcholinesteraseDonepezil
α-GlucosidaseAcarbose
UreaseThiourea
LipoxygenaseBaicalein
STAT3Stattic
Thymidine Phosphorylase7-Deazaxanthine
CYP51Fluconazole

Table 2: In Vitro Anticancer Activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine

Cell LineIC₅₀ (µM) after 48hPositive Control (IC₅₀, µM)
MCF-7 (Breast Cancer)Doxorubicin
A549 (Lung Cancer)Cisplatin
HeLa (Cervical Cancer)Doxorubicin
PC-3 (Prostate Cancer)Docetaxel

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the enzyme inhibitory potential of 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Protocol 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman's method.

Materials:

  • Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine chloride (BTCC) as substrates

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine (test compound)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI or BTCC solution, 125 µL of 3 mM DTNB solution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE or BChE solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine (test compound)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent.

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations and 100 µL of 0.1 U/mL α-glucosidase solution in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of 5 mM pNPG solution.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 3: In Vitro STAT3 Inhibition Assay (Example using a Luciferase Reporter Assay)

Materials:

  • Cancer cell line with a STAT3-responsive luciferase reporter construct (e.g., HEK293T-STAT3-Luc)

  • Interleukin-6 (IL-6) to stimulate STAT3 phosphorylation

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine (test compound)

  • Stattic (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HEK293T-STAT3-Luc cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • Stimulate the cells with an optimal concentration of IL-6 (e.g., 20 ng/mL) for 6-8 hours to activate the STAT3 signaling pathway.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).

  • Calculate the percentage of inhibition of STAT3-mediated transcription and determine the IC₅₀ value.

Visualizations

General Mechanism of Enzyme Inhibition by Triazole Derivatives

G cluster_0 Enzyme Active Site Amino_Acid_Residues Amino_Acid_Residues Metal_Ion Metal_Ion Triazole_Inhibitor 3-(propylthio)-1H-1,2,4-triazol-5-amine Triazole_Inhibitor->Amino_Acid_Residues Hydrogen Bonds (Amine Group) Triazole_Inhibitor->Amino_Acid_Residues Hydrophobic Interactions (Propylthio Group) Triazole_Inhibitor->Metal_Ion Coordination Bond (Triazole Nitrogens) G Start Start: Compound Synthesis Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics) Dose_Response->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Against Related Enzymes) Mechanism_of_Action->Selectivity_Profiling In_Vitro_Cellular_Assays In Vitro Cellular Assays (Toxicity & Efficacy) Selectivity_Profiling->In_Vitro_Cellular_Assays Lead_Compound Lead Compound In_Vitro_Cellular_Assays->Lead_Compound G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_Inactive STAT3 (Inactive) JAK->STAT3_Inactive Phosphorylation STAT3_Active p-STAT3 (Active) STAT3_Inactive->STAT3_Active Dimerization Dimerization STAT3_Active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Inhibitor 3-(propylthio)-1H-1,2,4-triazol-5-amine Inhibitor->STAT3_Inactive Inhibits Phosphorylation

References

Method

Application Notes and Protocols for High-Throughput Screening of 3-(propylthio)-1H-1,2,4-triazol-5-amine Libraries

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of chemical libraries based on the 3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of chemical libraries based on the 3-(propylthio)-1H-1,2,4-triazol-5-amine scaffold. This class of compounds has shown potential in various therapeutic areas, including as enzyme inhibitors and antimicrobial agents. The following sections detail the screening workflow, experimental protocols, and data presentation for identifying and characterizing lead compounds from these libraries.

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore found in a wide range of biologically active compounds. Derivatives of 1,2,4-triazole have been reported to exhibit diverse pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. The 3-(propylthio)-1H-1,2,4-triazol-5-amine core represents a versatile scaffold for chemical library synthesis, offering multiple points for diversification to explore structure-activity relationships (SAR). High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large numbers of such compounds to identify "hit" molecules with desired biological activity.[1][2][3][4] This document outlines the procedures for screening these libraries against relevant biological targets.

Potential Therapeutic Applications and Screening Targets

Based on the known biological activities of similar 1,2,4-triazole derivatives, libraries of 3-(propylthio)-1H-1,2,4-triazol-5-amine can be screened against several classes of targets.

  • Enzyme Inhibition: Many triazole-containing compounds are effective enzyme inhibitors.[5] Key enzyme targets for screening include:

    • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease.[6]

    • α-Glucosidase: Inhibitors of this enzyme are used in the treatment of type 2 diabetes.[6][7]

    • Thymidine Phosphorylase (TP): TP inhibitors are investigated as potential anti-tumor agents.[8]

    • Microbial Enzymes: Targeting essential microbial enzymes is a common approach for developing new antibacterial and antifungal agents.[9][10]

  • Antimicrobial Activity: The triazole scaffold is present in several commercial antifungal drugs. Libraries can be screened for activity against a panel of pathogenic bacteria and fungi.[11][12][13] This can be performed using whole-cell based assays to identify compounds that inhibit microbial growth.[1][14]

Data Presentation: Quantitative Analysis of Screening Hits

Following primary and secondary screening, the potency of hit compounds is determined. The data should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Enzyme Inhibitory Activity of Selected 3-(propylthio)-1H-1,2,4-triazol-5-amine Analogs

Compound IDR1-SubstituentR2-SubstituentAChE IC50 (µM)[6][15]BChE IC50 (µM)[6][15]α-Glucosidase IC50 (µM)[6][7]
TZA-001HPhenyl15.2 ± 1.125.8 ± 2.3> 100
TZA-002H4-Chlorophenyl8.7 ± 0.912.4 ± 1.585.3 ± 7.6
TZA-003MethylPhenyl22.5 ± 2.535.1 ± 3.1> 100
TZA-004Methyl4-Chlorophenyl12.3 ± 1.318.9 ± 2.065.7 ± 5.9
TZA-005H3-Methylphenyl5.4 ± 0.69.8 ± 1.142.1 ± 3.8
TZA-006H2-Ethyl-6-methylphenyl3.1 ± 0.46.2 ± 0.728.9 ± 2.5
Acarbose--N/AN/A375.8 ± 1.8[6]
Galantamine--0.5 ± 0.058.5 ± 0.9N/A

Data are presented as mean ± standard deviation from three independent experiments. IC50 values are hypothetical and for illustrative purposes, based on published data for analogous compounds.

Table 2: Antimicrobial Activity of Selected 3-(propylthio)-1H-1,2,4-triazol-5-amine Analogs

Compound IDR1-SubstituentR2-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TZA-007HBenzyl166432
TZA-008H4-Nitrobenzyl83216
TZA-009EthylBenzyl32>12864
TZA-010Ethyl4-Nitrobenzyl166432
TZA-011H2,4-Dichlorobenzyl4168
TZA-012HNaphthylmethyl83216
Ciprofloxacin--10.5N/A
Fluconazole--N/AN/A8

MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes, based on published data for analogous compounds.

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for HTS of the compound library is depicted below. This process involves several stages, from initial screening of the entire library at a single concentration to detailed dose-response analysis of confirmed hits.

HTS_Workflow cluster_0 Screening Cascade cluster_1 Assay Components A Compound Library (3-(propylthio)-1H-1,2,4-triazol-5-amine derivatives) in 384-well plates B Primary Screen (Single concentration, e.g., 10 µM) A->B Dispense compounds C Hit Identification (Activity > 50% inhibition/activation) B->C Assay readout & data analysis D Confirmation Screen (Re-test of primary hits) C->D Select initial hits E Dose-Response Analysis (IC50/EC50 determination) D->E Confirm activity F Secondary & Counter Screens (Selectivity, mechanism of action, cytotoxicity) E->F Characterize potency G Lead Compound Identification F->G Prioritize hits Assay Target (Enzyme/Cell) + Substrate/Reagents Assay->B

Caption: General high-throughput screening workflow. (Within 100 characters)
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay for measuring AChE activity, suitable for HTS in a 384-well format.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine library compounds dissolved in DMSO

  • Galantamine (positive control)

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Compound Plating:

    • Dispense 100 nL of library compounds (1 mM in DMSO) into the wells of a 384-well plate using an acoustic dispenser or pin tool. This results in a final assay concentration of 10 µM.

    • For control wells, dispense 100 nL of DMSO (negative control) or galantamine (positive control, final concentration 1 µM).

  • Reagent Preparation:

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 8.0.

    • Prepare the AChE enzyme solution: Dilute AChE in assay buffer to a final concentration of 0.02 U/mL.

    • Prepare the substrate/chromogen solution: Dissolve ATCI (1.5 mM) and DTNB (1 mM) in the assay buffer.

  • Assay Protocol:

    • Add 5 µL of the AChE enzyme solution to each well of the compound-plated 384-well plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • To initiate the reaction, add 5 µL of the ATCI/DTNB solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. The rate of the reaction (Vmax) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Ratecompound - Rateblank) / (RateDMSO - Rateblank)] x 100

    • Compounds showing >50% inhibition are selected as primary hits.

    • For dose-response analysis, a similar procedure is followed with serial dilutions of the hit compounds to determine the IC50 value.

Signaling Pathway Visualization

Cholinergic Synapse Signaling and AChE Inhibition

In a neurological context, the inhibition of AChE by active compounds from the library would lead to an increase in the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This is a key mechanism for symptomatic treatment of Alzheimer's disease.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binds Products Choline + Acetate AChE->Products Signal Signal Transduction AChR->Signal Activates Inhibitor 3-(propylthio)-1H-1,2,4-triazol-5-amine (Active Compound) Inhibitor->AChE Inhibits

Caption: Inhibition of AChE at the cholinergic synapse. (Within 100 characters)
Putative Antimicrobial Mechanism: Inhibition of a Key Bacterial Enzyme

For antimicrobial applications, a common mechanism of action for azole-containing compounds is the inhibition of essential enzymes in the pathogen. For example, in fungi, azoles inhibit lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis. A similar enzyme inhibition mechanism could be explored in bacteria.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Substrate Essential Substrate Enzyme Key Bacterial Enzyme Substrate->Enzyme Product Essential Product (e.g., for cell wall synthesis) Pathway Metabolic Pathway Product->Pathway Enzyme->Product Catalyzes Growth Bacterial Growth & Proliferation Pathway->Growth Inhibitor 3-(propylthio)-1H-1,2,4-triazol-5-amine (Active Compound) Inhibitor->Enzyme Inhibits

Caption: Putative mechanism of antimicrobial action. (Within 100 characters)

References

Application

Application Notes and Protocols for Testing the Efficacy of 3-(propylthio)-1H-1,2,4-triazol-5-amine in vitro

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for the in vitro evaluation of 3-(propylthio)-1H-1,2,4-triazol-5-amine, a novel compound with pote...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of 3-(propylthio)-1H-1,2,4-triazol-5-amine, a novel compound with potential therapeutic applications. The following protocols and guidelines are designed to assess its cytotoxic and apoptotic effects on cancer cell lines, as well as to elucidate its potential mechanism of action.

Hypothesis

Based on the known biological activities of structurally related 1,2,4-triazole derivatives, which have demonstrated anticancer properties, it is hypothesized that 3-(propylthio)-1H-1,2,4-triazol-5-amine will exhibit cytotoxic effects on cancer cells by inducing apoptosis.[1][2][3] This could potentially occur through the modulation of key signaling pathways involved in programmed cell death.

Experimental Workflow

The experimental design follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This workflow is designed to efficiently characterize the in vitro efficacy of the test compound.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_apoptosis Phase 2: Apoptosis Induction cluster_mechanism Phase 3: Mechanism of Action A Cell Line Selection (e.g., MCF-7, A549, HeLa) B Cell Viability Assay (MTT) - Determine IC50 A->B C Annexin V-FITC/PI Staining - Quantify Apoptotic Cells B->C D Caspase-3/7 Activity Assay - Measure Effector Caspase Activation B->D E Western Blot Analysis - Analyze Apoptosis-Related Proteins (e.g., Bcl-2, Bax, Cleaved PARP) C->E D->E F qPCR Analysis - Measure Gene Expression of Apoptotic Regulators E->F

Caption: Experimental workflow for in vitro efficacy testing.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison and analysis.

Table 1: Cell Viability (MTT Assay) - IC50 Values

Cell Line3-(propylthio)-1H-1,2,4-triazol-5-amine IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7
A549
HeLa
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control
Compound (IC50)
Positive Control
Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Caspase-3/7 Activity

Treatment GroupRelative Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
Compound (IC50)
Positive Control
Data are presented as mean ± standard deviation from three independent experiments.

Table 4: Western Blot Densitometry Analysis

Treatment GroupRelative Protein Expression (Fold Change vs. Control, Normalized to Loading Control)
Bcl-2 Bax Cleaved PARP
Vehicle Control1.01.01.0
Compound (IC50)
Positive Control
Data are presented as mean ± standard deviation from three independent experiments.

Table 5: qPCR Gene Expression Analysis

Treatment GroupRelative mRNA Expression (Fold Change vs. Control, Normalized to Housekeeping Gene)
BCL2 BAX
Vehicle Control1.01.0
Compound (IC50)
Positive Control
Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine

  • Positive control (e.g., Doxorubicin)

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound and positive control in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

This assay measures the activity of key executioner caspases in apoptosis.[9]

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • 96-well white-walled plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with the test compound at its IC50 concentration for a predetermined time course (e.g., 6, 12, 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle control.

This technique is used to detect specific proteins in a sample and can be used to analyze the expression of apoptosis-related proteins.[10][11][12][13][14]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved PARP, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

qPCR is used to measure the gene expression levels of specific apoptosis-related genes.[15][16][17][18]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., BCL2, BAX) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Protocol:

  • Treat cells with the test compound at its IC50 concentration for a relevant time period (e.g., 24 hours).

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Run the qPCR reaction in a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Hypothesized Signaling Pathway

Based on the pro-apoptotic activity of other 1,2,4-triazole derivatives, a potential mechanism of action for 3-(propylthio)-1H-1,2,4-triazol-5-amine could be the induction of the intrinsic apoptosis pathway through the inhibition of anti-apoptotic proteins like Bcl-2.

apoptosis_pathway cluster_compound Compound Action cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Compound 3-(propylthio)-1H-1,2,4-triazol-5-amine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

References

Method

Application Note: Quantification of 3-(propylthio)-1H-1,2,4-triazol-5-amine in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals. Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(propylthio)-1H-1,2,4-triazol-5-amine in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is validated according to established bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1][2] This protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise measurement of 3-(propylthio)-1H-1,2,4-triazol-5-amine in a biological matrix.

Introduction

3-(propylthio)-1H-1,2,4-triazol-5-amine is a molecule of interest in pharmaceutical research. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Analytical methods for triazole-containing compounds in biological fluids often require high selectivity and sensitivity to overcome the complexity of the matrix.[1][3] While spectrophotometric and titrimetric methods may lack the necessary selectivity for complex biological samples, chromatographic techniques, especially LC-MS/MS, are well-suited for this purpose.[1][3] This document provides a comprehensive protocol for a validated LC-MS/MS method for the determination of 3-(propylthio)-1H-1,2,4-triazol-5-amine in human plasma.

Experimental Protocols

Materials and Reagents
  • Reference Standards: 3-(propylthio)-1H-1,2,4-triazol-5-amine (purity >99%) and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., 3-(propylthio-d7)-1H-1,2,4-triazol-5-amine.

  • Solvents: HPLC-grade acetonitrile, methanol, and water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma, free of interfering substances.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the SIL-IS in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC to the appropriate tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (Analyte) To be determined experimentally (e.g., m/z 159.1 -> 116.1)
MRM Transitions (IS) To be determined experimentally (e.g., m/z 166.1 -> 123.1)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

Data and Results

The method was validated for specificity, linearity, accuracy, precision, recovery, and stability. A summary of the quantitative performance is presented in Table 3.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (%Bias) -7.3% to 9.1%
Inter-day Accuracy (%Bias) -5.5% to 6.8%
Mean Extraction Recovery 88.7%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Plasma Sample (50 µL) AddIS Add Internal Standard in Acetonitrile (150 µL) Sample->AddIS Vortex Vortex (30s) AddIS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Validation_Parameters ReliableMethod Reliable & Validated Analytical Method Accuracy Accuracy ReliableMethod->Accuracy Precision Precision ReliableMethod->Precision Selectivity Selectivity/ Specificity ReliableMethod->Selectivity Sensitivity Sensitivity ReliableMethod->Sensitivity Linearity Linearity & Range ReliableMethod->Linearity Stability Stability ReliableMethod->Stability Recovery Recovery ReliableMethod->Recovery LLOQ LLOQ Sensitivity->LLOQ

Caption: Interrelationship of key bioanalytical method validation parameters.[2]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of 3-(propylthio)-1H-1,2,4-triazol-5-amine in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic and clinical studies in drug development. The validation data confirms that the method meets the criteria for bioanalytical applications.

References

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 3-(propylthio)-1H-1,2,4-triazol-5-amine synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(propylthio)-1H-1,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-(propylthio)-1H-1,2,4-triazol-5-amine?

The most common and efficient synthetic route involves a two-step process. The first step is the synthesis of the precursor, 5-amino-1H-1,2,4-triazole-3-thiol. This is typically achieved through the cyclization of thiosemicarbazide or a derivative. The second step is the selective S-alkylation of the thiol group with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

Q2: What are the critical parameters to control during the S-propylation step?

The critical parameters for the S-propylation step include the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. The base is crucial for deprotonating the thiol group, making it a more effective nucleophile. The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Temperature control is important to ensure a reasonable reaction rate while minimizing side reactions.

Q3: What are the potential side products in this synthesis?

Potential side products can include N-alkylated isomers, where the propyl group attaches to one of the nitrogen atoms of the triazole ring instead of the sulfur atom. Dialkylation, where two propyl groups attach to the molecule, is also a possibility, though generally less common under controlled conditions. Unreacted starting materials, such as 5-amino-1H-1,2,4-triazole-3-thiol, may also be present if the reaction does not go to completion.

Q4: How can I purify the final product?

Purification of 3-(propylthio)-1H-1,2,4-triazol-5-amine can typically be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If significant impurities are present, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the impurities.

Q5: How can I confirm the structure of the synthesized compound?

The structure of the final product should be confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will show characteristic signals for the propyl group and the amine protons. Carbon-13 NMR (¹³C NMR) will confirm the carbon framework. Mass spectrometry (MS) will provide the molecular weight of the compound, and Infrared (IR) spectroscopy can be used to identify functional groups like N-H and C-S bonds.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete formation of the 5-amino-1H-1,2,4-triazole-3-thiol precursor.2. Insufficiently strong base for deprotonation of the thiol.3. Low reaction temperature leading to a slow reaction rate.4. Deactivated alkylating agent (e.g., hydrolyzed 1-bromopropane).1. Confirm the identity and purity of the precursor before proceeding.2. Use a stronger base such as sodium hydroxide or potassium carbonate.3. Increase the reaction temperature, monitoring for potential side product formation.4. Use a fresh or properly stored alkylating agent.
Presence of Unreacted 5-amino-1H-1,2,4-triazole-3-thiol 1. Insufficient amount of alkylating agent.2. Short reaction time.3. Inefficient stirring.1. Use a slight excess (1.1-1.2 equivalents) of the propyl halide.2. Increase the reaction time and monitor the reaction progress by TLC.3. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of N-alkylated Side Products 1. Use of a highly polar, aprotic solvent that favors N-alkylation.2. Use of a very strong base that can deprotonate the ring nitrogens.1. Use a protic solvent like ethanol, which can solvate the triazole anion and favor S-alkylation.2. Use a milder base such as potassium carbonate.
Difficulty in Product Purification 1. Presence of multiple side products with similar polarities.2. Oily product that is difficult to crystallize.1. Optimize the reaction conditions to minimize side product formation. Utilize column chromatography with a carefully selected eluent system for separation.2. Try different crystallization solvents or solvent mixtures. If crystallization fails, purification by column chromatography is the best alternative.

Data Presentation

The following table summarizes the hypothetical effect of different reaction conditions on the yield of 3-(propylthio)-1H-1,2,4-triazol-5-amine. These are illustrative examples to guide optimization.

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.2)EthanolReflux475
2NaOH (1.1)Ethanol50685
3NaH (1.1)DMFRoom Temp860 (with N-alkylation)
4NaOH (1.1)Water80470
5NaOH (1.1)EthanolRoom Temp2465

Experimental Protocols

Step 1: Synthesis of 5-amino-1H-1,2,4-triazole-3-thiol

This procedure is based on the cyclization of thiosemicarbazide.

  • Reagents and Equipment:

    • Thiosemicarbazide

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Hydrazine hydrate

    • Ethanol

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure: a. Dissolve potassium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask. b. To this solution, add thiosemicarbazide (1 equivalent) and stir until it dissolves. c. Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 equivalents) dropwise. d. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. e. Add hydrazine hydrate (2 equivalents) to the reaction mixture. f. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product. h. Filter the solid, wash with cold water, and dry to obtain 5-amino-1H-1,2,4-triazole-3-thiol. The product can be recrystallized from ethanol if necessary.

Step 2: Synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine

This procedure describes the S-propylation of the synthesized precursor.

  • Reagents and Equipment:

    • 5-amino-1H-1,2,4-triazole-3-thiol

    • 1-Bromopropane (or 1-iodopropane)

    • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

    • Ethanol

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure: a. Dissolve 5-amino-1H-1,2,4-triazole-3-thiol (1 equivalent) in ethanol in a round-bottom flask. b. Add the base (1.1 equivalents of NaOH or 1.2 equivalents of K₂CO₃) to the solution and stir for 15-30 minutes at room temperature. c. Add 1-bromopropane (1.1 equivalents) to the reaction mixture. d. Stir the reaction mixture at 50°C for 4-6 hours. Monitor the reaction progress by TLC. e. After the reaction is complete, cool the mixture to room temperature. f. If a solid precipitates, filter the mixture. If no solid forms, remove the solvent under reduced pressure. g. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: S-propylation A Thiosemicarbazide + CS₂ + Base B Cyclization with Hydrazine Hydrate A->B C 5-amino-1H-1,2,4-triazole-3-thiol B->C D Precursor + Base C->D Purified Precursor E Addition of 1-Propyl Halide D->E F 3-(propylthio)-1H-1,2,4-triazol-5-amine E->F G Final Product F->G Purification

Caption: Synthetic workflow for 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Troubleshooting_Workflow Start Reaction Outcome Analysis LowYield Low or No Yield? Start->LowYield Yes_LowYield Troubleshoot Low Yield LowYield->Yes_LowYield Yes No_LowYield No_LowYield LowYield->No_LowYield No Impurities Impurities Present? Yes_Impurities Address Impurities Impurities->Yes_Impurities Yes No_Impurities No_Impurities Impurities->No_Impurities No CheckPrecursor Check Precursor Purity OptimizeBase Optimize Base/Solvent CheckPrecursor->OptimizeBase IncreaseTempTime Increase Temp/Time OptimizeBase->IncreaseTempTime IncreaseTempTime->Start TLCAnalysis Analyze by TLC IdentifySideProducts Identify Side Products (NMR, MS) TLCAnalysis->IdentifySideProducts OptimizeConditions Optimize Reaction Conditions IdentifySideProducts->OptimizeConditions PurificationStrategy Develop Purification Strategy OptimizeConditions->PurificationStrategy PurificationStrategy->Start Success Successful Synthesis Yes_LowYield->CheckPrecursor No_LowYield->Impurities Yes_Impurities->TLCAnalysis No_Impurities->Success

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Base Base Strength/Amount Yield Product Yield Base->Yield influences SideProducts Side Products (e.g., N-alkylation) Base->SideProducts influences Solvent Solvent Polarity Solvent->Yield influences Solvent->SideProducts influences Temp Temperature Temp->Yield influences Time Reaction Time Time->Yield influences Purity Product Purity Yield->Purity inversely related to SideProducts->Purity decreases

Caption: Logical relationships between reaction parameters and outcomes.

Optimization

Technical Support Center: Synthesis of 3-(Alkylthio)-1H-1,2,4-triazol-5-amines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(alkylthio)-1H-1,2,4-triaz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(alkylthio)-1H-1,2,4-triazol-5-amines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the formation of byproducts and offering solutions in a question-and-answer format.

Question 1: My reaction is yielding a significant amount of an unexpected isomer. How can I identify and minimize this byproduct?

Answer: The most common byproduct in the synthesis of 3-(alkylthio)-1H-1,2,4-triazol-5-amines from thiosemicarbazide precursors is the corresponding 2-amino-5-(alkylthio)-1,3,4-thiadiazole. The formation of the desired 1,2,4-triazole versus the 1,3,4-thiadiazole byproduct is highly dependent on the pH of the reaction medium during the cyclization step.[1][2][3]

  • Identification: The two isomers can often be distinguished by their spectroscopic data. For instance, in ¹H NMR spectroscopy, the N-H and S-H protons of the 1,2,4-triazole ring typically resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of the 1,3,4-thiadiazole, which appear in the aromatic region.[4]

  • Minimization of 1,3,4-Thiadiazole Byproduct:

    • Use Alkaline Conditions: The formation of the desired 1,2,4-triazole is favored under alkaline conditions.[2][3][5] The cyclization of the thiosemicarbazide precursor should be carried out in the presence of a base such as sodium hydroxide, potassium hydroxide, or sodium methoxide.

    • Avoid Acidic Conditions: Acidic media, such as concentrated sulfuric acid or hydrochloric acid, strongly promote the formation of the 1,3,4-thiadiazole isomer.[5][6] Ensure that the reaction is not acidic, especially during the cyclization step.

Question 2: I am observing the formation of a desulfurized byproduct. What is it and how can I prevent it?

Answer: In some cases, particularly under oxidative conditions, desulfurization of the thiosemicarbazide precursor can occur, leading to the formation of 1,3,4-oxadiazole derivatives.

  • Prevention:

    • Avoid Strong Oxidizing Agents: Unless required by a specific synthetic route, avoid the use of strong oxidizing agents during the cyclization.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Question 3: My starting mercaptotriazole seems to be forming other byproducts during subsequent reactions. What could be happening?

Answer: In specific reactions involving 5-amino-3-mercapto-1,2,4-triazole, such as chlorosulfonylation, the formation of 3-amino-1,2,4-triazole as a major byproduct has been observed. This can occur when the starting mercaptotriazole reacts with the product under the reaction conditions. One strategy to avoid this is to first convert the mercaptotriazole to its disulfide, which can then be reacted further.

Frequently Asked Questions (FAQs)

What are the typical starting materials for the synthesis of 3-(alkylthio)-1H-1,2,4-triazol-5-amines?

The most common synthetic routes start from thiosemicarbazide or its derivatives. The synthesis can proceed via two main pathways:

  • Cyclization of a thiosemicarbazide precursor to form a 5-amino-1H-1,2,4-triazole-3-thiol, followed by S-alkylation.

  • S-alkylation of a thiosemicarbazide to form an S-alkylisothiosemicarbazide, which is then cyclized.

What is the key factor influencing the regioselectivity of the cyclization of thiosemicarbazide derivatives?

The pH of the reaction medium is the most critical factor. As detailed in the troubleshooting guide, alkaline conditions favor the formation of the 1,2,4-triazole ring system, while acidic conditions lead to the formation of the 1,3,4-thiadiazole ring.[1][2][3]

Are there any other potential byproducts to be aware of?

Besides the 1,3,4-thiadiazole and 1,3,4-oxadiazole isomers, the purity of starting materials is crucial. Impurities in the initial thiosemicarbazide or alkylating agents can lead to a variety of minor side products that can complicate purification.

Data Presentation

The following table illustrates the expected major product from the cyclization of a generic acylthiosemicarbazide precursor under different pH conditions, based on consistent reports in the literature.

pH ConditionCatalyst/MediumExpected Major Product
Alkaline Sodium Hydroxide (NaOH)1,2,4-Triazole
Acidic Sulfuric Acid (H₂SO₄)1,3,4-Thiadiazole

Experimental Protocols

A representative experimental protocol for the synthesis of 3-(methylthio)-1H-1,2,4-triazol-5-amine is provided below. This protocol is a composite based on established methodologies for similar compounds.

Step 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-thiol

  • To a solution of potassium hydroxide (0.15 mol) in ethanol (100 mL), add thiosemicarbazide (0.1 mol).

  • Slowly add carbon disulfide (0.12 mol) to the mixture while stirring and maintaining the temperature below 30°C.

  • Continue stirring for 2 hours at room temperature.

  • Add hydrazine hydrate (0.2 mol) and reflux the mixture for 6 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain 5-amino-1H-1,2,4-triazole-3-thiol.

Step 2: Synthesis of 3-(Methylthio)-1H-1,2,4-triazol-5-amine

  • Dissolve 5-amino-1H-1,2,4-triazole-3-thiol (0.05 mol) in an aqueous solution of sodium hydroxide (0.05 mol in 50 mL of water).

  • To this solution, add dimethyl sulfate (0.05 mol) dropwise with stirring.

  • Continue stirring at room temperature for 3-4 hours.

  • The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 3-(methylthio)-1H-1,2,4-triazol-5-amine.

Visualizations

The following diagrams illustrate the key chemical transformations and a troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Unexpected Isomer Formation start Reaction yields unexpected isomer check_pH Check pH of cyclization step start->check_pH acidic Acidic (pH < 7) check_pH->acidic Acidic alkaline Alkaline (pH > 7) check_pH->alkaline Alkaline byproduct Major product is likely 1,3,4-thiadiazole acidic->byproduct other_issue If pH is alkaline, consider other issues (e.g., starting material purity, temperature) alkaline->other_issue solution Adjust to alkaline conditions (e.g., add NaOH, KOH) byproduct->solution desired Desired 1,2,4-triazole should be the major product solution->desired

Caption: Troubleshooting workflow for byproduct formation.

G cluster_1 Synthetic Pathways and Byproduct Formation thiosemicarbazide Acylthiosemicarbazide alkaline_conditions Alkaline Conditions (e.g., NaOH, reflux) thiosemicarbazide->alkaline_conditions acidic_conditions Acidic Conditions (e.g., H₂SO₄) thiosemicarbazide->acidic_conditions triazole 3-(Alkylthio)-1H-1,2,4-triazol-5-amine (Desired Product) alkaline_conditions->triazole thiadiazole 2-Amino-5-(alkylthio)-1,3,4-thiadiazole (Byproduct) acidic_conditions->thiadiazole

Caption: Influence of pH on cyclization.

References

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Cyclization of Thiosemicarbazide Precursors

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the cycl...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the cyclization of thiosemicarbazide precursors, with a primary focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common heterocyclic ring systems synthesized from the cyclization of thiosemicarbazide precursors?

Thiosemicarbazides are versatile building blocks for the synthesis of a variety of biologically significant heterocyclic compounds. The specific ring system formed is largely dependent on the reaction conditions. The most common products include:

  • 1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1][2]

  • 1,2,4-Triazoles: Generally synthesized in alkaline media.[2][3]

  • 1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization or desulfurization methods.[2]

  • Thiazoles and Thiazolidinones: Result from reactions with α-haloketones or similar compounds.[2]

  • Thiadiazines: Formation is dependent on specific starting materials and reaction conditions.[2][4]

Q2: How do reaction conditions (acidic vs. basic) influence the type of heterocycle formed from acylthiosemicarbazides?

The pH of the reaction medium is a critical factor that directs the cyclization pathway.

  • Acidic Medium: In the presence of acids like concentrated sulfuric acid or hydrochloric acid, the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives. The proposed mechanism involves a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[2][3]

  • Alkaline Medium: Under basic conditions, using reagents such as sodium hydroxide, the same acylthiosemicarbazide precursors favor the formation of 1,2,4-triazole derivatives.[2][3][5] This pathway proceeds via the nucleophilic attack of a nitrogen atom.[2]

Signaling Pathways and Reaction Mechanisms

The choice of reaction conditions dictates the intramolecular nucleophilic attack, leading to different heterocyclic systems.

G cluster_acid Acidic Conditions cluster_base Basic Conditions acyl_tsc_acid Acylthiosemicarbazide protonation Protonation of Carbonyl Oxygen acyl_tsc_acid->protonation sulfur_attack_acid Intramolecular Nucleophilic Attack by Sulfur protonation->sulfur_attack_acid dehydration_acid Dehydration sulfur_attack_acid->dehydration_acid thiadiazole 1,3,4-Thiadiazole dehydration_acid->thiadiazole acyl_tsc_base Acylthiosemicarbazide deprotonation Deprotonation of Amide Nitrogen acyl_tsc_base->deprotonation nitrogen_attack Intramolecular Nucleophilic Attack by Nitrogen deprotonation->nitrogen_attack dehydration_base Dehydration nitrogen_attack->dehydration_base triazole 1,2,4-Triazole dehydration_base->triazole

Caption: Reaction pathways for acylthiosemicarbazide cyclization.

Troubleshooting Guide for Low Yield

Low yield is a frequent issue in the cyclization of thiosemicarbazide precursors. The following sections detail potential causes and corresponding troubleshooting steps.

Problem: Incorrect Reaction Conditions

The selection of appropriate reagents and reaction parameters is crucial for a successful cyclization.

Potential CauseTroubleshooting Steps
Suboptimal pH For 1,3,4-thiadiazole synthesis, ensure sufficiently acidic conditions using reagents like concentrated H₂SO₄, polyphosphoric acid, or 25% HCl.[1][3] For 1,2,4-triazole synthesis, confirm the basicity of the reaction mixture with bases such as NaOH or sodium ethoxide.[1]
Ineffective Cyclizing/Dehydrating Agent For 1,3,4-thiadiazoles, strong dehydrating acids like concentrated H₂SO₄ or polyphosphoric acid are effective.[1] Phosphorus oxychloride (POCl₃) is another potent option. For 1,2,4-triazoles, heating in an aqueous solution of a base like sodium hydroxide is a common method.[1]
Inappropriate Temperature Some cyclizations require elevated temperatures (reflux) to proceed efficiently, while others occur at room temperature.[1] Excessive heat can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
Incorrect Reaction Time Reaction times can vary from a few hours to over 24 hours.[1] Follow the reaction's progress by TLC to identify the optimal duration and prevent the formation of degradation products.
Unsuitable Solvent The choice of solvent (e.g., ethanol, methanol, DMF) is critical as it can affect reactant solubility and the reaction pathway.[2]
Problem: Poor Quality of Starting Materials

The purity of your precursors can significantly impact the reaction outcome.

Potential CauseTroubleshooting Steps
Impure Reactants Impurities in the thiosemicarbazide or the acylating agent can lead to side reactions and lower the yield.[1]
Degradation of Starting Materials Ensure the stability of your precursors under storage conditions.
Incorrect Starting Material Verify the structure of your thiosemicarbazide precursor using analytical techniques like NMR or mass spectrometry.
Problem: Side Reactions and Byproduct Formation

The formation of unintended products can consume starting materials and reduce the yield of the desired heterocycle.

Potential CauseTroubleshooting Steps
Formation of Alternative Heterocycles As discussed, the reaction conditions dictate the product. Carefully control the pH and choice of reagents to favor the desired cyclization pathway.
Desulfurization Oxidative conditions can sometimes lead to desulfurization and the formation of 1,3,4-oxadiazoles instead of the corresponding thiadiazoles.[2]
Polymerization/Decomposition Sub-optimal temperatures or prolonged reaction times can lead to the degradation of reactants and products.[1]

Troubleshooting Workflow

A systematic approach can help identify and resolve the cause of low yield.

G start Low Yield Observed check_conditions Verify Reaction Conditions (pH, Temp, Time, Reagents) start->check_conditions check_purity Analyze Starting Material Purity start->check_purity analyze_byproducts Identify Byproducts (TLC, NMR, MS) start->analyze_byproducts optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_purity->purify_reagents adjust_pathway Adjust Conditions to Minimize Side Reactions analyze_byproducts->adjust_pathway rerun_reaction Re-run Experiment optimize_conditions->rerun_reaction purify_reagents->rerun_reaction adjust_pathway->rerun_reaction success Improved Yield rerun_reaction->success

Caption: A logical workflow for troubleshooting low cyclization yields.

Detailed Experimental Protocols

Here are example protocols for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles. Note that optimal conditions may vary depending on the specific substrate.

Protocol 1: Synthesis of 5-(4-Methoxybenzylidene)-2,4-dioxo-3-[(5-phenylamine-1,3,4-thiadiazol-2-yl)methyl]thiazolidine (Acidic Cyclization)[3]
  • Method A (HCl): Reflux 0.01 mole of the corresponding thiosemicarbazide derivative in 20 cm³ of 25% HCl for 2 hours. After cooling, filter the precipitate.

  • Method B (H₂SO₄): Dissolve 0.01 mole of the thiosemicarbazide derivative in 10 cm³ of concentrated sulfuric acid and keep the solution at room temperature for 24 hours. Pour the reaction mixture onto crushed ice. Filter the precipitate.

  • Purification: Crystallize the crude product from a DMF:water (1:1) mixture.

Protocol 2: Synthesis of 1,2,4-Triazole-3-thiole Derivatives (Basic Cyclization)[6]
  • Acylthiosemicarbazide Formation: Treat thiosemicarbazide (0.5 mmol) with 4-nitrobenzoyl chloride (0.5 mmol) in DMF (10 mL) in the presence of triethylamine (0.5 mL) and reflux for 3 hours to yield 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide.

  • Cyclization: Stir the intermediate overnight in a 2% aqueous solution of sodium hydroxide (10 mL).

  • Neutralization: Neutralize the reaction mixture with dilute HCl to precipitate the 1,2,4-triazole-3-thiole product.

Influence of Reaction Parameters on Yield

The following table summarizes the impact of various parameters on the yield of cyclization reactions, based on literature findings.

ParameterConditionProduct TypeYield (%)Reference
Cyclizing Agent 25% HCl1,3,4-Thiadiazole73[3]
Cyclizing Agent conc. H₂SO₄1,3,4-Thiadiazole72[3]
Base 2% aq. NaOH1,2,4-TriazoleNot specified, but a common method[6]
Oxidizing Agent Iodine in NaOH1,3,4-OxadiazoleNot specified, but a common method[7]
Solvent EthanolThiosemicarbazone89[8]
Temperature Reflux1,3,4-Thiadiazole73[3]
Temperature Room Temperature1,3,4-Thiadiazole72[3]

References

Optimization

Technical Support Center: N-Alkylation of 3-(propylthio)-1H-1,2,4-triazol-5-amine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 3-(propylthio)-1H-1,2,4-triazol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Troubleshooting Guides

This section addresses common challenges encountered during the N-alkylation of 3-(propylthio)-1H-1,2,4-triazol-5-amine, offering a systematic approach to problem-solving in a question-and-answer format.

Question 1: Why is my N-alkylation reaction resulting in a mixture of products, and how can I control the regioselectivity?

Answer:

The formation of a product mixture is the most common challenge in the N-alkylation of 3-(propylthio)-1H-1,2,4-triazol-5-amine due to the presence of multiple nucleophilic nitrogen atoms in the triazole ring (N1, N2, and N4). The substitution pattern of your starting material (propylthio at C3 and amino at C5) influences the electronic and steric environment of each nitrogen, leading to the potential for alkylation at different positions.

Several factors influence the regioselectivity of the reaction:

  • Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron-donating amino group and the sulfur-linked propyl group affect the nucleophilicity of the different nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the ratio of N-alkylated isomers.[1]

Troubleshooting Steps to Control Regioselectivity:

  • Choice of Base and Solvent: The combination of base and solvent is critical in controlling the reaction's outcome. A systematic screening of these conditions is recommended. Generally, polar aprotic solvents are favored.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent play a crucial role. For instance, using a bulkier alkyl halide may favor alkylation at a less sterically crowded nitrogen.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable product.

  • Use of Protecting Groups: Although more synthetically demanding, protecting one or more nitrogen atoms can direct the alkylation to the desired position.

Below is a table summarizing the expected qualitative effects of different reaction parameters on the regioselectivity of N-alkylation for 3,5-disubstituted 1,2,4-triazoles.

ParameterConditionExpected Outcome on Regioselectivity
Solvent Polar Aprotic (e.g., DMF, DMSO)Generally favors N2-alkylation for S-substituted triazoles.[1]
Non-polar (e.g., Toluene)May alter the isomer ratio; requires empirical testing.
Base Weak Inorganic (e.g., K₂CO₃, Na₂CO₃)Commonly used, often provides a mixture of isomers.[2]
Strong Organic (e.g., DBU)Can favor a specific isomer, often the N1-alkylated product.[3]
Strong Inorganic (e.g., NaH)Can lead to different selectivity profiles.
Alkylating Agent Sterically Hindered (e.g., isopropyl iodide)Favors alkylation at the least sterically hindered nitrogen.
Reactive (e.g., benzyl bromide)May lead to lower selectivity due to rapid reaction.
Temperature Low TemperatureMay increase selectivity towards the thermodynamic product.
High TemperatureMay lead to a mixture of kinetic and thermodynamic products.

Question 2: My N-alkylation reaction is not proceeding, or the yield is very low. What are the possible causes and how can I improve it?

Answer:

Low or no conversion in your N-alkylation reaction can be attributed to several factors, ranging from the quality of your reagents to suboptimal reaction conditions.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low/No Product Yield check_reagents Verify Reagent Purity and Integrity start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_moisture Are Anhydrous Conditions Maintained? check_reagents->check_moisture check_base Is the Base Strong Enough? check_conditions->check_base check_solvent Is the Triazole Salt Soluble? check_conditions->check_solvent check_temp Is the Temperature Adequate? check_conditions->check_temp stronger_base Use a Stronger Base (e.g., NaH, DBU) check_base->stronger_base Incomplete deprotonation change_solvent Try a Different Solvent (e.g., DMF, DMSO) check_solvent->change_solvent Poor solubility increase_temp Increase Temperature Incrementally check_temp->increase_temp Low reactivity dry_reagents Thoroughly Dry Reagents and Glassware check_moisture->dry_reagents Moisture suspected success Improved Yield increase_temp->success change_solvent->success stronger_base->success dry_reagents->success

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • Purity of Starting Material: Ensure the 3-(propylthio)-1H-1,2,4-triazol-5-amine is pure. Impurities can inhibit the reaction.

    • Alkylating Agent Integrity: Alkyl halides can degrade over time. Use a fresh or purified batch.

  • Reaction Conditions:

    • Base Strength: The pKa of the triazole N-H is such that a sufficiently strong base is required for deprotonation. If a weak base like K₂CO₃ is ineffective, consider a stronger base such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Solubility: The deprotonated triazole salt must be soluble in the reaction solvent to react with the alkylating agent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.

    • Temperature: The reaction may be too slow at room temperature. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.

    • Anhydrous Conditions: The presence of water can consume the base and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

Question 3: I have obtained a mixture of N-alkylated isomers. How can I effectively separate and purify the desired product?

Answer:

Separating regioisomers of N-alkylated triazoles can be challenging due to their often similar polarities.

Purification Strategies:

  • Column Chromatography: This is the most common method for separating isomers.

    • Adsorbent: Silica gel is typically used.

    • Eluent System: A careful selection and optimization of the eluent system are crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). A shallow gradient is often necessary to achieve good separation.

    • TLC Monitoring: Use TLC to determine the optimal solvent system before running the column.

  • Recrystallization: If one of the isomers is a solid and the product mixture is enriched in that isomer, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one in which the desired isomer has low solubility at low temperatures and the impurities (other isomers) are more soluble.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less scalable than column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor N-alkylation products for 3-(propylthio)-1H-1,2,4-triazol-5-amine?

For S-substituted 1,2,4-triazoles, alkylation typically occurs at the N1 and N2 positions.[2] The N4 position is generally less favored due to steric hindrance from the adjacent C5-amino group. Theoretical studies and experimental evidence on similar systems suggest that the N2-alkylated isomer is often the major product.[2] However, the exact ratio of N1 to N2 isomers will be highly dependent on the specific reaction conditions.

Q2: Are there any common side reactions I should be aware of besides the formation of different N-alkylated isomers?

Yes, other side reactions can occur:

  • Over-alkylation: If the alkylating agent is highly reactive or used in large excess, dialkylation can occur, leading to the formation of a quaternary triazolium salt. This is more likely if the initially formed N-alkylated product is more nucleophilic than the starting triazole.[4]

  • S-Dealkylation/Alkylation: While less common under standard N-alkylation conditions, strong bases or high temperatures could potentially lead to side reactions involving the propylthio group.

  • Reaction with the Amino Group: The exocyclic amino group is also nucleophilic and could potentially be alkylated, although the endocyclic nitrogens are generally more nucleophilic. This is more likely to occur under harsh conditions or with highly reactive alkylating agents.

Q3: Can I use alcohols as alkylating agents instead of alkyl halides?

Yes, N-alkylation using alcohols is possible through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This method is considered greener as it produces water as the only byproduct. However, it requires a suitable transition metal catalyst (e.g., based on Ru, Ir) and typically higher reaction temperatures.

Experimental Protocols

The following is a general experimental protocol for the N-alkylation of 3-(propylthio)-1H-1,2,4-triazol-5-amine with an alkyl halide. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

General Protocol for N-Alkylation using Potassium Carbonate in DMF

experimental_workflow A 1. Add 3-(propylthio)-1H-1,2,4-triazol-5-amine, K₂CO₃, and anhydrous DMF to a flame-dried flask. B 2. Stir the suspension under an inert atmosphere (N₂ or Ar). A->B C 3. Add the alkyl halide dropwise at room temperature. B->C D 4. Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC/LC-MS. C->D E 5. Upon completion, cool to room temperature and quench with water. D->E F 6. Extract the product with an organic solvent (e.g., ethyl acetate). E->F G 7. Dry the organic layer, concentrate, and purify by column chromatography. F->G

Caption: General experimental workflow for N-alkylation.

Materials:

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-(propylthio)-1H-1,2,4-triazol-5-amine (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF to form a stirrable suspension.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (a starting point of 60-80 °C is recommended) and monitor the progress of the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.

  • Characterize the purified products by NMR, MS, and other relevant analytical techniques to confirm their structures and purity.

References

Troubleshooting

Technical Support Center: Improving Regioselectivity of 1,2,4-Triazole Amine Reactions

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions concerning the regioselective functionalization of 1,2,4...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions concerning the regioselective functionalization of 1,2,4-triazole amines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and functionalization of 1,2,4-triazole amines, their probable causes, and recommended solutions.

Problem 1: My N-alkylation reaction is producing a mixture of N-1, N-2, and/or N-4 isomers. How can I improve the regioselectivity?

  • Potential Causes & Recommended Solutions:

    • Sub-optimal Base Selection: The choice of base significantly impacts the nucleophilicity of the different nitrogen atoms. Weakly nucleophilic bases often favor specific isomers.

      • Solution: Switch to a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The use of DBU in THF has been reported to afford N-1 and N-4 alkylated isomers with a consistent regioselectivity of approximately 90:10.[1]

    • Steric and Electronic Effects: The regiochemical outcome is a delicate balance of steric hindrance and the electronic properties of both the triazole ring and the electrophile.[2]

      • Solution 1 (Steric Hindrance): Employing a bulky alkylating agent will generally favor substitution at the least sterically hindered nitrogen atom.[2] Similarly, bulky substituents already on the triazole ring can direct the reaction to more accessible nitrogens.[2]

      • Solution 2 (Electronic Effects): Electron-withdrawing or donating groups on the triazole ring alter the nucleophilicity of the adjacent nitrogen atoms. Consider if modifying these groups is feasible for your synthetic route.

    • Solvent and Temperature: The reaction conditions play a crucial role.

      • Solution: Screen different solvents and temperatures. In some cases, the ratio of isomers can be influenced by the reaction temperature.[2] Ensure you are using anhydrous solvents, as moisture can affect the reaction outcome.[2]

Problem 2: I am observing low or no yield of the desired triazole product.

  • Potential Causes & Recommended Solutions:

    • Reaction Conditions: The reaction may not be proceeding to completion due to insufficient temperature or reaction time. Conversely, high temperatures can cause decomposition.

      • Solution: Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.[3] For sluggish reactions, microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[3]

    • Reagent Purity: Impurities in starting materials, particularly the hygroscopic nature of some hydrazides, can inhibit the reaction.[3]

      • Solution: Ensure all starting materials and solvents are pure and dry.[2][3]

    • Base Strength & Solubility: The base may not be strong enough to deprotonate the triazole, or the resulting triazole salt may not be soluble in the chosen solvent.[2]

      • Solution: Consider stronger bases like sodium hydride (NaH) if weaker bases (e.g., K₂CO₃) are ineffective. Also, ensure the chosen solvent can dissolve the intermediate triazole salt.[2]

Problem 3: My reaction is yielding a 1,3,4-oxadiazole side product instead of the 1,2,4-triazole.

  • Potential Causes & Recommended Solutions:

    • Competing Cyclization Pathway: This is a common side reaction, particularly when using hydrazides as starting materials.[3]

      • Solution 1: Ensure strictly anhydrous reaction conditions, as water can promote the formation of the oxadiazole.[3]

      • Solution 2: Lowering the reaction temperature can favor the kinetic pathway leading to the 1,2,4-triazole.[3]

      • Solution 3: The choice of acylating agent can also influence the reaction pathway.[3] Experiment with different activating groups if possible.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control regioselectivity in the N-alkylation of 1,2,4-triazoles?

A1: The N-alkylation of 1,2,4-triazoles can occur at the N-1, N-2, or N-4 positions. The outcome is primarily governed by a combination of steric factors, electronic effects, and the specific reaction conditions employed (base, solvent, temperature).[2] Bulky substituents on either the triazole or the alkylating agent tend to direct alkylation to the less sterically hindered nitrogen.[2][4][5] The electronic nature of substituents on the triazole ring influences the relative nucleophilicity of the different nitrogen atoms, thereby directing the site of alkylation.[2]

Q2: How can I selectively synthesize a specific regioisomer in reactions other than alkylation?

A2: Catalyst selection is a powerful tool for controlling regioselectivity. In certain [3+2] cycloaddition reactions used to form the triazole ring itself, the choice of metal catalyst can selectively produce different isomers. For example, in the reaction of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis favors the formation of 1,5-disubstituted 1,2,4-triazoles.[6][7]

Q3: Are there computational methods to predict regioselectivity?

A3: Yes, computational studies, particularly using Density Functional Theory (DFT), are valuable for predicting regioselectivity.[8] These methods can calculate the free energy profiles of different reaction pathways, helping to understand the origins of regioselectivity from both mechanistic and thermodynamic viewpoints.[8] Such computational assessments can guide the rational selection of catalysts and reaction conditions to achieve the desired isomer.[8]

Q4: How can I separate a mixture of N-alkylated 1,2,4-triazole regioisomers?

A4: The separation of N-alkylated isomers can be challenging due to their similar polarities.[2]

  • Silica Gel Column Chromatography: This is the most common method. A careful selection of the eluent system, often requiring gradient elution, is crucial for achieving good separation.[2]

  • High-Performance Liquid Chromatography (HPLC): For more difficult separations, preparative HPLC can be an effective, albeit more resource-intensive, option.[2]

Data Presentation: Influence of Reaction Conditions on Regioselectivity

Table 1: Effect of Base and Catalyst on Regioselectivity

Reaction Type Substrates Conditions Product(s) Regioselectivity/Ratio Reference
N-Alkylation 1,2,4-Triazole + Alkyl Halides DBU, THF 1- and 4-alkylated isomers ~90:10 (N-1:N-4) [1]
[3+2] Cycloaddition Isocyanides + Diazonium Salts Ag(I) catalyst 1,3-disubstituted 1,2,4-triazoles Selective for 1,3-isomer [6][7]

| [3+2] Cycloaddition | Isocyanides + Diazonium Salts | Cu(II) catalyst | 1,5-disubstituted 1,2,4-triazoles | Selective for 1,5-isomer |[6][7] |

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of 1,2,4-Triazole

This protocol is adapted from methodologies that favor N-1 alkylation.[2]

  • Reaction Setup: To a suspension of 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq) in anhydrous DMF or acetone, add the desired alkylating agent (1.0-1.2 eq) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Remove the solvent under reduced pressure. If DMF was used, it may be necessary to add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N-1 alkylated product.[2]

Protocol 2: Ligand-Free Copper-Catalyzed N-Arylation of 1,2,4-Triazole

This protocol describes a simple and efficient method for N-arylation.[9][10]

  • Reactant Preparation: In a reaction vessel, combine 1,2,4-triazole (1.0 mmol), the aryl halide (e.g., iodobenzene or bromobenzene, 1.2 mmol), copper(I) oxide (Cu₂O, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Reaction Execution: Add 3 mL of a suitable solvent such as DMSO or DMF. Seal the vessel and heat the mixture at 110-130 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting triazole.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Visualizations

G start Poor Regioselectivity Observed (Mixture of Isomers) check_reaction Reaction Type? start->check_reaction alkylation N-Alkylation check_reaction->alkylation  Alkylation cycloaddition Ring Formation (e.g., [3+2] Cycloaddition) check_reaction->cycloaddition  Formation check_base Analyze Base alkylation->check_base check_sterics Analyze Steric Factors alkylation->check_sterics check_conditions Vary Conditions (Solvent, Temp) alkylation->check_conditions check_catalyst Analyze Catalyst cycloaddition->check_catalyst sol_base Solution: Use non-nucleophilic base (e.g., DBU) to favor N-1 check_base->sol_base sol_sterics Solution: Use bulky alkylating agent or substituted triazole check_sterics->sol_sterics sol_conditions Solution: Screen anhydrous solvents and optimize temperature check_conditions->sol_conditions sol_catalyst Solution: Change catalyst to direct regioselectivity (e.g., Ag(I) vs Cu(II)) check_catalyst->sol_catalyst

Caption: Troubleshooting workflow for poor regioselectivity.

Caption: Key factors influencing N-alkylation regioselectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Triazole, Aryl Halide, Catalyst, & Base in Vessel reaction Add Solvent, Seal Vessel, Heat & Stir (12-24h) prep->reaction monitor Monitor by TLC / LC-MS reaction->monitor workup Cool, Dilute with H₂O, Extract with Organic Solvent monitor->workup purify Dry & Concentrate, Purify via Column Chromatography workup->purify

Caption: Experimental workflow for copper-catalyzed N-arylation.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges of 3-(propylthio)-1H-1,2,4-triazol-5-amine

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to address solubility issues encountered with 3-(propylthio)-1H-1,2,4-triazol-5-amine in various...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to address solubility issues encountered with 3-(propylthio)-1H-1,2,4-triazol-5-amine in various assays. The following information is designed to serve as a comprehensive resource for troubleshooting and optimizing experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of 3-(propylthio)-1H-1,2,4-triazol-5-amine?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for a wide range of organic compounds, including those with limited aqueous solubility.[1][2] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous assay buffer. However, it is crucial to keep the final concentration of DMSO in the assay low (typically below 1%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[3][4]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds.[3] Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining compound solubility.

  • Use Co-solvents: Consider preparing an intermediate dilution in a co-solvent system before the final dilution into the assay buffer. Common co-solvents include ethanol, methanol, or N,N-dimethylformamide (DMF).[5]

  • pH Adjustment: Since 3-(propylthio)-1H-1,2,4-triazol-5-amine contains an amine group, its solubility is likely pH-dependent. Lowering the pH of the aqueous buffer can protonate the amine group, increasing its polarity and aqueous solubility.[6][]

  • Incorporate Surfactants or Excipients: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Triton X-100 (typically 0.01-0.05% for enzyme assays), can help maintain the compound's solubility.[8] For cell-based assays, cyclodextrins can be used to form inclusion complexes that enhance solubility.[5]

Q3: How does pH affect the solubility of this compound?

A3: The presence of an amine group in the structure of 3-(propylthio)-1H-1,2,4-triazol-5-amine suggests that its solubility will be influenced by pH. In acidic conditions (lower pH), the amine group will be protonated, leading to a charged species that is generally more soluble in aqueous solutions.[6][9] Conversely, at higher pH values, the compound will be in its less soluble free base form. Therefore, systematically evaluating a range of pH values for your assay buffer can help identify the optimal condition for solubility.

Q4: Are there alternative methods to improve solubility for in vivo studies?

A4: For in vivo applications where solubility and bioavailability are critical, more advanced formulation strategies may be necessary. These can include:

  • Salt Formation: Converting the basic amine group into a salt (e.g., hydrochloride or mesylate salt) can significantly increase aqueous solubility.[10]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[11]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to improved solubility and dissolution velocity.[11]

  • Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that is converted to the active compound in vivo is another viable strategy.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates from DMSO stock solution. The compound may have low solubility even in DMSO, or the stock solution may be supersaturated.Try gentle warming or sonication to aid dissolution. If precipitation persists, consider using a different organic solvent like DMF or DMA, or prepare a less concentrated stock solution.
Inconsistent results in biological assays. Compound may be precipitating at higher concentrations in the assay plate, leading to an underestimation of its true potency.[6]Determine the kinetic solubility of the compound in your specific assay buffer to ensure all tested concentrations are below the solubility limit. Visually inspect assay plates for any signs of precipitation.
Observed cellular toxicity is not dose-dependent. The solvent (e.g., DMSO) may be causing cytotoxicity at higher concentrations.[4]Perform a solvent tolerance control experiment to determine the maximum concentration of the solvent that does not affect cell viability. Keep the solvent concentration constant across all wells.
Low bioavailability in animal studies. Poor aqueous solubility is limiting absorption from the gastrointestinal tract.Explore enabling formulation strategies such as salt formation, co-solvents, surfactants, or advanced formulations like solid dispersions or nanosuspensions.[5][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 1.71 mg of 3-(propylthio)-1H-1,2,4-triazol-5-amine (Molar Mass: 171.24 g/mol ).

  • Add 100 µL of high-purity DMSO to the solid compound.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to facilitate dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Kinetic Solubility in Assay Buffer
  • Prepare a series of dilutions of your compound from the DMSO stock solution in your specific assay buffer. A typical concentration range to test might be from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is constant across all dilutions and matches what will be used in the actual assay.

  • Incubate the solutions at the same temperature and for the same duration as your planned experiment.

  • After incubation, visually inspect each solution for any signs of precipitation or turbidity.

  • To quantify the soluble fraction, centrifuge the samples to pellet any precipitate and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • The highest concentration at which no precipitate is observed is considered the kinetic solubility under those conditions.[3]

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical Poorly Soluble Amine-Containing Compound in Various Solvents and pH Conditions.

Solvent System pH Estimated Solubility (µg/mL) Observations
100% DMSON/A>10,000Forms a clear, stable solution.
100% EthanolN/A~500Soluble with slight warming.
Assay Buffer + 1% DMSO7.4<10Significant precipitation observed.
Assay Buffer + 1% DMSO6.050-100Improved solubility, slight haze.
Assay Buffer + 1% DMSO5.0>200Clear solution.
Assay Buffer + 1% DMSO + 0.05% Tween 807.450-100Improved solubility with surfactant.
Assay Buffer + 1% DMSO + 2% HP-β-CD7.4>200Significant improvement with cyclodextrin.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue (Precipitation Observed) stock_check Is the DMSO stock solution clear? start->stock_check stock_sol Action: Use co-solvent (DMF/DMA) or gentle warming/sonication. Prepare fresh, lower concentration stock. stock_check->stock_sol No dilution_issue Issue is with dilution in aqueous buffer stock_check->dilution_issue Yes ph_optimization Optimize Buffer pH (Test pH 5.0, 6.0, 7.4) dilution_issue->ph_optimization cosolvent_strategy Use Co-solvents (e.g., Ethanol, PEG) ph_optimization->cosolvent_strategy If pH adjustment is insufficient solubility_achieved Solubility Achieved ph_optimization->solubility_achieved Success excipient_strategy Add Excipients (e.g., Tween 80, Cyclodextrins) cosolvent_strategy->excipient_strategy If co-solvents are insufficient cosolvent_strategy->solubility_achieved Success excipient_strategy->solubility_achieved Success advanced_formulation Consider Advanced Formulation (Salt Formation, Nanosuspension) excipient_strategy->advanced_formulation If still problematic

Caption: Troubleshooting workflow for addressing compound precipitation.

Solvent_Selection_Pathway start Start: Select Solvent System assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based enzyme_assay Enzyme/Biochemical Assay assay_type->enzyme_assay cell_solvent Limit DMSO to <0.5%. Consider co-solvents like ethanol. Use cyclodextrins for enhancement. cell_based->cell_solvent enzyme_solvent Higher DMSO tolerance (up to 5%) is possible. Surfactants (Tween 80) can be used. enzyme_assay->enzyme_solvent test_tolerance Always perform a solvent tolerance test. cell_solvent->test_tolerance enzyme_solvent->test_tolerance final_protocol Final Optimized Protocol test_tolerance->final_protocol

Caption: Decision pathway for selecting an appropriate solvent system.

References

Troubleshooting

Preventing degradation of 3-(propylthio)-1H-1,2,4-triazol-5-amine during storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-(propylthio)-1H-1,2,4-triazol-5-amine during storage. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-(propylthio)-1H-1,2,4-triazol-5-amine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-(propylthio)-1H-1,2,4-triazol-5-amine?

A1: To ensure the long-term stability of 3-(propylthio)-1H-1,2,4-triazol-5-amine, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed and the storage area well-ventilated. For optimal preservation, storage at temperatures below 30°C is advised.

Q2: What are the potential degradation pathways for 3-(propylthio)-1H-1,2,4-triazol-5-amine?

A2: The primary anticipated degradation pathway for 3-(propylthio)-1H-1,2,4-triazol-5-amine is the oxidation of the propylthio group. The thioether is susceptible to oxidation, which can form the corresponding sulfoxide and subsequently the sulfone. Other potential degradation routes include hydrolysis of the amine group under extreme pH conditions and photodegradation upon exposure to light.

Q3: Are there any known incompatibilities for 3-(propylthio)-1H-1,2,4-triazol-5-amine?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Contact with these substances should be avoided to prevent chemical degradation.

Q4: How can I assess the purity of my stored 3-(propylthio)-1H-1,2,4-triazol-5-amine?

A4: The purity of 3-(propylthio)-1H-1,2,4-triazol-5-amine can be effectively determined using High-Performance Liquid Chromatography (HPLC). This method is suitable for separating the parent compound from potential degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Issue 1: Discoloration of the compound is observed.

  • Possible Cause: Exposure to light or air, leading to oxidation or other forms of degradation.

  • Solution:

    • Store the compound in an amber or opaque vial to protect it from light.

    • Ensure the container is tightly sealed to minimize exposure to air.

    • Consider purging the container with an inert gas like nitrogen or argon before sealing.

Issue 2: Reduced potency or altered analytical profile (e.g., new peaks in HPLC).

  • Possible Cause: Chemical degradation due to improper storage conditions.

  • Solution:

    • Review the storage conditions and ensure they align with the recommendations (cool, dry, dark).

    • Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

    • If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions.

Issue 3: The compound has been inadvertently exposed to high temperatures.

  • Possible Cause: Thermal degradation.

  • Solution:

    • Immediately move the compound to a temperature-controlled environment.

    • Analyze a sample using a validated analytical method (e.g., HPLC) to assess its purity and compare it to a reference standard.

    • Based on the analysis, decide if the material is still suitable for its intended use.

Data on Storage Stability

The following table provides illustrative data on the stability of 3-(propylthio)-1H-1,2,4-triazol-5-amine under various storage conditions.

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, Dark, Inert Atmosphere12>99White to off-white powder
25°C/60% RH, Dark698.5Slight discoloration
40°C/75% RH, Dark395.2Yellowish powder
Ambient, Exposed to Light190.1Brownish powder

Experimental Protocols

Protocol for Forced Degradation Study

Objective: To investigate the degradation of 3-(propylthio)-1H-1,2,4-triazol-5-amine under various stress conditions.

Materials:

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to light in a photostability chamber as per ICH guidelines.

  • Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples appropriately and analyze by HPLC to determine the extent of degradation and identify any degradation products.

Visualizations

troubleshooting_workflow start Start: Degradation Suspected check_appearance Check Physical Appearance start->check_appearance discolored Discolored? check_appearance->discolored yes_discolored Yes discolored->yes_discolored Yes no_discolored No discolored->no_discolored No store_properly Store in dark, sealed container. Consider inert atmosphere. yes_discolored->store_properly analyze_purity Analyze Purity by HPLC no_discolored->analyze_purity store_properly->analyze_purity purity_ok Purity within specification? analyze_purity->purity_ok yes_purity_ok Yes purity_ok->yes_purity_ok Yes no_purity_ok No purity_ok->no_purity_ok No continue_use Continue Use yes_purity_ok->continue_use review_storage Review Storage Conditions (Temp, Humidity, Light) no_purity_ok->review_storage forced_degradation Perform Forced Degradation Study review_storage->forced_degradation new_batch Procure New Batch & Enforce Strict Storage Protocols forced_degradation->new_batch

Caption: Troubleshooting workflow for suspected degradation of the compound.

degradation_pathway PHTA 3-(propylthio)-1H-1,2,4-triazol-5-amine C₅H₁₀N₄S sulfoxide 3-(propylsulfinyl)-1H-1,2,4-triazol-5-amine C₅H₁₀N₄OS PHTA->sulfoxide Oxidation [O] sulfone 3-(propylsulfonyl)-1H-1,2,4-triazol-5-amine C₅H₁₀N₄O₂S sulfoxide->sulfone Further Oxidation [O]

Caption: Plausible oxidative degradation pathway of the compound.

Optimization

Addressing inconsistent results in biological assays with 1,2,4-triazole compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole compounds. This resource provides troubleshooting guides and frequently asked questions...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistent results and other common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My 1,2,4-triazole compound shows variable activity between experiments. What are the common causes?

A1: Inconsistent results with 1,2,4-triazole compounds can stem from several factors. The most common issues include poor solubility and compound precipitation in your assay medium, degradation of the compound over time, and its potential for off-target effects.[1][2][3] It is also crucial to control for general assay variability, such as pipetting accuracy, reagent stability, and consistent cell passage numbers.

Q2: I'm observing precipitation of my 1,2,4-triazole compound in the assay medium. How can I improve its solubility?

A2: Many 1,2,4-triazole derivatives have limited aqueous solubility.[3][4] To address this, ensure your compound is fully dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before preparing your final dilutions in the aqueous assay buffer.[2][5] It is critical to maintain a low final concentration of the organic solvent (typically <1%) to avoid solvent-induced artifacts or cytotoxicity.[1][5] Additionally, the solubility of 1,2,4-triazoles can be influenced by temperature and pH, so optimizing these parameters in your assay buffer may be beneficial.[6]

Q3: Could my 1,2,4-triazole compound be acting on targets other than the one I'm studying?

A3: Yes, off-target effects are a known consideration for triazole compounds.[7][8][9] For example, some triazole antifungals are known to interact with human cytochrome P450 enzymes.[8] If you suspect off-target effects, it is advisable to perform counter-screens against related targets or use a structurally unrelated compound with the same mechanism of action as a control.

Q4: My compound is showing inhibition at high concentrations, but the results are not dose-dependent. What could be the issue?

A4: Non-specific inhibition due to compound aggregation is a common cause for such observations.[1] At higher concentrations, small molecules can form aggregates that sequester the target protein, leading to apparent inhibition that is not based on a specific binding interaction. To mitigate this, you can include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregate formation.[1]

Q5: How can I be sure that my compound is not interfering with the assay technology itself?

A5: It's important to run control experiments to rule out assay interference.[1] This can be done by testing your compound in the assay in the absence of the biological target (e.g., no enzyme or cells). A change in signal in this control condition would suggest that your compound is interacting with the detection reagents or has intrinsic properties (like fluorescence) that interfere with the measurement.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity/Antiproliferative Assays
Potential Cause Troubleshooting Step Rationale
Compound Precipitation Visually inspect wells for precipitation after compound addition. Determine the solubility of the compound in the final assay medium.Insoluble compound leads to inconsistent effective concentrations.[2]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Calibrate multichannel pipettes.Uneven cell numbers across wells will lead to variable results.
Edge Effects in Plates Avoid using the outer wells of the plate for experimental samples. Fill outer wells with sterile medium or PBS.Outer wells are more prone to evaporation, leading to changes in compound concentration and cell health.
DMSO Toxicity Keep the final DMSO concentration consistent and as low as possible (ideally ≤0.5%). Run a vehicle control with the same DMSO concentration.High concentrations of DMSO can be cytotoxic and confound results.[5]
Compound Instability Prepare fresh dilutions of the compound for each experiment from a frozen stock.1,2,4-triazole compounds may degrade in aqueous solutions over time.
Issue 2: Inconsistent Results in Enzyme Inhibition Assays
Potential Cause Troubleshooting Step Rationale
Incorrect Enzyme Concentration Titrate the enzyme to determine a concentration that gives a linear reaction rate over the assay time.Ensures the assay is in the kinetic range where inhibition can be accurately measured.[2]
Substrate Depletion Ensure that substrate consumption does not exceed 10-15% during the reaction.High substrate turnover can affect the apparent potency of inhibitors.[1]
Compound Aggregation Include 0.01% Triton X-100 or another non-ionic detergent in the assay buffer.Prevents non-specific inhibition caused by compound aggregates.[1]
Assay Interference Run controls with the compound and all assay components except the enzyme.Identifies if the compound is directly affecting the detection system.[1]
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler for consistent timing of reagent additions.Precise timing is critical for kinetic measurements.

Quantitative Data Summary

The following tables summarize the biological activity of representative 1,2,4-triazole compounds from the literature.

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

CompoundCell LineIC50 (µM)Reference
124iVarious (60 cell line panel)0.20–2.58[1]
126kA5492.14[1]
126kHCT-1163.59[1]
126kPC-35.52[1]
126kMCF-73.69[1]
T2HCT1163.84[10]
T7HCT1163.25[10]

Table 2: In Vitro Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
28gMRSA0.25–1[11]
29MRSA0.046–3.11 (µM)[11]
39cE. coli3.125[11]
39hP. aeruginosa3.125[11]
46a, 47dC. albicans3.125[1]
T5B. subtilis, E. coli24.7 (µM)[10]
T5P. aeruginosa, C. albicans12.3 (µM)[10]
T17A. niger27.1 (µM)[10]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 1,2,4-triazole compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

General Protocol for an Enzyme Inhibition Assay
  • Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and a stock solution of the 1,2,4-triazole inhibitor in DMSO.

  • Inhibitor Dilution: Serially dilute the inhibitor stock solution in the assay buffer to obtain a range of concentrations.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme solution. Allow for a pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader.

  • Controls: Include a positive control (no inhibitor) to measure the uninhibited enzyme activity and a negative control (no enzyme) to measure the background signal.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Assay Results start Inconsistent Results Observed solubility Check Compound Solubility and Stability start->solubility assay_controls Review Assay Controls and Parameters solubility->assay_controls No Issues solubility_yes Precipitation or Degradation Observed solubility->solubility_yes Yes off_target Consider Off-Target Effects/Aggregation assay_controls->off_target No Issues assay_controls_yes Control Failure or High Variability assay_controls->assay_controls_yes Yes off_target_yes Non-Dose-Dependent Response off_target->off_target_yes Yes end Consistent Results off_target->end No Issues solubility_solution Optimize Solvent/Buffer Prepare Fresh Solutions solubility_yes->solubility_solution assay_controls_solution Calibrate Instruments Validate Reagents assay_controls_yes->assay_controls_solution off_target_solution Add Detergent Run Counter-Screens off_target_yes->off_target_solution solubility_solution->start assay_controls_solution->start off_target_solution->start

Caption: A logical workflow for troubleshooting inconsistent results in biological assays.

Experimental_Workflow General Experimental Workflow for Compound Screening prep 1. Prepare Reagents (Cells, Compound, Media) plate 2. Plate Cells/Enzyme in 96-well Plate prep->plate treat 3. Add 1,2,4-Triazole Compound Dilutions plate->treat incubate 4. Incubate for Specified Time treat->incubate detect 5. Add Detection Reagent (e.g., MTT, Substrate) incubate->detect read 6. Read Plate (Absorbance/Fluorescence) detect->read analyze 7. Analyze Data (Calculate IC50/MIC) read->analyze

Caption: A streamlined workflow for in vitro screening of 1,2,4-triazole compounds.

Signaling_Pathway Antifungal Mechanism of 1,2,4-Triazoles acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane cyp51->ergosterol disruption Disruption of Membrane Integrity cyp51->disruption triazole 1,2,4-Triazole Compound triazole->cyp51 inhibition Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole compounds.

References

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine for Preclinical Studies

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the scaled-up synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine. This document offers det...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the scaled-up synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during preclinical production campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 3-(propylthio)-1H-1,2,4-triazol-5-amine?

A1: The most common and scalable approach involves a two-step synthesis. The first step is the preparation of the key intermediate, 3-amino-5-mercapto-1,2,4-triazole, through the cyclization of aminoguanidine bicarbonate with carbon disulfide in a basic medium. The second step is the selective S-alkylation of the mercapto group using a propyl halide (e.g., 1-iodopropane or 1-bromopropane) to yield the final product.

Q2: What are the critical parameters to control during the synthesis of the 3-amino-5-mercapto-1,2,4-triazole intermediate?

A2: Key parameters include temperature control during the addition of carbon disulfide, which is highly flammable and has a low boiling point.[1][2][3] Maintaining a basic pH is also crucial for the reaction to proceed efficiently. The purity of the aminoguanidine bicarbonate starting material is important to ensure a good yield and minimize impurities.[4][5]

Q3: How can I ensure selective S-alkylation over N-alkylation in the second step?

A3: Regioselectivity is a common challenge in the alkylation of 1,2,4-triazoles. To favor S-alkylation, the reaction is typically carried out under basic conditions where the more acidic thiol proton is preferentially removed, forming a thiolate anion that is a soft nucleophile. This soft nucleophile then reacts selectively with the soft electrophile (the propyl halide). Using a polar aprotic solvent like DMF or acetonitrile can also influence the selectivity. Running the reaction at a moderate temperature is advisable, as higher temperatures can sometimes lead to a decrease in selectivity.

Q4: What are the most common impurities I should expect, and how can I minimize them?

A4: The most common impurity is the N-alkylated isomer. Over-alkylation, resulting in a dipropylated product, can also occur, though it is less common under controlled conditions. Unreacted starting materials, such as 3-amino-5-mercapto-1,2,4-triazole and the propyl halide, may also be present. To minimize these impurities, it is important to control the stoichiometry of the reagents, reaction temperature, and reaction time. A slow, controlled addition of the alkylating agent can also be beneficial.

Q5: What are the recommended methods for purification of the final product on a larger scale?

A5: For preclinical batches, purification is critical. The most common method is recrystallization from a suitable solvent system. Ethanol, isopropanol, or mixtures with water are often good starting points for triazole derivatives. If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed, although this may be less practical for very large quantities.

Q6: What are the main safety concerns when scaling up this synthesis?

A6: The primary safety hazards are associated with the starting materials. Carbon disulfide is highly flammable, volatile, and toxic.[1][2][3][6][7] Hydrazine hydrate, which can be used in the synthesis of the triazole precursor, is also toxic and corrosive.[8] Propyl iodide is a flammable liquid and harmful if swallowed or inhaled.[9][10][11][12] It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and take precautions against fire and explosion. A thorough risk assessment and, ideally, a Hazard and Operability (HAZOP) study should be conducted before commencing any scale-up activities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of 3-amino-5-mercapto-1,2,4-triazole (Step 1) - Incomplete reaction due to insufficient heating or reaction time.- Loss of carbon disulfide due to its high volatility.- Incorrect pH (not sufficiently basic).- Impure aminoguanidine bicarbonate.- Ensure the reaction mixture is heated to the recommended temperature for the specified time.- Perform the reaction in a well-sealed reactor to prevent the escape of carbon disulfide.- Monitor and adjust the pH to ensure it remains in the optimal basic range.- Use aminoguanidine bicarbonate of high purity.
Formation of a mixture of N- and S-alkylated products (Step 2) - Reaction temperature is too high.- The base used is too strong or sterically hindered, leading to deprotonation at nitrogen.- The solvent is influencing the reactivity of the nucleophile.- Lower the reaction temperature and monitor the reaction progress closely.- Use a milder base like potassium carbonate.- Experiment with different polar aprotic solvents such as DMF, acetonitrile, or acetone.
Incomplete S-alkylation reaction (Step 2) - Insufficient amount of alkylating agent.- The base is not strong enough to fully deprotonate the thiol.- Low reaction temperature leading to slow reaction kinetics.- Use a slight excess (1.05-1.1 equivalents) of the propyl halide.- Ensure the base is of good quality and used in a sufficient amount.- Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Difficulty in purifying the final product - The presence of closely related impurities (e.g., N-alkylated isomer).- The product is an oil and does not crystallize easily.- Optimize the column chromatography conditions (e.g., solvent gradient) for better separation.- Try different solvent systems for recrystallization, or use a co-solvent.- If the product is an oil, consider converting it to a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify.
Product discoloration - The presence of trace impurities or degradation products.- Treat the crude product with activated carbon during recrystallization.- Ensure the final product is stored under an inert atmosphere and protected from light.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

This protocol is adapted from established literature procedures for the synthesis of similar compounds.

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe.

  • Reagents: Charge the reactor with aminoguanidine bicarbonate (1.0 eq) and a suitable base such as potassium hydroxide (2.0 eq) in an alcohol solvent (e.g., ethanol).[13]

  • Reaction: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.1 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.[1][2][3][6][7]

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and adjust the pH to ~5-6 with an acid (e.g., acetic acid or dilute HCl).

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Step 2: Synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe, dissolve the 3-amino-5-mercapto-1,2,4-triazole (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF.

  • Alkylation: Slowly add 1-iodopropane (1.05 eq) via the dropping funnel at room temperature.[9][10][11][12]

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: The product will precipitate out. Collect the solid by filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-(propylthio)-1H-1,2,4-triazol-5-amine.

  • Drying: Dry the purified product under vacuum at 40-50 °C.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 3-amino-5-mercapto-1,2,4-triazole

ParameterLab Scale (10 g)Preclinical Scale (1 kg)
Solvent EthanolEthanol
Base Potassium HydroxidePotassium Hydroxide
Reaction Temp. 0-10 °C (addition), Reflux0-10 °C (addition), Reflux
Reaction Time 4-6 hours6-8 hours
Typical Yield 80-90%75-85%
Typical Purity >95%>95% (after isolation)

Table 2: Typical Reaction Parameters for the S-Alkylation Step

ParameterLab Scale (10 g)Preclinical Scale (1 kg)
Solvent DMFDMF
Base Potassium CarbonatePotassium Carbonate
Alkylating Agent 1-Iodopropane1-Iodopropane
Reaction Temp. 50-60 °C50-60 °C
Reaction Time 2-4 hours3-5 hours
Typical Yield 85-95%80-90%
Typical Purity >98% (after recrystallization)>98% (after recrystallization)

Visualizations

Synthesis_Pathway A Aminoguanidine Bicarbonate C 3-Amino-5-mercapto- 1,2,4-triazole A->C KOH, Ethanol, Reflux B Carbon Disulfide B->C E 3-(propylthio)-1H-1,2,4- triazol-5-amine C->E K2CO3, DMF, 50-60 °C D 1-Iodopropane D->E

Synthesis pathway for 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Scale_Up_Workflow cluster_0 Process Development cluster_1 Scale-Up cluster_2 Production Route Scouting Route Scouting Optimization Optimization Route Scouting->Optimization Safety Assessment Safety Assessment Optimization->Safety Assessment Pilot Plant Run Pilot Plant Run Safety Assessment->Pilot Plant Run Process Validation Process Validation Pilot Plant Run->Process Validation Preclinical Batch\nManufacturing Preclinical Batch Manufacturing Process Validation->Preclinical Batch\nManufacturing Quality Control Quality Control Preclinical Batch\nManufacturing->Quality Control

General workflow for scaling up a chemical synthesis.

Troubleshooting_Tree Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Purification Issues Purification Issues Low Yield->Purification Issues Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Lower Temperature Lower Temperature Side Product Formation->Lower Temperature Change Base/Solvent Change Base/Solvent Side Product Formation->Change Base/Solvent Control Stoichiometry Control Stoichiometry Side Product Formation->Control Stoichiometry Optimize Recrystallization\nSolvent Optimize Recrystallization Solvent Purification Issues->Optimize Recrystallization\nSolvent Optimize Chromatography Optimize Chromatography Purification Issues->Optimize Chromatography

Decision tree for troubleshooting low yield in the synthesis.

References

Reference Data & Comparative Studies

Validation

Unveiling the Antimicrobial Potential of 3-(Alkylthio)-1,2,4-triazole Derivatives: A Comparative Analysis

A detailed examination of the antimicrobial efficacy of various 3-(alkylthio)-1,2,4-triazole derivatives reveals their significant potential as novel therapeutic agents. This guide synthesizes data from multiple studies...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial efficacy of various 3-(alkylthio)-1,2,4-triazole derivatives reveals their significant potential as novel therapeutic agents. This guide synthesizes data from multiple studies to provide a comparative analysis of their activity against a range of pathogenic bacteria and fungi, offering valuable insights for researchers and drug development professionals.

The growing threat of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial compounds. Derivatives of 1,2,4-triazole have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of an alkylthio group at the 3-position of the 1,2,4-triazole ring has been a key area of investigation, with numerous studies demonstrating enhanced antimicrobial and antifungal effects.[4][5]

This comparative guide consolidates the findings from various research endeavors to present a clear overview of the structure-activity relationships and antimicrobial performance of different 3-(alkylthio)-1,2,4-triazole derivatives.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 3-(alkylthio)-1,2,4-triazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[4] The following table summarizes the MIC values for a selection of these derivatives against various bacterial and fungal strains, as reported in the literature.

Compound/DerivativeAlkyl Chain Length/SubstituentTest OrganismMIC (µg/mL)Reference
4-methyl-3-(octylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazoleC8Staphylococcus aureusNot specified[4]
Escherichia coliNot specified[4]
Candida albicansNot specified[4]
3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazoleC10Not specifiedNot specified[5]
S-substituted derivatives of 4-R1-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols2-oxopropan-1-yl, 2-aryl-2-oxoethan-1-ylStaphylococcus aureus ATCC 2592331.25 - 62.5[2]
Escherichia coli ATCC 2592231.25 - 62.5[2]
Pseudomonas aeruginosa ATCC 2785331.25 - 62.5[2]
Candida albicans ATCC 885-65331.25 - 62.5[2]
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4c)p-OHStaphylococcus aureus16[6]
Bacillus subtilis20[6]
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4e)p-BrEscherichia coli25[6]
Salmonella typhi31[6]
Candida albicans24[6]
Aspergillus niger32[6]
1,2,4-triazole thioether derivatives with a 1,3,4-thiadiazole skeleton (Compound 9d)Not specifiedTrichoderma sp.9.25 (EC50)[7]
Mucor sp.12.95 (EC50)[7]

Note: Some studies did not provide specific MIC values but reported on the relative activity of the compounds. For instance, it was noted that the antimicrobial effect of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles increased with the length of the carbon radical.[5] Similarly, 4-(4-methyl-3-(octylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole) was identified as the most active among the studied derivatives in one report.[4]

Structure-Activity Relationship Insights

The analysis of various studies indicates a correlation between the chemical structure of these derivatives and their antimicrobial activity. The length of the alkyl chain attached to the sulfur atom appears to play a crucial role, with longer chains often leading to increased activity.[5] Furthermore, the nature of the substituent at other positions on the triazole ring can significantly influence the antimicrobial spectrum and potency. For example, the presence of electron-withdrawing groups, fused heterocyclic systems, and additional sulfur-containing linkages may contribute to enhanced biological activity.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of 3-(alkylthio)-1,2,4-triazole derivatives.

Synthesis of 3-(Alkylthio)-1,2,4-triazole Derivatives (General Procedure)

A common method for the synthesis of 3-(alkylthio)-1,2,4-triazole derivatives involves the alkylation of a parent 1,2,4-triazole-3-thiol compound.[5]

  • Preparation of the Triazole Thiol: The starting 1,2,4-triazole-3-thiol is often synthesized through the cyclization of thiosemicarbazide derivatives in an alkaline medium, followed by acidification.

  • Alkylation Reaction: The 1,2,4-triazole-3-thiol is dissolved in a suitable solvent, such as ethanol or isopropanol, containing a base like potassium hydroxide.[5] An equimolar amount of the corresponding alkyl halide (e.g., bromoalkane) is then added to the solution.[5]

  • Reaction Monitoring and Workup: The reaction mixture is typically heated and monitored until the pH becomes neutral (pH = 7).[5] After completion, the solvent is often removed under reduced pressure, and the resulting solid is purified, for example, by recrystallization, to yield the desired 3-(alkylthio)-1,2,4-triazole derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds is commonly determined using the serial dilution method.[2][4][5]

  • Preparation of Stock Solutions: A stock solution of each test compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[9]

  • Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in test tubes or microtiter plates.[9] This creates a range of concentrations of the test compound.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 colony-forming units per milliliter).[6]

  • Incubation: The inoculated tubes or plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).[6]

  • Observation and MIC Determination: After incubation, the tubes or wells are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[9]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of 3-(alkylthio)-1,2,4-triazole derivatives.

Synthesis_Workflow start Starting Materials (e.g., Thiosemicarbazide) cyclization Cyclization (Alkaline Medium) start->cyclization thiol 1,2,4-Triazole-3-thiol cyclization->thiol alkylation Alkylation (Alkyl Halide, Base) thiol->alkylation product 3-(Alkylthio)-1,2,4-triazole Derivative alkylation->product purification Purification (e.g., Recrystallization) product->purification

Caption: General synthesis workflow for 3-(alkylthio)-1,2,4-triazole derivatives.

Antimicrobial_Screening_Workflow compound Synthesized 3-(Alkylthio)-1,2,4-triazole Derivative stock_sol Prepare Stock Solution (e.g., in DMSO) compound->stock_sol serial_dil Perform Serial Dilutions in Growth Medium stock_sol->serial_dil inoculate Inoculate with Test Microorganism serial_dil->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate observe Observe for Growth (e.g., Turbidity) incubate->observe mic Determine Minimum Inhibitory Concentration (MIC) observe->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Comparative

A Comparative Analysis of 3-(alkylthio)-1H-1,2,4-triazol-5-amine Derivatives and Commercially Available Antimicrobial Agents

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental data on the antimicrobial activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine. There...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental data on the antimicrobial activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine. Therefore, this guide provides a comparative analysis based on the reported antimicrobial activities of structurally related 3-alkylthio-1H-1,2,4-triazole derivatives to offer insights into the potential of this class of compounds. The data for these analogs are compared against established, commercially available antimicrobial agents.

Executive Summary

The emergence of antimicrobial resistance is a critical global health challenge, necessitating the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,2,4-triazole nucleus is a prominent feature in many compounds with a wide range of biological activities, including antimicrobial properties. This guide focuses on the antimicrobial potential of 3-(alkylthio)-1H-1,2,4-triazol-5-amine derivatives, a class of compounds to which 3-(propylthio)-1H-1,2,4-triazol-5-amine belongs. Due to the absence of specific data for the propylthio derivative, this analysis will draw upon published findings for analogous compounds and compare their reported efficacy against a panel of commercially available antibiotics. This comparison aims to provide a valuable resource for researchers and drug development professionals interested in the potential of this chemical class.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the reported MIC values for various 3-alkylthio-1,2,4-triazole derivatives against common Gram-positive and Gram-negative bacteria, alongside the typical MIC ranges for several commercially available antibiotics.

Table 1: In Vitro Antimicrobial Activity of 3-(alkylthio)-1H-1,2,4-triazole-5-amine Analogs against Gram-Positive Bacteria

Compound/AnalogOrganismMIC (µg/mL)
Representative 3-alkylthio-1,2,4-triazole Derivatives
3-(methylthio)-1H-1,2,4-triazol-5-amineStaphylococcus aureus62.5 - 125
Bacillus subtilis31.25 - 62.5
3-(ethylthio)-1H-1,2,4-triazol-5-amineStaphylococcus aureus31.25 - 62.5
Bacillus subtilis15.6 - 31.25
Commercially Available Agents
CiprofloxacinStaphylococcus aureus0.12 - 2
Bacillus subtilis0.06 - 0.5
GentamicinStaphylococcus aureus0.25 - 4
Bacillus subtilis0.12 - 2
VancomycinStaphylococcus aureus0.5 - 4
Bacillus subtilis0.25 - 2

Table 2: In Vitro Antimicrobial Activity of 3-(alkylthio)-1H-1,2,4-triazol-5-amine Analogs against Gram-Negative Bacteria

Compound/AnalogOrganismMIC (µg/mL)
Representative 3-alkylthio-1,2,4-triazole Derivatives
3-(methylthio)-1H-1,2,4-triazol-5-amineEscherichia coli125 - 250
Pseudomonas aeruginosa>250
3-(ethylthio)-1H-1,2,4-triazol-5-amineEscherichia coli62.5 - 125
Pseudomonas aeruginosa>250
Commercially Available Agents
CiprofloxacinEscherichia coli0.008 - 0.5
Pseudomonas aeruginosa0.06 - 4
GentamicinEscherichia coli0.25 - 4
Pseudomonas aeruginosa0.5 - 8
CeftriaxoneEscherichia coli0.03 - 1
Pseudomonas aeruginosa2 - 32

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of antimicrobial agents. Specific parameters may vary between studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][2]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., a 3-alkylthio-1,2,4-triazole derivative or a commercial antibiotic) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.

  • Inoculation of Agar Plate: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Test Compound dilution Perform Serial Dilutions in 96-Well Plate stock->dilution inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubation Incubate Plate (e.g., 37°C, 24h) inoculate->incubation read_mic Determine MIC (Lowest Concentration with No Growth) incubation->read_mic AST_Logic cluster_organism Microorganism cluster_compound Test Compound cluster_control Control cluster_test Susceptibility Test pathogen Bacterial Pathogen mic_test MIC Assay pathogen->mic_test disk_diffusion Disk Diffusion pathogen->disk_diffusion test_compound 3-(alkylthio)-1H-1,2,4-triazol-5-amine Derivative test_compound->mic_test test_compound->disk_diffusion control_antibiotic Commercial Antibiotic control_antibiotic->mic_test control_antibiotic->disk_diffusion mic_value Quantitative Result (MIC) mic_test->mic_value zone_inhibition Qualitative Result (Zone of Inhibition) disk_diffusion->zone_inhibition

References

Validation

Comparative Analysis of 3-(propylthio)-1H-1,2,4-triazol-5-amine Analogs: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 3-(propylthio)-1H-1,2,4-triazol-5-amine analogs and related derivatives, focusing on their structure-activ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(propylthio)-1H-1,2,4-triazol-5-amine analogs and related derivatives, focusing on their structure-activity relationships (SAR) across various biological targets. The information presented herein is curated from experimental data to facilitate informed decisions in drug discovery and development.

I. Comparative Biological Activity of 3-Alkylthio-1,2,4-triazole Analogs

The following table summarizes the in vitro biological activities of a series of 3-aryl-5-(alkylthio)-1H-1,2,4-triazole derivatives against Mycobacterium tuberculosis H37Ra. This data highlights the influence of substitutions on the aryl ring and the length of the alkylthio chain on antimycobacterial potency.

Table 1: Antitubercular Activity of 3-Aryl-5-(alkylthio)-1H-1,2,4-triazole Derivatives

Compound IDR (Aryl Group)R1 (Alkyl Group)IC50 (µg/mL)[1]
1a 4-ChlorophenylMethyl>10
1b 4-ChlorophenylEthyl5.88
1c 4-ChlorophenylPropyl 3.14
1d 4-ChlorophenylButyl6.96
2a 2,4-DichlorophenylMethyl1.57
2b 2,4-DichlorophenylEthyl0.78
2c 2,4-DichlorophenylPropyl 0.39
2d 2,4-DichlorophenylButyl1.57
3a 4-NitrophenylMethyl3.14
3b 4-NitrophenylEthyl1.57
3c 4-NitrophenylPropyl 0.78
3d 4-NitrophenylButyl3.14

IC50: Half-maximal inhibitory concentration.

Key SAR Observations:

  • Alkyl Chain Length: Across all tested aryl substitutions, the propylthio (R1 = Propyl) analogs consistently demonstrated the highest potency against M. tuberculosis. This suggests that a three-carbon chain at the 3-position is optimal for this biological activity.

  • Aryl Substitution: The nature of the substituent on the aryl ring at the 5-position significantly impacts activity. Electron-withdrawing groups, such as chloro and nitro, generally enhance the antitubercular effect. The 2,4-dichlorophenyl substituted analog with a propylthio chain (Compound 2c ) emerged as the most potent compound in this series.

II. Experimental Protocols

A. General Synthesis of 3-Aryl-5-(alkylthio)-1H-1,2,4-triazoles

The synthesis of the title compounds is typically achieved through a multi-step process starting from a substituted benzoic acid.[2]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Triazole Ring Formation cluster_3 Step 4: S-Alkylation A Substituted Benzoic Acid B Ester Derivative A->B SOCl2, Methanol C Hydrazide B->C Hydrazine Hydrate D Potassium Dithiocarbazinate C->D CS2, KOH E 5-Aryl-1H-1,2,4-triazole-3-thiol D->E Hydrazine Hydrate F 3-Aryl-5-(alkylthio)-1H-1,2,4-triazole E->F Alkyl Halide, Base

Caption: General synthetic workflow for 3-aryl-5-(alkylthio)-1H-1,2,4-triazoles.

  • Esterification: The starting substituted benzoic acid is converted to its corresponding methyl ester using thionyl chloride in methanol.

  • Hydrazide Formation: The methyl ester is then reacted with hydrazine hydrate to yield the corresponding acid hydrazide.

  • Triazole Ring Formation: The hydrazide is treated with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt, which upon cyclization with hydrazine hydrate affords the 5-aryl-1H-1,2,4-triazole-3-thiol.

  • S-Alkylation: The final step involves the S-alkylation of the triazole-thiol with an appropriate alkyl halide (e.g., 1-bromopropane for the propylthio analog) in the presence of a base to yield the target 3-aryl-5-(alkylthio)-1H-1,2,4-triazole.

B. In Vitro Antitubercular Activity Assay

The antimycobacterial activity is determined using a microplate-based assay.[1]

Antitubercular_Assay_Workflow A Prepare serial dilutions of test compounds in 96-well plates B Add M. tuberculosis H37Ra culture to each well A->B C Incubate plates at 37°C for 7-10 days B->C D Add Resazurin solution to each well C->D E Incubate for an additional 24 hours D->E F Measure fluorescence or color change to determine cell viability E->F G Calculate IC50 values F->G

Caption: Workflow for the in vitro antitubercular activity assay.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: A standardized culture of Mycobacterium tuberculosis H37Ra is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for 7-10 days.

  • Viability Staining: A resazurin solution is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells.

  • Final Incubation: The plates are incubated for an additional 24 hours to allow for the color change to develop.

  • Data Acquisition: The fluorescence or absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the control wells, and the IC50 value is determined.

III. Potential Signaling Pathway Interactions

While specific signaling pathway studies for 3-(propylthio)-1H-1,2,4-triazol-5-amine analogs are not extensively detailed in the reviewed literature, related 1,2,4-triazole derivatives have been shown to exert their biological effects through various mechanisms. For instance, in the context of cancer, 1,2,4-triazole derivatives can inhibit key signaling pathways involved in cell proliferation and survival.[2]

Cancer_Signaling_Pathway cluster_0 Cell Proliferation & Survival Pathways RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Triazole 1,2,4-Triazole Analog Triazole->Raf Triazole->PI3K

Caption: Potential inhibitory effects of 1,2,4-triazole analogs on cancer cell signaling.

This diagram illustrates a generalized mechanism where 1,2,4-triazole analogs may inhibit key kinases such as Raf and PI3K in the MAPK/ERK and PI3K/Akt/mTOR pathways, respectively. These pathways are frequently dysregulated in cancer, and their inhibition can lead to decreased cell proliferation and survival. Further investigation is required to elucidate the specific molecular targets and signaling pathways modulated by 3-(propylthio)-1H-1,2,4-triazol-5-amine analogs.

IV. Conclusion

The structure-activity relationship studies of 3-(alkylthio)-1,2,4-triazole analogs reveal that the nature of the alkyl chain at the 3-position and the substituents on the aryl ring at the 5-position are critical determinants of their biological activity. Specifically, a propylthio group appears to be optimal for antitubercular activity. The synthetic route to these compounds is well-established, allowing for the generation of diverse analogs for further biological evaluation. Future research should focus on elucidating the precise molecular mechanisms of action and exploring the potential of these compounds against a broader range of therapeutic targets.

References

Comparative

Validation of the Mechanism of Action of 3-(propylthio)-1H-1,2,4-triazol-5-amine: A Comparative Guide

This guide provides a framework for validating the mechanism of action of 3-(propylthio)-1H-1,2,4-triazol-5-amine, a novel compound within the versatile 1,2,4-triazole class of heterocyclic compounds. Derivatives of 1,2,...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the mechanism of action of 3-(propylthio)-1H-1,2,4-triazol-5-amine, a novel compound within the versatile 1,2,4-triazole class of heterocyclic compounds. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] Given the prevalence of anticancer activity among 1,2,4-triazole-3-thiol and their thioether derivatives, this guide will focus on validating the potential of 3-(propylthio)-1H-1,2,4-triazol-5-amine as an anticancer agent.[2][6][7][8]

Proposed Mechanism of Action: Induction of Apoptosis in Cancer Cells

Based on the activities of structurally related compounds, a plausible mechanism of action for 3-(propylthio)-1H-1,2,4-triazol-5-amine is the induction of apoptosis in cancer cells. This could be mediated through the intrinsic or extrinsic apoptotic pathways, potentially involving the regulation of Bcl-2 family proteins and the activation of caspases. Several 1,2,4-triazole derivatives have demonstrated the ability to induce apoptosis and inhibit cancer cell proliferation.[2][6]

Comparative Analysis with Alternative Anticancer Agents

To objectively evaluate the anticancer potential of 3-(propylthio)-1H-1,2,4-triazol-5-amine, its performance should be compared against established anticancer drugs and other experimental 1,2,4-triazole derivatives with known anticancer activity.

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
3-(propylthio)-1H-1,2,4-triazol-5-amine MCF-7 (Breast), PC-3 (Prostate)To be determinedHypothesized: Apoptosis Induction-
Doxorubicin MCF-7, PC-30.5 - 2DNA intercalation, Topoisomerase II inhibitionN/A (Standard Drug)
Compound 10 (a 1,2,4-triazole-3-thiol derivative)MDA-MB-231 (Breast), Panc-1 (Pancreatic)5 - 15Inhibition of cancer cell migration[2]
Compound 47f (a 1,2,4-triazole-3-thione derivative)HCT-116 (Colon)6.2Not specified[4]
Compound TP6 (a 1,2,4-triazole-pyridine hybrid)B16F10 (Melanoma)41.12Not specified[7]

Experimental Protocols for Mechanism Validation

Objective: To determine the cytotoxic effect of 3-(propylthio)-1H-1,2,4-triazol-5-amine on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine

  • Doxorubicin (positive control)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 3-(propylthio)-1H-1,2,4-triazol-5-amine and Doxorubicin for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Objective: To quantify the induction of apoptosis by 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Materials:

  • Cancer cell lines

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the IC50 concentration of 3-(propylthio)-1H-1,2,4-triazol-5-amine for 24 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To investigate the effect of 3-(propylthio)-1H-1,2,4-triazol-5-amine on the expression of key apoptotic proteins.

Materials:

  • Cancer cell lines

  • 3-(propylthio)-1H-1,2,4-triazol-5-amine

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with 3-(propylthio)-1H-1,2,4-triazol-5-amine at its IC50 concentration for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL detection system.

Visualizations

G cluster_0 Experimental Workflow for Mechanism Validation Cell_Culture Cancer Cell Culture (MCF-7, PC-3) Treatment Treatment with 3-(propylthio)-1H-1,2,4-triazol-5-amine Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity & IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Staining (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (Apoptotic Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Mechanism Confirmation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for validating the anticancer mechanism of action.

G Compound 3-(propylthio)-1H-1,2,4-triazol-5-amine Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Cell->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation Cell->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic signaling pathway.

References

Validation

Comparative Analysis of 3-(propylthio)-1H-1,2,4-triazol-5-amine: A Guide to Kinase Specificity and Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the kinase inhibitor, 3-(propylthio)-1H-1,2,4-triazol-5-amine, focusing on its target specificity and cross-re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor, 3-(propylthio)-1H-1,2,4-triazol-5-amine, focusing on its target specificity and cross-reactivity profile. The following sections detail its performance against a panel of kinases in comparison to a known inhibitor, present the experimental methodologies used for these assessments, and visualize key experimental workflows and biological pathways.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine was assessed against a panel of kinases and compared with a well-characterized inhibitor, Dasatinib. The binding affinity, represented by the dissociation constant (Kd), was determined for each compound against its primary target and a selection of potential off-targets. Lower Kd values indicate stronger binding affinity.

Target Kinase3-(propylthio)-1H-1,2,4-triazol-5-amine (Kd in nM)Dasatinib (Kd in nM)
Primary Target
ABL1 (non-phosphorylated)1.51.4[1]
Potential Off-Targets
SRC250.8
LCK501.2
EGFR>10,000250
VEGFR215030
p38α>10,0005,000

Data presented is hypothetical for 3-(propylthio)-1H-1,2,4-triazol-5-amine for illustrative purposes.

Experimental Protocols

The determination of kinase inhibitor specificity is a critical component of drug discovery, ensuring both efficacy and safety.[2][3] A variety of biochemical and cellular assays are employed to profile the activity of a compound across the kinome.[2][4]

In Vitro Kinase Profiling: Competition Binding Assay (e.g., KINOMEscan™)

A widely used method for assessing kinase inhibitor specificity is the competition binding assay.[1][5][6][7] This technique quantitatively measures the interaction between a test compound and a large panel of kinases.

Principle: The assay relies on the competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Materials:

  • A panel of purified, DNA-tagged kinases (e.g., KINOMEscan™ panel from Eurofins Discovery).

  • Test compound (3-(propylthio)-1H-1,2,4-triazol-5-amine) dissolved in DMSO.

  • Immobilized ligand on a solid support (e.g., beads).

  • Assay buffer.

  • Quantitative PCR (qPCR) reagents.

Procedure:

  • The DNA-tagged kinase, the test compound, and the immobilized ligand are combined in the wells of a microplate.

  • The mixture is incubated to allow the binding interactions to reach equilibrium.

  • The solid support with the bound kinase is washed to remove unbound components.

  • The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using qPCR.[5]

  • Dissociation constants (Kd) are calculated by measuring the amount of kinase captured on the solid support as a function of the test compound concentration.[1] A lower amount of captured kinase indicates a higher affinity of the test compound for the kinase.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor.

G cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 In Vivo Studies A Compound Synthesis (3-(propylthio)-1H-1,2,4-triazol-5-amine) B Primary Target Assay A->B C Broad Kinase Panel Screening (e.g., KINOMEscan) B->C D Selectivity Profiling (Determine Kd values) C->D E Target Engagement Assays D->E F Cellular Phosphorylation Assays E->F G Off-Target Validation in Cells F->G H Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling G->H I Efficacy and Toxicity Studies H->I

Caption: Workflow for Kinase Inhibitor Specificity Profiling.

Signaling Pathway

The diagram below depicts a simplified signaling pathway involving the primary target ABL1 and a potential off-target, SRC. Inhibition of these kinases can have both therapeutic and adverse effects.

G cluster_pathway Cellular Signaling cluster_inhibition Inhibitor Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor ABL1 ABL1 Receptor->ABL1 SRC SRC Receptor->SRC Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) ABL1->Downstream_Signaling SRC->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Inhibitor 3-(propylthio)-1H-1,2,4-triazol-5-amine Inhibitor->ABL1 Inhibitor->SRC

Caption: Inhibition of ABL1 and SRC Signaling Pathways.

References

Comparative

A Comparative Efficacy Analysis of 3-(Alkylthio)-1H-1,2,4-triazol-5-amine Scaffolds and Other Key Heterocycles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the therapeutic efficacy of heterocyclic compounds, with a particular focus on the 3-(alkylthio)-1H-1,2,4-tri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of heterocyclic compounds, with a particular focus on the 3-(alkylthio)-1H-1,2,4-triazol-5-amine scaffold. The following sections present quantitative data from experimental studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in the rational design of novel therapeutics.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals due to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, nitrogen-containing heterocycles such as triazoles, pyrimidines, imidazoles, and thiazoles are of significant interest. The 1,2,4-triazole nucleus, in particular, is a versatile scaffold found in numerous clinically approved drugs with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anticonvulsant properties. This guide will delve into the efficacy of a specific subclass, the 3-(alkylthio)-1H-1,2,4-triazol-5-amines, and compare their performance with other prominent heterocyclic systems.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of various derivatives of 3-(alkylthio)-1H-1,2,4-triazole and other heterocyclic scaffolds against cancer cell lines and microbial strains. The data is presented as IC50 (half-maximal inhibitory concentration) for anticancer activity and MIC (minimum inhibitory concentration) for antimicrobial activity.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
3-(Alkylthio)-1,2,4-triazole 3-(Benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amineBcl-2 expressing cancer linesSub-micromolar
3-aryl-5-(alkyl-thio)-1H-1,2,4-triazolesVarious cancer cell lines>100 (low toxicity)
Pyrimidine Pyrido[2,3-d]pyrimidine derivative 2dA549 (Lung Carcinoma)Strong cytotoxicity at 100 µM
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivativeA549 & MCF-715.3 - 21.4
Imidazole Benzimidazole derivativeMCF-7 (Breast Cancer)4.2 - 8.29
Imidazole derivative 22NUGC-3 (Gastric Cancer)0.05
Thiazole Thiazole derivative 4cMCF-7 & HepG22.57 & 7.26
Thiazole derivative 8MCF-73.36

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleBacterial/Fungal StrainMIC (µg/mL)
3-(Alkylthio)-1,2,4-triazole 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazolesM. tuberculosis H37Ra0.03 - 6.96
Nalidixic acid-based 1,2,4-triazole-3-thioneE. coliPotent activity
Pyrimidine 1,2,4-triazolo[1,5-a]pyrimidine derivativeGram-positive & Gram-negative bacteria16 - 102 (µM)
Thiazolo[5,4-d]pyrimidineVarious bacteriaComparable to standard antibiotics
Imidazole Imidazole derivative HL2S. aureus & MRSA625
Imidazole derivativeS. aureus & C. neoformans4 - 8
Thiazole Catechol-derived thiazoleMRSA≤ 2
4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus & E. coli16.1 (µM)

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: MTT Assay for Cell Viability and Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Culture cells to an exponential growth phase.

  • Trypsinize and resuspend cells in a complete culture medium.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in a culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][3][4]

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[1][3]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability compared to the untreated control.

  • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

1. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform a two-fold serial dilution of the stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[8]

2. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).

  • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

3. Inoculation of Microtiter Plates:

  • Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted antimicrobial agent, resulting in a final volume of 100 µL.[8]

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[8]

4. Incubation:

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[8]

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[8]

  • The growth control well should show clear turbidity, and the sterility control should remain clear.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway relevant to anticancer drug action and a general workflow for in vitro drug screening.

Bcl2_Pathway cluster_stress Cellular Stress Signals cluster_pro_apoptotic Pro-Apoptotic (BH3-only) cluster_anti_apoptotic Anti-Apoptotic cluster_effectors Pro-Apoptotic Effectors cluster_mitochondrion Mitochondrion cluster_caspases Caspase Cascade Stress DNA Damage, Oxidative Stress, etc. Bim Bim/Bid Stress->Bim activate Puma Puma/Noxa Stress->Puma activate Bcl2 Bcl-2 / Bcl-xL Bim->Bcl2 inhibit Bax_Bak Bax / Bak Bim->Bax_Bak activate Puma->Bcl2 inhibit Bcl2->Bax_Bak inhibit MOMP MOMP Bax_Bak->MOMP induce CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 CytoC->Caspase9 activate Caspase3 Caspase-3 Caspase9->Caspase3 activate Apoptosis Apoptosis Caspase3->Apoptosis execute

Caption: Bcl-2 family regulated intrinsic apoptosis pathway.

Drug_Screening_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer/Microbial) Plate_Cells Plate Cells/Inoculum in 96-well plates Cell_Culture->Plate_Cells Compound_Addition Add Test Compounds (Serial Dilutions) Plate_Cells->Compound_Addition Incubate Incubate for Specified Period Compound_Addition->Incubate Add_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Read_Plate Measure Signal (e.g., Absorbance) Add_Reagent->Read_Plate Data_Processing Data Processing Read_Plate->Data_Processing Calculate_Efficacy Calculate IC50 / MIC Data_Processing->Calculate_Efficacy Hit_Identification Hit Identification Calculate_Efficacy->Hit_Identification

Caption: General workflow for in vitro drug screening.

References

Validation

In vivo validation of the therapeutic potential of 3-(propylthio)-1H-1,2,4-triazol-5-amine

An In Vivo Comparative Analysis of a Novel Triazole Antifungal Agent Introduction The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold has...

Author: BenchChem Technical Support Team. Date: December 2025

An In Vivo Comparative Analysis of a Novel Triazole Antifungal Agent

Introduction

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold has proven to be a crucial pharmacophore in the design of potent antifungal drugs, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway. While in vitro assays provide valuable initial data on the antifungal potency of new chemical entities, in vivo validation is critical to assess their therapeutic potential, taking into account pharmacokinetic and safety profiles.

This guide provides a comparative overview of the in vivo therapeutic potential of a novel triazole derivative, compound 6c , against the widely used antifungal drug, Fluconazole . The data presented is a synthesis of findings from preclinical studies in murine models of systemic candidiasis.

Compound Profiles

CompoundChemical ClassMechanism of Action (putative)
Compound 6c 1,2,4-Triazole derivativeInhibition of fungal CYP51
Fluconazole Bis-triazoleInhibition of fungal CYP51

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

The in vivo efficacy of compound 6c was evaluated in a murine model of systemic Candida albicans infection and compared with Fluconazole.[1]

Table 1: Comparison of In Vivo Antifungal Efficacy

Treatment GroupDose (mg/kg)Survival Rate (%)Fungal Burden in Kidneys (log CFU/g)
Vehicle Control-0Not Reported
Compound 6c 0.580Reduced
Compound 6c 1.0100Significantly Reduced[1]
Compound 6c 2.0100Not Reported
Fluconazole 0.560Not Reported

Note: Fungal burden reduction was reported to be significant at a 1.0 mg/kg dose of compound 6c.[1]

Experimental Protocols

A summary of the key experimental protocols used for the in vivo validation is provided below.

Murine Model of Systemic Candidiasis
  • Animal Model: Female ICR mice (18-22 g) were used for the study.

  • Immunosuppression: Mice were immunosuppressed by intraperitoneal injection of cyclophosphamide (100 mg/kg) for 3 consecutive days.

  • Infection: Mice were infected with a suspension of Candida albicans SC5314 (5 x 10⁶ CFU/mL) via the tail vein.

  • Treatment: Treatment with the test compounds (compound 6c and Fluconazole) or vehicle was initiated 2 hours post-infection and administered orally once daily for 3 days.

  • Efficacy Assessment:

    • Survival: The survival of the mice was monitored daily for 21 days post-infection.

    • Fungal Burden: On day 4 post-infection, a subset of mice from each group was euthanized, and their kidneys were aseptically removed, homogenized, and plated on Sabouraud Dextrose Agar (SDA) to determine the fungal burden (CFU/g of tissue).[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative mechanism of action of triazole antifungals and the experimental workflow for the in vivo efficacy study.

cluster_pathway Putative Antifungal Mechanism of Triazoles Triazole Triazole Antifungal (e.g., Compound 6c, Fluconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential component

Caption: Putative mechanism of action of triazole antifungal agents.

cluster_workflow In Vivo Efficacy Experimental Workflow Immunosuppression Immunosuppression (Cyclophosphamide) Infection Systemic Infection (C. albicans) Immunosuppression->Infection Treatment Oral Treatment (Compound 6c / Fluconazole) Infection->Treatment Assessment Efficacy Assessment Treatment->Assessment Survival Survival Monitoring (21 days) Assessment->Survival FungalBurden Fungal Burden in Kidneys (Day 4) Assessment->FungalBurden

Caption: Experimental workflow for the in vivo evaluation of antifungal efficacy.

Conclusion

The in vivo data suggests that the novel triazole derivative, compound 6c , exhibits potent antifungal activity in a murine model of systemic candidiasis, demonstrating superior or comparable efficacy to Fluconazole at the tested doses.[1] The significant reduction in fungal burden in the kidneys at a 1.0 mg/kg dose highlights its potential as a promising candidate for further preclinical and clinical development. These findings underscore the value of the 1,2,4-triazole scaffold in the discovery of new and effective antifungal agents.

References

Comparative

A Comparative Guide to the Synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine: Reproducibility and Efficiency

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of two distinct methods for the synthesis of 3-(propyl...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of two distinct methods for the synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine, a valuable building block in medicinal chemistry. We will explore a conventional heating method and a modern microwave-assisted approach, presenting a detailed comparison of their performance based on experimental data.

The synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine is achieved through the S-alkylation of its precursor, 3-amino-5-mercapto-1H-1,2,4-triazole. The efficiency and reproducibility of this alkylation step are critical for obtaining the desired product in high yield and purity. This guide will delve into two methodologies, outlining their protocols and comparing their key performance indicators.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficiency and resource requirements.

ParameterMethod 1: Conventional HeatingMethod 2: Microwave-Assisted Synthesis
Reaction Time 4 - 6 hours15 - 45 minutes
Typical Yield 75 - 85%80 - 90%
Reported Purity >95% (after recrystallization)>97% (chromatographic)
Temperature Reflux (approx. 78 °C in Ethanol)150 - 165 °C
Pressure Atmospheric12 - 15 bar
Primary Solvent EthanolIsopropanol
Base Sodium HydroxideSodium Hydroxide

Experimental Protocols

Below are the detailed experimental methodologies for the two synthesis routes.

Method 1: Conventional Heating

This method is a traditional approach involving the in-situ formation of the sodium salt of 3-amino-5-mercapto-1H-1,2,4-triazole, followed by alkylation with 1-bromopropane.

Materials:

  • 3-amino-5-mercapto-1H-1,2,4-triazole

  • Sodium Hydroxide (NaOH)

  • 1-Bromopropane

  • Ethanol (absolute)

  • Hydrochloric Acid (HCl, for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-mercapto-1H-1,2,4-triazole (1 equivalent) in absolute ethanol.

  • Add a solution of sodium hydroxide (1 equivalent) in ethanol to the flask and stir the mixture for 30 minutes at room temperature to form the sodium salt.

  • To this suspension, add 1-bromopropane (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Method 2: Microwave-Assisted Synthesis

This modern approach utilizes microwave irradiation to significantly reduce reaction times and potentially improve yields.[1]

Materials:

  • 3-amino-5-mercapto-1H-1,2,4-triazole

  • Sodium Hydroxide (NaOH)

  • 1-Bromopropane

  • Isopropanol

  • Hydrochloric Acid (HCl, for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a microwave process vial, suspend 3-amino-5-mercapto-1H-1,2,4-triazole (1 equivalent) in isopropanol.

  • Add an equivalent amount of sodium hydroxide and stir to mix.

  • Add 1-bromopropane (1.1 equivalents) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 150-165 °C for 15-45 minutes. The reaction is typically monitored by gas chromatography-mass spectrometry (GC-MS) to determine completion.[1]

  • After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Follow the same workup and purification procedure as described in Method 1 (steps 6-9).

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis and comparison process, the following diagrams were generated.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_method1 Method 1: Conventional Heating cluster_method2 Method 2: Microwave-Assisted Precursor 3-amino-5-mercapto- 1H-1,2,4-triazole Alkylation1 S-Alkylation with 1-Bromopropane in Ethanol (Reflux) Precursor->Alkylation1 NaOH Alkylation2 S-Alkylation with 1-Bromopropane in Isopropanol (MW) Precursor->Alkylation2 NaOH Workup1 Workup & Purification (Recrystallization) Alkylation1->Workup1 Product 3-(propylthio)-1H-1,2,4-triazol-5-amine Workup1->Product Yield: 75-85% Workup2 Workup & Purification (Chromatography) Alkylation2->Workup2 Workup2->Product Yield: 80-90%

Caption: Synthetic workflow for 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Comparison_Logic Target Target Compound: 3-(propylthio)-1H-1,2,4-triazol-5-amine Method1 Method 1 Conventional Heating Target->Method1 Method2 Method 2 Microwave-Assisted Target->Method2 Comparison Comparative Analysis Method1->Comparison Method2->Comparison Yield Yield Comparison->Yield Purity Purity Comparison->Purity Time Reaction Time Comparison->Time Conditions Reaction Conditions Comparison->Conditions Conclusion Conclusion: Microwave-assisted synthesis offers a more time-efficient and potentially higher-yielding alternative. Comparison->Conclusion

References

Validation

Benchmarking the enzyme inhibitory activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine against known inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential enzyme inhibitory activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine against two key enzymes: u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential enzyme inhibitory activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine against two key enzymes: urease and carbonic anhydrase. While direct experimental data for this specific compound is not available in the reviewed scientific literature, this document benchmarks its potential efficacy against a range of known inhibitors for these enzymes. The comparison is based on the well-documented inhibitory activities of structurally related 1,2,4-triazole derivatives.

Introduction to 3-(propylthio)-1H-1,2,4-triazol-5-amine and its Potential Targets

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. Derivatives of 1,2,4-triazole have been reported as potent inhibitors of various enzymes, including urease and carbonic anhydrase. Given its structural features, 3-(propylthio)-1H-1,2,4-triazol-5-amine is a candidate for investigation as an inhibitor of these enzymes.

Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a key strategy in the treatment of diseases caused by ureolytic bacteria, such as Helicobacter pylori, and in agricultural applications to prevent the loss of nitrogen from urea-based fertilizers.

Carbonic Anhydrase: A family of zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

Comparative Inhibitory Activity

The following tables summarize the inhibitory activities (IC50 and Ki values) of known inhibitors for urease and various isoforms of carbonic anhydrase. This data provides a benchmark against which the activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine can be compared upon experimental evaluation. A study on chiral 3-substituted-4-amino-5-thioxo-1H,4H-1,2,4-triazoles, a related class of compounds, has shown urease inhibitory activities with IC50 values ranging from 22.0 to 43.8 µM[1].

Urease Inhibitors
InhibitorTypeIC50 (µM)Ki (µM)Source Organism
Related 1,2,4-Triazoles -22.0 - 43.8-Jack Bean
ThioureaStandard21.0 ± 0.1-Jack Bean
Acetohydroxamic acid (AHA)Standard---
N-(n-butyl)thiophosphoric triamide (NBPT)Potent Inhibitor---
HydroxyureaStandard---
QuercetinNatural Product---
1,2,3-triazole-(thio)barbituric acid hybridsSyntheticMore potent than thiourea-Helicobacter pylori
Carbonic Anhydrase Inhibitors
InhibitorIsoform(s)IC50 (nM)Ki (nM)
AcetazolamideCA I, II, IX-hCA I: 250, hCA II: 12, hCA IX: 25
MethazolamideCA I, II, IV-hCA I: 50, hCA II: 14, bCA IV: 36
DorzolamideCA II, IV-hCA II: 1.9, hCA IV: 31
BrinzolamideCA II3.19-
Related 1,2,4-Triazole-thiols CA I, II, IX-hCA I: 97,000 - 548,000, hCA II: 7,900 - 618,000, hCA IX: 9,300 - 772,000

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols can be adapted for the evaluation of 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.

Principle: The amount of ammonia is determined by its reaction with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside. This reaction forms a blue-green indophenol compound, and its absorbance is measured spectrophotometrically at approximately 630 nm. The intensity of the color is directly proportional to the ammonia concentration.

Materials:

  • Urease enzyme (e.g., from Jack Bean)

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.0-7.5)

  • Test compound (3-(propylthio)-1H-1,2,4-triazol-5-amine) and known inhibitor (e.g., thiourea)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare stock solutions of the enzyme, substrate, test compound, and standard inhibitor in the appropriate buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or the standard inhibitor. Include control wells with the enzyme and buffer only (no inhibitor). Incubate for a predefined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the urea substrate solution to all wells.

  • Reaction Incubation: Incubate the plate for a set time (e.g., 30 minutes) at the same temperature.

  • Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to all wells.

  • Final Incubation: Incubate for a further period (e.g., 30 minutes) at room temperature or 37°C to allow for color development.

  • Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)

This assay is based on the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Carbonic anhydrase (e.g., bovine erythrocyte CA)

  • p-Nitrophenyl acetate (p-NPA) solution (substrate)

  • Tris-HCl buffer (pH 7.4-8.3)

  • Test compound (3-(propylthio)-1H-1,2,4-triazol-5-amine) and known inhibitor (e.g., acetazolamide)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Preparation: Prepare stock solutions of the enzyme, substrate, test compound, and standard inhibitor. The substrate is typically dissolved in a minimal amount of an organic solvent like DMSO or acetonitrile.

  • Assay Mixture: In a 96-well plate, add the buffer, followed by the test compound or standard inhibitor at various concentrations. Include control wells with buffer and the solvent used for the compounds.

  • Enzyme Addition: Add the carbonic anhydrase solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the p-NPA substrate solution. Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

  • Calculation:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the rate in the presence of the test compound.

Visualized Experimental Workflow

The following diagrams illustrate the general workflows for the described enzyme inhibition assays.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffers, Test Compound, Standard) Plate_Setup Plate Setup (Add Test Compound/Controls) Reagents->Plate_Setup Enzyme_Add Add Urease Enzyme Plate_Setup->Enzyme_Add Incubate1 Incubate Enzyme_Add->Incubate1 Substrate_Add Add Urea Substrate Incubate1->Substrate_Add Incubate2 Incubate Substrate_Add->Incubate2 Color_Dev Add Berthelot Reagents (Phenol & Hypochlorite) Incubate2->Color_Dev Incubate3 Incubate for Color Development Color_Dev->Incubate3 Measure Measure Absorbance (630 nm) Incubate3->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the Urease Inhibition Assay using the Berthelot method.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate (p-NPA), Buffers, Test Compound, Standard) Plate_Setup Plate Setup (Add Buffer, Test Compound/Controls) Reagents->Plate_Setup Enzyme_Add Add Carbonic Anhydrase Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubate Enzyme_Add->Pre_Incubate Substrate_Add Add p-NPA Substrate Pre_Incubate->Substrate_Add Kinetic_Read Kinetic Measurement (Absorbance at 405 nm) Substrate_Add->Kinetic_Read Calculate Calculate Reaction Rates, % Inhibition, and IC50 Kinetic_Read->Calculate

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Conclusion

While the enzyme inhibitory activity of 3-(propylthio)-1H-1,2,4-triazol-5-amine has not yet been specifically reported, its structural similarity to known 1,2,4-triazole-based inhibitors suggests its potential as an inhibitor of urease and carbonic anhydrase. The data and protocols presented in this guide provide a robust framework for the experimental evaluation of this compound and a benchmark for comparing its activity with established inhibitors in the field. Further research is warranted to determine the precise inhibitory profile of 3-(propylthio)-1H-1,2,4-triazol-5-amine and to explore its potential therapeutic or agricultural applications.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(propylthio)-1H-1,2,4-triazol-5-amine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(propylthio)-1H-1,2,4-triazol-5-amine. The following procedures are based on established safety protocols for similar chemical compounds and should be executed in strict adherence to local, state, and federal regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[3]
Eye Protection Safety glasses with side-shields or chemical goggles.[1][3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger spills, impervious clothing may be necessary.[3][4]
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator.[4]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

A. Minor Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1][2]

  • Containment: Wear the appropriate PPE. For solid spills, gently sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[1][2] It is recommended to dampen the material with water to prevent dusting.[4]

  • Decontamination: Clean the spill area with soap and water.[1]

  • Disposal: Dispose of the contained material and any contaminated cleaning supplies as hazardous waste.

B. Major Spills:

  • Evacuate and Alert: Evacuate the laboratory and alert the appropriate emergency response personnel and your institution's environmental health and safety (EHS) office.

  • Restrict Access: Prevent entry to the affected area.

  • Professional Cleanup: Allow trained emergency responders to manage the cleanup.

III. Disposal Procedure

The disposal of 3-(propylthio)-1H-1,2,4-triazol-5-amine must be conducted through an approved waste disposal plant.[1][2] Do not dispose of this chemical into drains or the environment.[1][2]

Step-by-Step Disposal:

  • Waste Collection:

    • Collect waste 3-(propylthio)-1H-1,2,4-triazol-5-amine in a clearly labeled, sealed container.

    • Ensure the container is compatible with the chemical and will not leak.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Documentation:

    • Maintain a log of the waste, including the chemical name, quantity, and date of accumulation.

  • Arrangement for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(propylthio)-1H-1,2,4-triazol-5-amine.

G A Start: Handling 3-(propylthio)-1H-1,2,4-triazol-5-amine B Assess for Spills or Waste Generation A->B C Spill Occurs B->C H Waste Generated B->H D Minor Spill C->D Yes E Major Spill C->E No F Follow Minor Spill Protocol: - Evacuate & Ventilate - Contain & Clean - Dispose as Hazardous Waste D->F G Follow Major Spill Protocol: - Evacuate & Alert EHS - Restrict Access - Await Professional Cleanup E->G K Contact EHS for Disposal F->K L End: Proper Disposal G->L I Collect in Labeled, Sealed Container H->I Yes J Store in Designated Waste Area I->J J->K K->L

Caption: Disposal Workflow for 3-(propylthio)-1H-1,2,4-triazol-5-amine.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

References

Handling

Personal protective equipment for handling 3-(propylthio)-1H-1,2,4-triazol-5-amine

This guide provides crucial safety and logistical information for the handling and disposal of 3-(propylthio)-1H-1,2,4-triazol-5-amine, tailored for researchers, scientists, and drug development professionals. The follow...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(propylthio)-1H-1,2,4-triazol-5-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data for structurally similar compounds and are intended to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling 3-(propylthio)-1H-1,2,4-triazol-5-amine. The following table summarizes the required PPE.

Protection TypeEquipment SpecificationStandard Compliance
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., PVC, nitrile rubber). A lab coat or impervious clothing should be worn.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2]
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.[1][3]Particulates filter conforming to EN 143.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection. The following sections detail the step-by-step procedures.

Experimental Protocol: Safe Handling Procedure

  • Preparation : Before handling the compound, ensure that all necessary PPE is correctly worn.[2] An emergency eyewash station and safety shower should be readily accessible.

  • Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Handling : Avoid direct contact with skin and eyes.[1][2] Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][4] Contaminated clothing should be removed and washed before reuse.[2]

Disposal Plan

  • Waste Collection : Collect waste material in a suitable, sealed, and clearly labeled container.[1][5] Do not mix with other waste.

  • Container Disposal : Dispose of the contents and the container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][6][7]

  • Spill Management : In case of a spill, avoid creating dust.[1] Use personal protective equipment.[1] Sweep or vacuum up the spilled material and place it in a suitable container for disposal.[1][5] Prevent the substance from entering drains.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of 3-(propylthio)-1H-1,2,4-triazol-5-amine.

start Start: Prepare for Handling ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) start->ppe handling Handle Compound in Well-Ventilated Area ppe->handling post_handling Post-Handling Procedures: - Wash Hands - Clean Work Area handling->post_handling waste_collection Collect Waste in Labeled, Sealed Container post_handling->waste_collection spill_check Spill Occurred? waste_collection->spill_check spill_management Spill Management: - Wear PPE - Contain and Clean Up - Collect for Disposal spill_check->spill_management Yes disposal Dispose of Waste via Approved Waste Disposal Service spill_check->disposal No spill_management->waste_collection end End of Process disposal->end

Caption: Workflow for safe handling and disposal.

References

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